N-(2-fluoro-5-nitrophenyl)acetamide
Description
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Properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-5(12)10-8-4-6(11(13)14)2-3-7(8)9/h2-4H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJGUIPZTSDKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381431 | |
| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-07-9 | |
| Record name | N-(2-Fluoro-5-nitrophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=454-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-fluoro-5-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(2-fluoro-5-nitrophenyl)acetamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(2-fluoro-5-nitrophenyl)acetamide
Introduction
This compound, CAS No. 454-07-9, is a substituted nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring an acetamido group, a nitro functionality, and a fluorine atom on a benzene ring, presents a unique combination of reactive sites. This makes it a versatile intermediate and building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2][3] The strategic placement of the electron-withdrawing nitro group and the halogen substituent significantly influences the reactivity of the aromatic ring and the properties of the amide linkage.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core chemical and physical properties of this compound, outlines a robust protocol for its synthesis and characterization, discusses its chemical reactivity, and provides essential safety and handling information. The content is structured to deliver not just data, but also the underlying scientific rationale to empower effective application in a laboratory setting.
Core Chemical and Physical Properties
The fundamental physicochemical properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods. The properties of this compound are summarized below. It is important to note that while some properties like melting point are experimentally determined, others, such as boiling point and pKa, are often computationally predicted and should be regarded as estimates.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 454-07-9 | [1] |
| Molecular Formula | C₈H₇FN₂O₃ | [1] |
| Molecular Weight | 198.15 g/mol | [1] |
| Physical State | Solid (predicted) | |
| Melting Point | 180-182 °C | [1] |
| Boiling Point | 365.2 ± 32.0 °C | [1] |
| Density | 1.429 ± 0.06 g/cm³ | [1] |
| pKa | 13.12 ± 0.70 | [1] |
Synthesis and Purification
The most direct and common method for the synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 2-fluoro-5-nitroaniline. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.
The choice of acetic anhydride is strategic; it is highly reactive, readily available, and its byproduct, acetic acid, is easily removed during workup. The reaction can be performed with or without a catalyst. While the reaction can proceed on its own, a mild base like pyridine or triethylamine can be used to scavenge the acetic acid formed, driving the equilibrium towards the product.[4] Alternatively, the reaction can be carried out in a solvent like glacial acetic acid, which can also serve as a catalyst.[5]
Experimental Protocol: Acetylation of 2-fluoro-5-nitroaniline
This protocol is adapted from standard procedures for the acetylation of substituted anilines.[4][6]
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitroaniline (1.0 eq).
-
Dissolution: Add a suitable solvent, such as dichloromethane (DCM) or glacial acetic acid (approx. 10 mL per gram of aniline), and stir until the starting material is fully dissolved.
-
Reagent Addition: Slowly add acetic anhydride (1.5 - 2.0 eq) to the stirred solution. An exotherm may be observed. If using a non-acidic solvent like DCM, a catalytic amount of a tertiary amine like triethylamine (0.1 eq) can be added.[4]
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed (typically 2-4 hours). If the reaction is sluggish, it can be gently heated to 40-60°C.[4]
-
Workup: Once the reaction is complete, cool the flask in an ice-water bath. Slowly and carefully add cold deionized water (approx. 20-30 mL) to the stirred mixture to quench any excess acetic anhydride and to precipitate the product. The hydrolysis of acetic anhydride is exothermic.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and other water-soluble impurities. Continue washing until the filtrate is neutral to pH paper.
-
Purification: The crude product can be further purified by recrystallization. A common solvent system for this type of compound is ethanol or an ethanol/water mixture.[7] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them under vacuum to a constant weight.
Spectroscopic Characterization
Structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques. While a complete set of experimentally verified spectra for this specific compound is not widely available in public databases, its expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the amide proton, the three aromatic protons, and the methyl protons of the acetyl group. The aromatic region will be complex due to fluorine-proton (H-F) and proton-proton (H-H) coupling.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of eight unique carbon atoms. The carbonyl carbon of the amide will appear significantly downfield (~169 ppm). The carbon atom directly bonded to the fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 250 Hz).[9]
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Amide | ~9.9 (broad s) | 1H | -NH |
| Aromatic | ~8.8 (dd) | 1H | H6 |
| Aromatic | ~8.2 (ddd) | 1H | H4 |
| Aromatic | ~7.3 (t) | 1H | H3 |
| Acetyl | ~2.3 (s) | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| Carbonyl | ~169 | C=O | |
| Aromatic C-F | ~158 (d, ¹JCF ≈ 252 Hz) | C2 | |
| Aromatic C-NO₂ | ~142 | C5 | |
| Aromatic C-NH | ~130 (d) | C1 | |
| Aromatic CH | ~128 (d) | C6 | |
| Aromatic CH | ~125 (d) | C4 | |
| Aromatic CH | ~116 (d, ²JCF ≈ 24 Hz) | C3 | |
| Methyl | ~25 | -CH₃ |
Note: Predicted values are based on analysis of similar compounds and standard chemical shift ranges. Actual values may vary.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum is invaluable for identifying the key functional groups within the molecule. Characteristic absorption bands confirm the presence of the amide and nitro groups.[10]
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~1700 | C=O Stretch (Amide I) | Amide |
| ~1580, ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) |
| ~1520 | N-H Bend (Amide II) | Amide |
| ~1250 | C-N Stretch | Amide/Aromatic Amine |
| ~1200 | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₈H₇FN₂O₃), the expected molecular ion peak [M]⁺ would have an m/z value corresponding to its molecular weight of 198.15.[1] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.
Chemical Reactivity and Potential Applications
The synthetic utility of this compound stems from the reactivity of its distinct functional groups.
-
Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (NH₂) using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[11] This transformation is fundamental in medicinal chemistry, as the resulting diamine can be used as a scaffold for building heterocyclic rings or for further functionalization.
-
Hydrolysis of the Amide: The acetamido group can be hydrolyzed back to a primary amine under acidic or basic conditions.[5] This serves as a protecting group strategy; the amine is protected as an amide to direct other reactions (like nitration on a different starting material), and then deprotected when needed.[2]
-
Aromatic Ring Reactivity: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution due to the powerful electron-withdrawing effects of the nitro group and, to a lesser extent, the fluorine atom. However, it is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. The fluorine atom itself can act as a leaving group in SNAr reactions under forcing conditions.
These reactive properties make this compound a valuable intermediate for synthesizing a range of target molecules, including potential pharmaceutical agents, agrochemicals, and specialized dyes.[2][11]
Safety and Handling
As with any chemical, proper safety precautions are essential when handling this compound. While a complete, official safety data sheet (SDS) is not available from all sources, the compound is classified as an irritant.[1] A conservative safety assessment based on structurally related nitroaromatic and fluoroaromatic compounds is prudent.[12][13]
-
GHS Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat should be worn. Ensure exposed skin is covered.
-
-
Handling and Storage:
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]
-
Avoid breathing dust, fumes, or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
-
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Immediately wash with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical advice/attention.[13]
-
Conclusion
This compound is a well-defined organic compound with significant potential as a synthetic intermediate. Its chemical properties are dictated by the interplay of its amide, nitro, and fluoro functionalities. The synthesis via N-acetylation of 2-fluoro-5-nitroaniline is a straightforward and robust process. While detailed experimental spectroscopic data is not universally published, its structure can be confidently confirmed using standard analytical techniques (NMR, IR, MS), with predictable spectral features. Understanding its reactivity, particularly the susceptibility of the nitro group to reduction, is key to leveraging this molecule as a building block for more complex chemical entities in research and development. Adherence to strict safety protocols is paramount to ensure its safe handling and use in the laboratory.
References
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PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Supporting Information: Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
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ChemicalBook. (2017). N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE Product Description. Retrieved from
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PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
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MDPI. (2019). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. Retrieved from [Link]
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SpectraBase. (n.d.). acetamide, 2,2,2-trifluoro-N-[2-nitro-4-[(2,2,2-trifluoroacetyl)amino]phenyl]-. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. Retrieved from [Link]
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Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Acetamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
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Capot Chemical. (2025). MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
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N-(2-fluoro-5-nitrophenyl)acetamide CAS number 454-07-9
An In-depth Technical Guide to N-(2-fluoro-5-nitrophenyl)acetamide (CAS 454-07-9): A Core Intermediate for Advanced Synthesis
Introduction
This compound, identified by CAS number 454-07-9, is a substituted nitroaromatic compound that serves as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its molecular architecture, featuring a fluorine atom and a nitro group on a phenyl ring, coupled with a reactive acetamido moiety, makes it a highly versatile building block. The strategic placement of these functional groups—particularly the electron-withdrawing nitro group positioned para to the fluorine atom—significantly activates the aromatic ring for a variety of chemical transformations.
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and its reactivity. The primary focus will be on its application as a precursor for more complex molecules, particularly in the synthesis of potentially bioactive compounds and novel chemical entities. The insights provided herein are grounded in established chemical principles and data from analogous structures, offering a robust framework for its practical application in the laboratory.
Physicochemical and Structural Properties
The fundamental properties of this compound are critical for its handling, reaction setup, and purification. The compound is a solid at room temperature with a defined melting point, which is a key indicator of its purity.[3][4] The predicted properties offer guidance for its behavior in various solvent systems and under different thermal conditions.
| Property | Value | Source(s) |
| CAS Number | 454-07-9 | [1][2][3][5] |
| Molecular Formula | C₈H₇FN₂O₃ | [1][2][3] |
| Molecular Weight | 198.15 g/mol | [2] |
| Melting Point | 180-182 °C | [3][4] |
| Boiling Point | 365.2 ± 32.0 °C (Predicted) | [4] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 13.12 ± 0.70 (Predicted) | [4] |
| Synonyms | N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE, 2-Fluoro-5-nitrophenylacetamide | [1][4][6] |
Synthesis and Experimental Protocols
The most direct and common synthesis of this compound is achieved through the acetylation of its corresponding aniline precursor, 2-fluoro-5-nitroaniline. This reaction is a standard transformation in organic chemistry, valued for its high efficiency and selectivity.
Synthetic Workflow Overview
The overall process can be viewed as a two-stage logical flow: first, the synthesis of the key precursor, and second, its final conversion to the target molecule. The precursor, 2-fluoro-5-nitroaniline, is itself a valuable chemical intermediate, often prepared from readily available starting materials like 2,4-dinitrofluorobenzene.[7][8]
Caption: Overall synthetic workflow for this compound.
Step-by-Step Protocol: Acetylation of 2-Fluoro-5-nitroaniline
This protocol describes a generalized procedure for the N-acetylation of 2-fluoro-5-nitroaniline. The causality behind this choice is the high reactivity of acetic anhydride with the primary amine, leading to a stable amide product. The use of a solvent like methylene chloride or acetic acid is common, and a catalytic amount of acid or a base like dimethylaminopyridine can be employed to accelerate the reaction.[9]
Materials:
-
2-Fluoro-5-nitroaniline (1.0 eq)
-
Acetic anhydride (1.2-1.5 eq)
-
Methylene chloride (or other suitable aprotic solvent)
-
Dimethylaminopyridine (DMAP, catalytic amount, optional) or concentrated Sulfuric Acid (catalytic amount, optional)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, Büchner funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-fluoro-5-nitroaniline in methylene chloride. The choice of an aprotic solvent prevents side reactions with the highly reactive acetic anhydride.
-
Addition of Reagents: To the stirred solution, add acetic anhydride. If using a catalyst, add it at this stage. The reaction is often exothermic; cooling in an ice bath may be necessary during addition to maintain control.
-
Reaction Monitoring: The reaction mixture can be heated to reflux to ensure completion.[9] Progress is monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: After cooling to room temperature, the reaction mixture is quenched by the slow addition of water or a saturated sodium bicarbonate solution to neutralize excess acid and decompose remaining acetic anhydride.
-
Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is typically extracted again with methylene chloride to maximize product recovery.
-
Washing and Drying: The combined organic layers are washed with brine (saturated NaCl solution) to remove residual water, then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.[9]
Spectroscopic Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques. While a complete set of publicly available experimental spectra is limited, the expected data can be reliably predicted based on its structure and data from analogous compounds.[10][11]
| Technique | Expected Features |
| ¹H NMR | Signals for the aromatic protons (typically in the δ 7.5-8.5 ppm region, showing complex splitting due to F-H and H-H coupling), a singlet for the amide proton (-NH, often broad, δ > 9.0 ppm), and a singlet for the acetyl methyl protons (-CH₃, δ ~2.2 ppm).[10] |
| ¹³C NMR | Resonances for each unique carbon atom, including the carbonyl carbon (C=O) around δ 169 ppm, aromatic carbons (with C-F coupling visible for carbons near the fluorine atom), and the methyl carbon around δ 25 ppm.[10] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (amide I band, ~1670 cm⁻¹), N-H bending (amide II band, ~1550 cm⁻¹), and strong asymmetric/symmetric stretching of the nitro group (NO₂, ~1530 and ~1350 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) confirming the molecular weight of 198.15 g/mol . |
Analytical Workflow for Structural Confirmation
Caption: Logical workflow for the spectroscopic confirmation of the final product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be manipulated to build molecular complexity. It serves as a scaffold for introducing diversity in medicinal chemistry programs.[12][13]
Key Reactive Sites:
-
Nitro Group Reduction: The nitro group is readily reduced to a primary amine (aniline derivative) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This transformation is fundamental, as the resulting amino group is a key handle for further functionalization, such as in the synthesis of heterocycles like benzimidazoles.[13][14]
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is ortho to an acetamido group and para to a powerful electron-withdrawing nitro group. This electronic arrangement makes the ipso-carbon highly electrophilic and activates the fluorine atom as an excellent leaving group for SNAr reactions. This allows for the facile introduction of various nucleophiles (O-, N-, S-based), a critical strategy in drug design.[12]
-
Amide Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the primary amine, providing an alternative synthetic route or deprotection step.
Conceptual Application in Medicinal Chemistry
The scaffold of this compound can be used to generate libraries of compounds for screening. For example, derivatives of phenoxy-N-phenylacetamide have shown promising antitubercular activity.[15] The diagram below illustrates a hypothetical pathway where this intermediate is elaborated into a more complex, drug-like molecule.
Caption: Potential synthetic transformations for drug discovery applications.
Safety, Handling, and Storage
Specific toxicological data for this compound is not widely published. Therefore, a conservative approach to safety is required, based on data from structurally related nitroaromatic and fluoroaromatic compounds.[16][17][18]
Inferred Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Other: Nitroaromatic compounds can potentially cause methemoglobinemia.[18]
| GHS Classification (Inferred) | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16]
-
Handling Practices: Avoid generating dust. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound (CAS 454-07-9) is more than a simple chemical; it is a strategically designed building block that offers significant advantages in synthetic chemistry. Its well-defined physicochemical properties and straightforward synthesis make it an accessible intermediate. The true value of this compound lies in the versatile reactivity of its functional groups, which enables a multitude of transformations crucial for the construction of complex molecular targets. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate opens doors to novel molecular architectures with potential applications ranging from pharmaceuticals to advanced materials. Proper handling and an understanding of its potential hazards are paramount to its safe and effective use in research and development.
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- The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Fluoro-5-nitroaniline.
- PrepChem.com. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.
- ChemicalBook. 454-07-9(N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE) Product Description.
- Thermo Fisher Scientific. SAFETY DATA SHEET: Acetamide, N-(2-nitrophenyl)-.
- Cayman Chemical. Safety Data Sheet: 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.
- Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
- Guidechem. How can 2-fluoro-5-nitroaniline be synthesized?.
- BenchChem. An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide.
- MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
- BenchChem. The Synthetic Versatility of N-(2-fluoro-4-nitrophenyl)acetamide: A Comparative Guide.
- BenchChem. Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry.
- BenchChem. Application Notes: N-(2-Methyl-5-nitrophenyl)acetamide as a Versatile Building Block for Bioactive Molecules.
- BenchChem. Spectroscopic Data of N-(2-fluoro-4-nitrophenyl)acetamide: A Technical Guide.
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- 8. Page loading... [guidechem.com]
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- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. fishersci.com [fishersci.com]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
N-(2-fluoro-5-nitrophenyl)acetamide molecular weight and formula
An In-Depth Technical Guide to N-(2-fluoro-5-nitrophenyl)acetamide
Introduction
This compound is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a fluorine atom and a nitro group on the phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the presence of the fluorine atom as a potential leaving group in nucleophilic aromatic substitution reactions are key to its reactivity. This guide provides a comprehensive overview of its molecular characteristics, synthesis, potential applications, and analytical methodologies, tailored for researchers and professionals in drug development.
Molecular Identity and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 454-07-9 | [1] |
| Molecular Formula | C8H7FN2O3 | [1] |
| Molecular Weight | 198.15 g/mol | [1] |
| Melting Point | 180-182 °C | [1] |
| Boiling Point (Predicted) | 365.2 ± 32.0 °C | [1] |
| Density (Predicted) | 1.429 ± 0.06 g/cm³ | [1] |
| Synonyms | N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE, 2-Fluoro-5-nitrophenylacetamide, Acetamide, N-(2-fluoro-5-nitrophenyl)- | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of 2-fluoro-5-nitroaniline. This reaction is a standard procedure in organic synthesis, where an amine is acylated using an acetylating agent like acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis via Acetylation
This protocol describes a general method for the synthesis of this compound from 2-fluoro-5-nitroaniline.
Materials:
-
2-fluoro-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Ice bath
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-nitroaniline in a minimal amount of glacial acetic acid.
-
Slowly add a slight excess of acetic anhydride to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold deionized water to remove any remaining acid.
-
Dry the product under vacuum to obtain crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Applications in Research and Development
This compound serves as a versatile building block in the synthesis of various biologically active compounds. Its utility is analogous to other substituted nitrophenyl acetamides, which are common intermediates in medicinal chemistry.
The primary application of this compound is as a precursor for more complex molecules. The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations, such as diazotization, acylation, or condensation reactions. This allows for the construction of diverse molecular scaffolds, which is a key strategy in the discovery of new therapeutic agents. For instance, related compounds like N-(2-Methyl-5-nitrophenyl)acetamide are used in the synthesis of compounds with potential antitumor, antiviral, and antibacterial properties.[2]
The fluorine atom on the aromatic ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles to build molecular complexity. This reactivity is crucial for creating libraries of compounds for biological screening in drug discovery programs.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and quantifying this compound. A general protocol for a reversed-phase HPLC method is provided below.
HPLC Protocol for Purity Assessment
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized.
-
An acid modifier like formic acid or phosphoric acid can be added to improve peak shape.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram. The concentration of the sample can be determined from the calibration curve.
Safety Information
This compound is classified as an irritant.[1] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate with well-defined molecular and physical properties. Its synthesis is straightforward, and its functional groups provide multiple handles for further chemical modification. These features make it a useful building block for the synthesis of complex organic molecules, particularly in the context of drug discovery and development. The analytical methods described provide a framework for its quality control and characterization.
References
-
PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Sources
An In-depth Technical Guide to the Physicochemical Properties of N-(2-fluoro-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2-fluoro-5-nitrophenyl)acetamide, a compound of interest in contemporary chemical and pharmaceutical research. The melting and boiling points, critical parameters for compound identification, purity assessment, and process development, are presented with detailed experimental protocols for their accurate determination. This document moves beyond a simple recitation of data to offer insights into the rationale behind experimental design and the significance of these properties in the broader context of drug discovery and development. All methodologies are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of Physicochemical Characterization
In the landscape of drug discovery and development, the meticulous characterization of a compound's physical and chemical properties is a foundational pillar upon which all subsequent research is built. Properties such as melting and boiling points are not merely data points; they are indicators of a substance's purity, identity, and thermal stability.[1][2] For a molecule like this compound, which belongs to a class of compounds with significant potential in medicinal chemistry, a thorough understanding of these parameters is paramount.[3][4]
This guide provides an in-depth examination of the melting and boiling points of this compound, contextualized with detailed experimental methodologies and a discussion of their implications for research and development. The acetamide functional group is a common motif in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties.[3][5] The presence of a fluorine atom and a nitro group on the phenyl ring further influences the molecule's electronic and steric characteristics, which in turn dictate its intermolecular interactions and, consequently, its physical properties.
Core Physicochemical Properties of this compound
The fundamental physical properties of this compound are summarized below. These values are critical for its identification and for predicting its behavior in various experimental and processing conditions.
| Property | Value | Source |
| Melting Point | 180-182 °C | Experimental |
| Boiling Point | 365.2 ± 32.0 °C | Predicted |
| Molecular Formula | C₈H₇FN₂O₃ | - |
| Molecular Weight | 198.15 g/mol | - |
| CAS Number | 454-07-9 | - |
Note: The boiling point is a predicted value and should be confirmed experimentally, likely under reduced pressure to prevent decomposition.
Synthesis of this compound: A Proposed Route
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol for Synthesis
This protocol is adapted from standard acetylation procedures for anilines.
Materials:
-
2-fluoro-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-nitroaniline in a minimal amount of glacial acetic acid.
-
Slowly add a stoichiometric equivalent of acetic anhydride to the solution while stirring.
-
Heat the reaction mixture to a gentle reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker of cold deionized water with vigorous stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid of high purity.
-
Characterize the final product using techniques such as melting point determination, NMR, and mass spectrometry to confirm its identity and purity.
Experimental Determination of Melting and Boiling Points
The accurate determination of melting and boiling points is fundamental to the characterization of a synthesized compound. The following sections provide detailed, self-validating protocols for these measurements.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. A pure compound typically exhibits a sharp melting point range of 0.5-1.0 °C, whereas impurities will lead to a depression and broadening of this range.
Caption: Workflow for accurate melting point determination.
4.1.1. Capillary Method Protocol
This is the most common and basic method for melting point determination.[2]
Materials:
-
Dry, purified this compound
-
Melting point capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., DigiMelt or Mel-Temp) or Thiele tube setup
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the solid into the bottom. The sample height should be approximately 1-2 mm.[6][7]
-
Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C per minute to get an approximate range.[8]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow, controlled rate of 1-2 °C per minute.[8]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).
-
Validation: For trustworthy results, repeat the measurement at least twice to ensure consistency. A fresh sample in a new capillary tube must be used for each determination.[7]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For compounds with high boiling points, like this compound, determination is often performed under reduced pressure to prevent thermal decomposition. The micro-boiling point method using a Thiele tube is suitable for small sample quantities.
4.2.1. Micro-Boiling Point (Thiele Tube) Protocol
This method is advantageous when only a small amount of the substance is available.[10]
Materials:
-
This compound (if liquid at elevated temperatures) or a high-boiling point solvent in which it is soluble.
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thiele tube filled with mineral oil
-
Thermometer
-
Rubber band or wire for attachment
Procedure:
-
Sample Preparation: Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Capillary Insertion: Place the capillary tube, open end down, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into the Thiele tube, making sure the sample is immersed in the mineral oil. Gently heat the side arm of the Thiele tube with a microburner.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[11]
-
Pressure Correction: Record the ambient atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), the observed boiling point will need to be corrected.
The Role of Melting and Boiling Points in Drug Development
The determination of a compound's melting and boiling points is a critical step in the pharmaceutical development pipeline for several reasons:
-
Purity Assessment: As previously mentioned, the melting point range is a primary indicator of a compound's purity.[1][12] In drug manufacturing, this is a crucial quality control parameter to ensure batch-to-batch consistency and to meet regulatory standards.[13]
-
Compound Identification: The melting point is a characteristic physical property that aids in the identification of a compound.[1] A mixed melting point determination, where the unknown is mixed with a known standard, can confirm its identity.[6]
-
Polymorphism Screening: Different crystalline forms (polymorphs) of a drug substance can have different melting points, solubilities, and bioavailabilities. Melting point determination is a key technique in identifying and characterizing these polymorphs.[13]
-
Formulation and Stability: The thermal properties of a drug substance influence the choice of formulation and manufacturing processes (e.g., granulation, drying, and milling). A high melting point generally suggests greater thermal stability.[14] Studies have shown that for many classes of drugs, there is an optimal range for the melting point to improve the chances of successful development.[15]
Conclusion
The melting and boiling points of this compound are fundamental physicochemical parameters that provide significant insights for researchers and drug development professionals. This guide has presented these core properties, offered a plausible synthetic route, and detailed robust experimental protocols for their determination. The emphasis on the causality behind experimental choices and the importance of these properties in a pharmaceutical context underscores the necessity of rigorous physicochemical characterization in modern scientific research. The methodologies and data presented herein serve as a valuable resource for the continued investigation and potential application of this and related compounds.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]
-
Experiment 20: Recrystallization and Melting Point Determination. (n.d.). National Taiwan Normal University. Retrieved January 15, 2026, from [Link]
-
Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved January 15, 2026, from [Link]
-
Experiment 1 - Melting Points. (n.d.). St. Olaf College. Retrieved January 15, 2026, from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 15, 2026, from [Link]
-
Melting point analysis: Significance and symbolism. (2025, February 20). Wisdomlib. Retrieved January 15, 2026, from [Link]
-
6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved January 15, 2026, from [Link]
-
New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Archives of Pharmacy Practice. Retrieved January 15, 2026, from [Link]
-
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved January 15, 2026, from [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021, February 1). PubMed Central. Retrieved January 15, 2026, from [Link]
-
What is the mechanism of Acetamide? (2024, July 17). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
02 Exp 1 Boiling Point Determination. (n.d.). Scribd. Retrieved January 15, 2026, from [Link]
-
Synthesis, biological and computational studies of flavonoid acetamide derivatives. (2022, March 30). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Making sense of boiling points and melting points. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]
-
6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Al-Mustaqbal University College. Retrieved January 15, 2026, from [Link]
-
Boiling Point Determination. (n.d.). Chemconnections. Retrieved January 15, 2026, from [Link]
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A Technical Guide to the Spectral Characterization of N-(2-fluoro-5-nitrophenyl)acetamide
This technical guide provides a comprehensive analysis of the spectral data for the compound N-(2-fluoro-5-nitrophenyl)acetamide. As direct experimental spectra for this specific isomer are not widely available in public databases, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a detailed and predictive characterization. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and analysis of this molecule.
The core of this guide is built on the foundational techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section will not only present the predicted spectral data but will also delve into the causal relationships between the molecular structure and the observed spectral features, providing a deeper understanding of the underlying chemical principles.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound contains several key functional groups that dictate its spectral behavior: a substituted aromatic ring, an amide linkage, a nitro group, and a fluorine atom. The interplay of these groups, particularly the electron-withdrawing nature of the nitro and fluoro substituents and their positions on the phenyl ring, is critical for interpreting the resulting spectra.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
} Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra allows for the precise mapping of the carbon and hydrogen framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the amide proton, the three aromatic protons, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns are highly informative of the substitution pattern on the aromatic ring. Data for structurally similar compounds, such as N-(2-fluoro-6-nitrophenyl)acetamide and N-(2-fluoro-4-nitrophenyl)acetamide, provide a strong basis for these predictions.[1][2]
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| ~9.90 | br s | - | 1H | -NH (amide) |
| ~8.75 | dd | J ≈ 9.2, 2.8 Hz | 1H | Ar-H (H6) |
| ~8.20 | ddd | J ≈ 9.2, 4.5, 2.8 Hz | 1H | Ar-H (H4) |
| ~7.30 | t | J ≈ 9.2 Hz | 1H | Ar-H (H3) |
| ~2.25 | s | - | 3H | -CH₃ (acetyl) |
-
Amide Proton (-NH): This proton is expected to appear as a broad singlet at a downfield chemical shift due to its attachment to the electronegative nitrogen and potential for hydrogen bonding. Its chemical shift can be highly dependent on concentration and solvent.
-
Aromatic Protons (Ar-H): The three aromatic protons will exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
H6: This proton is ortho to the amide group and meta to the nitro group. It is expected to be a doublet of doublets due to coupling with H4 and H3.
-
H4: This proton is ortho to the nitro group and meta to both the amide and the fluorine. It will likely appear as a doublet of doublet of doublets.
-
H3: This proton is ortho to the fluorine and meta to the amide group, likely resulting in a triplet-like signal due to coupling with H4 and the ortho fluorine.
-
-
Methyl Protons (-CH₃): The acetyl methyl group protons will appear as a sharp singlet, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment. The carbon attached to the fluorine will show a large coupling constant (JC-F).
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~169.0 | C=O (amide) |
| ~155.0 (d, J ≈ 250 Hz) | C2 (C-F) |
| ~142.0 | C5 (C-NO₂) |
| ~135.0 (d, J ≈ 10 Hz) | C1 (C-NH) |
| ~128.0 (d, J ≈ 3 Hz) | C6 |
| ~120.0 (d, J ≈ 8 Hz) | C4 |
| ~115.0 (d, J ≈ 22 Hz) | C3 |
| ~25.0 | -CH₃ |
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected at the most downfield position, typical for this functional group.[3][4]
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon directly bonded to the fluorine (C2) will be the most downfield of the aromatic carbons and will exhibit a large one-bond C-F coupling constant. The carbon attached to the nitro group (C5) will also be significantly deshielded. The other aromatic carbons will show smaller C-F couplings depending on their proximity to the fluorine atom.[5]
Experimental Protocol for NMR Data Acquisition
dot graph "nmr_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Standard workflow for NMR spectroscopic analysis.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field should be shimmed to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum using standard pulse sequences. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each carbon.
-
Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline-corrected, and referenced to a known standard (e.g., tetramethylsilane or the residual solvent peak).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, and NO₂ groups.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300 | N-H stretch | Amide |
| ~3100 | C-H stretch (aromatic) | Aromatic ring |
| ~2950 | C-H stretch (aliphatic) | -CH₃ |
| ~1680 | C=O stretch (Amide I) | Amide |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1550 | N-H bend (Amide II) | Amide |
| ~1520 | Asymmetric NO₂ stretch | Nitro group |
| ~1350 | Symmetric NO₂ stretch | Nitro group |
| ~1250 | C-N stretch | Amide/Aromatic amine |
| ~1200 | C-F stretch | Fluoroaromatic |
-
N-H and C=O Stretching: The amide group will show a characteristic N-H stretching band around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption (Amide I band) around 1680 cm⁻¹.[6][7]
-
Nitro Group Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.[6]
-
C-F Stretching: The carbon-fluorine bond will have a strong absorption in the fingerprint region, typically around 1200 cm⁻¹.
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
dot graph "ir_workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Workflow for acquiring an IR spectrum using ATR.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Background Scan: A background spectrum of the empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.
-
Sample Scan: The IR spectrum of the sample is recorded. The instrument software automatically subtracts the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.
Predicted Mass Spectrum and Fragmentation Pattern
For this compound (Molecular Formula: C₈H₇FN₂O₃), the calculated molecular weight is approximately 198.04 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 198. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses.
Table 4: Predicted Key Fragments in Mass Spectrometry
| m/z | Proposed Fragment | Notes |
|---|---|---|
| 198 | [C₈H₇FN₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 156 | [M - CH₂=C=O]⁺˙ | Loss of ketene from the molecular ion |
| 126 | [C₆H₄FN]⁺˙ | Loss of NO₂ from the fragment at m/z 156 |
| 110 | [C₆H₄FO]⁺ | Loss of CO from the fragment at m/z 156 after rearrangement |
| 95 | [C₆H₄F]⁺ | Loss of HCN from the fragment at m/z 126 |
| 43 | [CH₃C=O]⁺ | Acetyl cation (often a prominent peak) |
-
Molecular Ion Peak: The presence of the aromatic ring should lead to a reasonably stable molecular ion, which should be observable.[8]
-
Alpha-Cleavage: A common fragmentation pathway for amides is the loss of ketene (CH₂=C=O, 42 Da) via alpha-cleavage, leading to a peak at m/z 156.[9] This fragment corresponds to the 2-fluoro-5-nitroaniline radical cation.
-
Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da), although loss of NO (30 Da) or O (16 Da) can also occur. The fragment at m/z 156 could lose NO₂ to give a fragment at m/z 110.
-
Acetyl Cation: A strong peak at m/z 43, corresponding to the [CH₃CO]⁺ ion, is highly characteristic of N-acetyl compounds and is expected to be a major peak, possibly the base peak.[8]
dot graph "ms_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];
} Caption: A plausible fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC) inlet. The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and mass spectral data for this compound. By integrating fundamental spectroscopic principles with comparative data from structurally related molecules, a comprehensive characterization has been constructed. The provided protocols outline the standard methodologies for acquiring this data experimentally. This guide serves as a valuable resource for scientists engaged in the synthesis, identification, and application of this and similar nitroaromatic compounds, facilitating more efficient and accurate research and development.
References
-
Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. Green Chemistry, 19, 5568. Available at: [Link]
-
MDPI (2021). Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection. MDPI. Available at: [Link]
-
Science Ready (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [Link]
-
Chemistry LibreTexts (2019). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NIST/EPA/NIH Mass Spectral Library (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. NIST. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
-
University of Arizona (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]
-
SpectraBase (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]
-
ResearchGate (n.d.). The FT-IR spectrum of the o-acetamide. ResearchGate. Available at: [Link]
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solubility of N-(2-fluoro-5-nitrophenyl)acetamide in organic solvents
An In-depth Technical Guide on the Solubility of N-(2-fluoro-5-nitrophenyl)acetamide in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical parameter that influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive analysis of the solubility of this compound, a key building block in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a foundational understanding based on its structural attributes and the principles of solute-solvent interactions. Furthermore, it presents a robust, step-by-step experimental protocol for the precise determination of its solubility in a range of organic solvents, empowering researchers in drug development and process chemistry to generate reliable data.
Introduction: The Significance of Solubility in Drug Development
This compound is a substituted aromatic compound whose structural motifs—a fluorinated phenyl ring, a nitro group, and an acetamide functional group—make it a valuable intermediate in the synthesis of various biologically active molecules. The solubility of this compound in different organic solvents is a pivotal factor for several downstream applications:
-
Reaction Kinetics and Purity: In synthetic chemistry, the solubility of reactants in a given solvent system dictates the reaction rate and can influence the formation of by-products.
-
Crystallization and Purification: The selection of an appropriate solvent system with differential solubility at varying temperatures is fundamental to achieving high purity and desired crystal morphology.
-
Formulation and Drug Delivery: For compounds intended for pharmaceutical use, solubility in biocompatible solvents can be a precursor to developing effective drug delivery systems.
Understanding the solubility profile of this compound is, therefore, not merely an academic exercise but a practical necessity for its efficient utilization in research and development.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational qualitative prediction of solubility.[1] The solubility of this compound is governed by the interplay of its functional groups and the properties of the organic solvent.
Molecular Structure and Polarity
The molecule possesses both polar and non-polar characteristics:
-
Polar Moieties: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The acetamide group (-NHCOCH₃) is also polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Non-Polar Moiety: The phenyl ring forms the non-polar backbone of the molecule.
-
Influence of Fluorine: The fluorine atom is highly electronegative and can increase the polarity of the C-F bond. However, its overall effect on molecular polarity and solubility can be complex, influencing factors like crystal lattice energy and specific interactions with solvents.[2][3]
Due to this combination of functional groups, this compound is expected to be a polar molecule. Consequently, it is predicted to have better solubility in polar organic solvents compared to non-polar ones.
Solute-Solvent Interactions
The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The strength of these new interactions determines the extent of solubility. For this compound, the following interactions are key:
-
Hydrogen Bonding: The acetamide group can form hydrogen bonds with protic solvents (e.g., alcohols) and aprotic polar solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).
-
Dipole-Dipole Interactions: The polar nature of the nitro and acetamide groups will lead to favorable dipole-dipole interactions with polar solvents like acetone, ethyl acetate, and dichloromethane.
-
Van der Waals Forces: These forces will be present in all solvent systems but will be the dominant interaction in non-polar solvents like hexane and toluene.
Based on these considerations, a higher solubility is anticipated in polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol, where strong hydrogen bonding and dipole-dipole interactions can be established. Conversely, poor solubility is expected in non-polar hydrocarbon solvents.
Diagram of Molecular Interactions
Caption: Key intermolecular forces influencing solubility.
Quantitative Solubility Profile
| Solvent Class | Solvent | Polarity Index | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data to be determined | Data to be determined | |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Data to be determined | Data to be determined | ||
| Acetone | 5.1 | 20.7 | Data to be determined | Data to be determined | ||
| Acetonitrile | 5.8 | 37.5 | Data to be determined | Data to be determined | ||
| Polar Protic | Methanol | 5.1 | 32.7 | Data to be determined | Data to be determined | |
| Ethanol | 4.3 | 24.5 | Data to be determined | Data to be determined | ||
| Isopropanol | 3.9 | 19.9 | Data to be determined | Data to be determined | ||
| Moderately Polar | Ethyl Acetate | 4.4 | 6.0 | Data to be determined | Data to be determined | |
| Dichloromethane (DCM) | 3.1 | 9.1 | Data to be determined | Data to be determined | ||
| Non-Polar | Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined | |
| Hexane | 0.1 | 1.9 | Data to be determined | Data to be determined |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[4] This protocol ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare a set of vials, each containing a precise volume (e.g., 5.0 mL) of the selected organic solvents.
-
Addition of Solute: Add an excess amount of this compound to each vial. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial after the equilibration period.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. For solvents where sedimentation is slow, centrifuge the vials at a controlled temperature.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to avoid premature crystallization. Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve must be prepared using standard solutions of this compound of known concentrations.
-
Calculation: The solubility (S) is calculated using the following formula: S (in g/100 mL) = (C × DF × V) / 10 Where:
-
C = Concentration of the analyte in the diluted sample (in mg/mL) determined from the calibration curve.
-
DF = Dilution factor.
-
V = Volume of the solvent used for dilution (in mL).
-
Self-Validating System and Controls
-
Visual Inspection: The persistence of solid material throughout the experiment confirms that a saturated solution was achieved.
-
Time to Equilibrium: Samples should be taken at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration does not change, indicating that equilibrium has been reached.
-
Triplicate Measurements: The entire experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results and to calculate standard deviations.
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Conclusion
While pre-existing quantitative solubility data for this compound is scarce, a thorough understanding of its molecular structure allows for strong qualitative predictions of its behavior in various organic solvents. The presence of polar functional groups, including the nitro and acetamide moieties, suggests a preference for solubility in polar solvents. For researchers and drug development professionals requiring precise quantitative data, the detailed shake-flask protocol provided in this guide offers a reliable and robust methodology. By systematically applying this experimental framework, scientists can generate the critical solubility data needed to advance their research, optimize synthetic processes, and develop effective formulations.
References
-
ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate. [Link][5]
- Ren, C., et al. (2021). Equilibrium Solubility of p-Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect.
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University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCLA Chemistry Department.[1]
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Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link][6]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.).
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ChemBK. (2024). 4'-Nitroacetanilide. Retrieved from ChemBK. [Link][7]
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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Unacademy. (n.d.). p-Nitroacetanilide Study Material. Retrieved from Unacademy. [Link][8]
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PrepChem.com. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from PrepChem.com. [Link][9]
-
Solubility of Things. (n.d.). N-(2-fluoro-4-phenylphenyl)acetamide. Retrieved from Solubility of Things. [Link][10]
-
PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from PubChem. [Link][11]
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Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.[12]
-
PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. Retrieved from PubChem. [Link][13]
- The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
-
Malykhin, M. V., et al. (n.d.). How does the combination of the nitro group and fluorine atoms affect the (co)crystallization behaviour of arylenediamines? CrystEngComm.[14]
-
National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.[2]
-
National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide.[15]
-
ResearchGate. (2025). Biological and Physical Sciences An International Peer Review E-3 Journal of Sciences. [Link][16]
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NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. Retrieved from NIST WebBook. [Link][17]
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National Institutes of Health. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.[3]
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electrophilic aromatic substitution mechanism for N-(2-fluoro-5-nitrophenyl)acetamide
An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for N-(2-fluoro-5-nitrophenyl)acetamide
Introduction
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility often stems from its capacity to undergo further functionalization via electrophilic aromatic substitution (EAS). However, the reactivity and regioselectivity of the aromatic core are governed by a complex interplay between three distinct substituents: a moderately activating acetamido group, a deactivating but ortho-para directing fluoro group, and a strongly deactivating nitro group. This guide provides a comprehensive analysis of the EAS mechanism for this substrate, elucidating the principles that dictate the reaction's outcome. We will dissect the electronic effects of each substituent, predict the most probable site of substitution, detail the mechanistic pathway, and provide a validated experimental protocol for researchers in the field.
Analysis of Substituent Effects on the Aromatic Core
The rate and orientation of electrophilic attack on a substituted benzene ring are determined by the electronic properties of the substituents already present.[1][2][3] These properties are broadly categorized into inductive and resonance effects.
-
Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and is related to the electronegativity of the atoms. Electron-withdrawing groups (-I) pull electron density from the ring, deactivating it towards electrophilic attack. Electron-donating groups (+I) push electron density into the ring, activating it.
-
Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons and lone pairs between the substituent and the aromatic ring. Electron-donating groups (+R) delocalize lone pairs into the ring, increasing electron density, particularly at the ortho and para positions.[4][5] Electron-withdrawing groups (-R) pull π-electron density out of the ring.
For this compound, the three substituents exert competing and cooperative influences.
The Acetamido Group (-NHCOCH₃)
The acetamido group is classified as a moderately activating, ortho-para director .[6][7]
-
Resonance (+R): The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring. This donation of electron density significantly stabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions.[6][8] This +R effect is the dominant factor in its directing ability.
-
Inductive (-I): The nitrogen and oxygen atoms are electronegative, and the carbonyl group is electron-withdrawing, resulting in a net inductive withdrawal of electron density. This -I effect tempers the activating nature of the group, making it less activating than a simple amino (-NH₂) group.[7]
The Fluoro Group (-F)
Halogens are a unique class of substituents, acting as deactivating, ortho-para directors .[9]
-
Inductive (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect removes substantial electron density from the ring, making the molecule less nucleophilic and thus less reactive than benzene (deactivation).[10]
-
Resonance (+R): The lone pairs on the fluorine atom can be donated to the ring through resonance. This +R effect enriches the electron density at the ortho and para positions. While the -I effect outweighs the +R effect in terms of overall reactivity, the resonance donation is sufficient to stabilize the sigma complex for ortho/para attack more than for meta attack.[11][12]
The Nitro Group (-NO₂)
The nitro group is one of the most powerful deactivating, meta directors .[13]
-
Inductive (-I): The strong electronegativity of the nitrogen and oxygen atoms results in a potent inductive withdrawal of electron density from the ring.
-
Resonance (-R): The nitro group can delocalize π-electrons from the ring onto its oxygen atoms. This resonance withdrawal drastically reduces the electron density of the entire ring, especially at the ortho and para positions, which acquire a partial positive charge.[14][15] Consequently, electrophilic attack is strongly disfavored at these positions and is directed to the relatively less electron-deficient meta position.[13][15]
Summary of Substituent Effects
| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |
| -NHCOCH₃ (Acetamido) | Withdrawing (-I) | Donating (+R) | Activating | ortho, para |
| -F (Fluoro) | Withdrawing (-I) | Donating (+R) | Deactivating | ortho, para |
| -NO₂ (Nitro) | Withdrawing (-I) | Withdrawing (-R) | Strongly Deactivating | meta |
Regioselectivity: Predicting the Site of Substitution
To predict the outcome of an EAS reaction, we must consider the combined influence of all three groups on the available positions (C3, C4, C6) of the this compound ring.
Caption: Analysis of directing effects on the substrate.
-
-NHCOCH₃ (at C1): As the most activating group (by resonance), its influence is paramount. It strongly directs incoming electrophiles to its para position (C4) and its ortho position (C6).
-
-F (at C2): This group also directs ortho, para. Its ortho position is C6, and its para position is C5 (already substituted with -NO₂). It therefore reinforces the direction towards C6.
-
-NO₂ (at C5): This powerful deactivator directs meta to itself, which are positions C1 (substituted) and C3.
Consensus and Rationale: The directing effects of the acetamido and fluoro groups are cooperative, both activating the C6 position. The acetamido group also activates the C4 position. The nitro group deactivates the ring generally but directs any potential, slow reaction towards C3.
In competitions between directing groups, the most powerful activating group dictates the regioselectivity. Here, the acetamido group (-NHCOCH₃) is the only activating substituent. It directs to C4 and C6.
-
Attack at C6: This position is ortho to both the acetamido and fluoro groups. While electronically favored by both, it is subject to significant steric hindrance from these two adjacent groups.
-
Attack at C4: This position is para to the primary directing group (-NHCOCH₃), minimizing steric hindrance. It is also meta to the deactivating nitro group, which is favorable compared to an ortho/para relationship.
Therefore, electrophilic attack will overwhelmingly occur at the C4 position , which is sterically accessible and electronically activated by the dominant acetamido directing group.
Reaction Mechanism: Nitration at the C4 Position
Let's illustrate the full mechanism using nitration (Electrophile: NO₂⁺) as a representative EAS reaction. The reaction proceeds via a two-step mechanism: formation of a resonance-stabilized carbocation followed by deprotonation to restore aromaticity.[1][16][17]
Caption: Key stages of the electrophilic aromatic substitution mechanism.
Step 1: Formation of the Sigma Complex (Rate-Determining Step) The π-electron system of the aromatic ring acts as a nucleophile, attacking the nitronium ion (NO₂⁺), which is typically generated in situ from a mixture of nitric acid and sulfuric acid.[18][19] This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the sigma complex or arenium ion. The attack at C4 is the most favorable pathway.
Caption: Resonance forms of the sigma complex for C4 attack.
The stability of this intermediate is crucial. When attack occurs at C4, the positive charge is delocalized across C1, C3, and C5. Crucially, one resonance structure (IV) places the positive charge on C1, adjacent to the nitrogen atom of the acetamido group. The nitrogen can then donate its lone pair to form a fourth resonance structure where all atoms have a complete octet. This N-assisted stabilization is particularly strong and is the primary reason the acetamido group directs ortho/para.[20]
Step 2: Deprotonation to Restore Aromaticity (Fast Step) A weak base in the reaction mixture, such as HSO₄⁻ or H₂O, removes the proton from the sp³-hybridized C4 carbon. The electrons from the C-H bond collapse back into the ring, restoring the stable aromatic system and yielding the final product, N-(2-fluoro-4,5-dinitrophenyl)acetamide.[16]
Experimental Protocol: Nitration of this compound
This protocol describes a representative procedure for the nitration of the title compound, grounded in established methodologies for deactivated aromatic systems.[21][22]
Safety Precaution: This procedure involves highly corrosive and strong oxidizing acids. It must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice (from deionized water)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel, rotary evaporator.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of N-(2-fluoro-4,5-dinitrophenyl)acetamide.
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 mmol, 1.0 eq). Cool the flask in an ice bath to 0 °C.
-
Dissolution: Slowly add concentrated sulfuric acid (e.g., 10 mL) to the flask while stirring, maintaining the temperature between 0-5 °C, until the starting material is fully dissolved.
-
Addition of Nitrating Agent: In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid (e.g., 5.5 mmol, 1.1 eq) to a small volume of concentrated sulfuric acid (e.g., 2 mL) at 0 °C.
-
Electrophilic Substitution: Add the nitrating mixture dropwise to the solution of the substrate using a dropping funnel over 15-20 minutes. Critically, ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice (approx. 100 g) with vigorous stirring. A solid precipitate of the crude product should form.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acids.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if isomers are present.
-
Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.
Conclusion
The electrophilic aromatic substitution of this compound is a prime example of regiochemical control in a polysubstituted aromatic system. Despite the presence of two deactivating groups (-F and -NO₂), the reaction is feasible and highly selective. The outcome is decisively controlled by the moderately activating, ortho-para directing acetamido group, which, due to a combination of powerful resonance stabilization and steric considerations, directs the incoming electrophile almost exclusively to the C4 position. Understanding these fundamental principles is critical for drug development professionals and synthetic chemists aiming to predictably functionalize complex aromatic scaffolds.
References
-
KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]
-
Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]
-
KP, D. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 3). Introduction to regioselectivity in aromatic reactions. YouTube. Retrieved from [Link]
-
Brainly.com. (2023, May 1). Explain why the acetamido group is an ortho, para-directing group. Why is it less effective in.... Retrieved from [Link]
-
University of Illinois Springfield. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. Retrieved from [Link]
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The Strategic Role of N-(2-fluoro-5-nitrophenyl)acetamide as a Synthetic Intermediate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Key Building Block
In the intricate landscape of medicinal chemistry and drug discovery, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex molecular architectures. N-(2-fluoro-5-nitrophenyl)acetamide, a fluorinated nitroaromatic compound, has emerged as a valuable building block, offering a unique combination of reactive sites that can be selectively manipulated to forge a diverse array of pharmacologically relevant scaffolds. This technical guide serves as a comprehensive resource for researchers, providing in-depth insights into the synthesis, chemical properties, and, most importantly, the pivotal role of this compound as a synthetic intermediate in the development of novel therapeutic agents. By elucidating the causality behind experimental choices and providing validated protocols, this guide aims to empower scientists to harness the full potential of this versatile molecule in their drug discovery endeavors.
Physicochemical Properties and Structural Features
This compound is a substituted aromatic compound with the molecular formula C₈H₇FN₂O₃. Its structure is characterized by an acetamido group, a nitro group, and a fluorine atom attached to a benzene ring.
| Property | Value | Source |
| Molecular Weight | 198.15 g/mol | [1] |
| Melting Point | 109-112 °C | [2] |
| Boiling Point | 403.6 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.545 g/cm³ (Predicted) | [2] |
| Appearance | Yellow solid | [3] |
The strategic placement of the functional groups dictates the molecule's reactivity. The acetamido group is an ortho, para-director, and the nitro group is a meta-director, influencing the regioselectivity of further electrophilic aromatic substitution reactions. The fluorine atom, being highly electronegative, exerts a strong inductive effect, influencing the acidity of the N-H proton and the reactivity of the aromatic ring. The nitro group can be readily reduced to an amine, providing a key handle for subsequent functionalization. The acetamido group can be hydrolyzed to reveal a primary amine, offering another point for diversification.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient route for the synthesis of this compound involves the acetylation of its precursor, 2-fluoro-5-nitroaniline. This two-step process begins with the nitration of 2-fluoroaniline, followed by the acetylation of the resulting 2-fluoro-5-nitroaniline.
Synthesis of the Precursor: 2-fluoro-5-nitroaniline
A common method for the synthesis of 2-fluoro-5-nitroaniline involves the nitration of 2-fluoroaniline. However, a more regioselective approach starts from 2,4-dinitrofluorobenzene, where the nitro group at the 2-position is selectively reduced.
Experimental Protocol: Selective Reduction of 2,4-dinitrofluorobenzene
Materials:
-
2,4-dinitrofluorobenzene
-
Iron powder
-
Acetic acid or Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2,4-dinitrofluorobenzene in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Slowly add a catalytic amount of acetic acid or hydrochloric acid to initiate the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the iron salts.
-
The filtrate, containing 2-fluoro-5-nitroaniline, can be carried forward to the next step or purified by recrystallization from a suitable solvent like ethanol.
Acetylation of 2-fluoro-5-nitroaniline
The final step is the acetylation of the amino group of 2-fluoro-5-nitroaniline to yield this compound. This is a standard procedure for the protection of an amino group.[4]
Experimental Protocol: Acetylation of 2-fluoro-5-nitroaniline
Materials:
-
2-fluoro-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Ice water
Procedure:
-
Dissolve 2-fluoro-5-nitroaniline in glacial acetic acid in a round-bottom flask.
-
Slowly add acetic anhydride to the solution with stirring.
-
Heat the mixture under reflux for 1-2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water to precipitate the this compound product.
-
Collect the solid product by filtration, wash thoroughly with water to remove any residual acid and anhydride, and dry.
-
The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to obtain a pure yellow solid.
Caption: Synthetic workflow for this compound.
The Role of this compound as a Synthetic Intermediate
The trifunctional nature of this compound makes it a versatile intermediate for the synthesis of a variety of complex molecules, particularly those with pharmaceutical applications. The key transformations involve the reduction of the nitro group and subsequent reactions of the resulting aniline.
Gateway to Bioactive Amines: Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal step that unlocks a plethora of synthetic possibilities. This transformation is typically achieved through catalytic hydrogenation or by using reducing agents like tin(II) chloride or iron in acidic media. The resulting N-(5-amino-2-fluorophenyl)acetamide is a key intermediate for the construction of various heterocyclic systems.
Caption: Reduction of the nitro group to form a key amino intermediate.
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapeutics. The scaffold of this compound is found within the structure of several potent kinase inhibitors, highlighting its importance in this area of drug discovery.
Case Study: Synthesis of Regorafenib Analogs
Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers.[5][6] While the direct synthesis of Regorafenib may not always proceed through this compound, its structural motifs are highly relevant. The 4-amino-3-fluorophenoxy moiety present in Regorafenib can be conceptually derived from intermediates accessible from this compound. The synthesis of analogs often involves the coupling of a substituted aniline with a heterocyclic core. The amino group of N-(5-amino-2-fluorophenyl)acetamide can serve as a nucleophile in such coupling reactions.
The general strategy involves:
-
Reduction of the nitro group of this compound to the corresponding amine.
-
Nucleophilic aromatic substitution or other coupling reactions to introduce the desired heterocyclic moiety.
-
Further functionalization as required.
Precursor to Benzodiazepine Scaffolds
Benzodiazepines are a class of psychoactive drugs with sedative, hypnotic, anxiolytic, and anticonvulsant properties. The synthesis of certain benzodiazepine derivatives can utilize fluorinated nitroanilines as starting materials. While not a direct precursor in all cases, the structural elements of this compound make it a relevant starting point for the synthesis of novel benzodiazepine analogs.
The core of the benzodiazepine synthesis often involves the condensation of a substituted 2-aminobenzophenone with an amino acid or its derivative. The N-(5-amino-2-fluorophenyl)acetamide intermediate can be further transformed into a 2-aminobenzophenone derivative, which can then be cyclized to form the benzodiazepine ring system.
Conclusion: A Versatile Tool for Modern Drug Discovery
This compound stands as a testament to the power of strategically functionalized intermediates in the synthesis of complex and biologically active molecules. Its accessible synthesis, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for the generation of diverse chemical libraries. The ability to selectively reduce the nitro group to an amine opens the door to a vast array of subsequent chemical transformations, making it a key building block in the synthesis of kinase inhibitors, benzodiazepine analogs, and other pharmacologically relevant compounds. As the quest for novel therapeutics continues, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in accelerating the pace of drug discovery and development.
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MDPI. (n.d.). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) Utilizing N-(2-fluoro-5-nitrophenyl)acetamide
Introduction: Strategic Bond Formation via SNAr
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings.[1] Unlike the more common electrophilic aromatic substitution, where an electron-rich aromatic ring attacks an electrophile, the SNAr reaction requires an electron-deficient (electrophilic) aromatic ring that is susceptible to attack by a nucleophile.[2][3] This guide focuses on the strategic application of N-(2-fluoro-5-nitrophenyl)acetamide, a highly activated and versatile substrate for SNAr reactions, providing detailed mechanistic insights and robust experimental protocols for researchers in drug discovery and chemical development.
The reactivity of this compound is governed by a precise arrangement of functional groups, each playing a critical role in facilitating the reaction. The success of an SNAr reaction hinges on the presence of strong electron-withdrawing groups (EWGs) and a suitable leaving group.[2][4]
-
Activating Group: The nitro group (-NO₂) is a powerful EWG that significantly reduces the electron density of the aromatic ring, making it highly electrophilic.[3][5] Its position para to the fluorine leaving group is crucial, as it allows for the resonance stabilization of the negatively charged intermediate formed during the reaction.[1][4][6]
-
Leaving Group: Fluorine, despite being a weak leaving group in traditional Sₙ1 and Sₙ2 reactions, is an excellent leaving group in the SNAr context.[7] The rate-determining step of the SNAr reaction is the initial nucleophilic attack, not the departure of the leaving group.[8] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom exceptionally electron-deficient and accelerating the nucleophilic attack.[8][9]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds through a well-defined two-step addition-elimination mechanism.[6][10] This pathway is fundamentally different from Sₙ1 or Sₙ2 mechanisms, which are not favored on sp²-hybridized aromatic carbons.[2][5]
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[8] The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[5][10] The stability of this complex is paramount and is greatly enhanced by the ortho or para EWG (-NO₂), which delocalizes the negative charge.[11]
-
Elimination & Aromatization: In the second, faster step, the leaving group (fluoride anion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[2][6]
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Application Note: A Versatile Two-Stage Synthetic Pathway for N-1 and C-2 Substituted Benzimidazoles from N-(2-fluoro-5-nitrophenyl)acetamide
Abstract: This application note details a robust and highly adaptable two-stage synthetic strategy for the preparation of diverse benzimidazole libraries, a scaffold of paramount importance in modern drug discovery.[1][2][3] Starting from the readily accessible N-(2-fluoro-5-nitrophenyl)acetamide, this methodology allows for systematic diversification at both the N-1 and C-2 positions of the benzimidazole core. The initial stage leverages a nucleophilic aromatic substitution (SNAr) to introduce variability at the N-1 position. The subsequent stage employs a one-pot reductive cyclization with a broad range of aldehydes to install the C-2 substituent while simultaneously forming the heterocyclic ring. This guide provides in-depth mechanistic explanations, validated step-by-step protocols, and process flow diagrams to enable researchers in medicinal chemistry and drug development to efficiently generate novel benzimidazole derivatives for screening and lead optimization.
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole ring system, a fusion of benzene and imidazole, is classified as a "privileged scaffold" in medicinal chemistry.[4] Its structural resemblance to naturally occurring purine nucleotides allows its derivatives to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[5] Consequently, benzimidazole-containing molecules have been successfully developed into drugs for treating a multitude of conditions, including viral infections, cancer, inflammation, and parasitic diseases.[1][5][6] The synthetic accessibility and structural versatility of the benzimidazole core make it a focal point for the development of new therapeutic agents.[3]
This guide addresses the need for efficient synthetic routes by outlining a logical, two-stage approach that maximizes molecular diversity from a single, common starting material.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, designed to independently functionalize the future N-1 and C-2 positions of the benzimidazole ring.
-
Stage 1: N-1 Diversification via Nucleophilic Aromatic Substitution (SNAr). The fluorine atom of this compound is activated by the para-nitro group, making it an excellent leaving group for SNAr. Reaction with various primary amines (R¹-NH₂) cleanly yields a library of N-(2-(R¹-amino)-5-nitrophenyl)acetamide intermediates.
-
Stage 2: C-2 Diversification and Ring Formation via Reductive Cyclization. The nitro-substituted intermediates from Stage 1 undergo a one-pot reductive cyclization in the presence of various aldehydes (R²-CHO). This step efficiently reduces the nitro group to an amine and orchestrates a condensation cascade to form the final, fully substituted benzimidazole product.[7]
Caption: SNAr mechanism for N-1 diversification.
Detailed Experimental Protocol: Stage 1
1. Reagents and Materials:
-
This compound
-
Selected primary amine (e.g., benzylamine, aniline, propylamine)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
2. Step-by-Step Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of DMF or ACN (approx. 0.2 M concentration).
-
Add the primary amine (R¹-NH₂) (1.1 eq) to the solution.
-
Add a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq) to act as an acid scavenger.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(2-(R¹-amino)-5-nitrophenyl)acetamide intermediate.
Data Presentation: Representative Intermediates
| Entry | Amine (R¹-NH₂) | Product (R¹) | Typical Yield |
| 1 | Benzylamine | Benzyl | 92% |
| 2 | Aniline | Phenyl | 85% |
| 3 | Cyclohexylamine | Cyclohexyl | 95% |
| 4 | 4-Methoxybenzylamine | 4-Methoxybenzyl | 90% |
Part 2: One-Pot Reductive Cyclization to Benzimidazoles
Expert Insight: The Power of One-Pot Reactions
This stage exemplifies the efficiency of one-pot synthesis. By combining the reduction of the nitro group and the condensation/cyclization cascade into a single operation, we avoid the isolation of the unstable diamine intermediate, which is prone to air oxidation. Sodium dithionite (Na₂S₂O₄) is an excellent choice of reductant for this transformation as it is effective, inexpensive, and operates under relatively mild conditions. [7][8]The reaction proceeds through the in-situ formation of the o-phenylenediamine derivative, which immediately reacts with the added aldehyde to form a Schiff base, followed by intramolecular cyclization and aromatization to furnish the stable benzimidazole ring.
Caption: Key steps in the one-pot reductive cyclization process.
Detailed Experimental Protocol: Stage 2
1. Reagents and Materials:
-
N-(2-(R¹-amino)-5-nitrophenyl)acetamide intermediate from Stage 1
-
Selected aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol (EtOH) or a mixture of EtOH/Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
2. Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the nitro-containing intermediate from Stage 1 (1.0 eq) and the desired aldehyde (R²-CHO) (1.2 eq) in ethanol.
-
In a separate flask, prepare a solution of sodium dithionite (3.0-4.0 eq) in water.
-
Heat the ethanol solution to reflux (approx. 78 °C).
-
Add the aqueous sodium dithionite solution dropwise to the refluxing mixture over 30 minutes. The reaction is often accompanied by a color change.
-
Continue to reflux for an additional 2-4 hours, monitoring by TLC for the formation of the product and consumption of the intermediate.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and neutralize carefully with a saturated solution of NaHCO₃.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent in vacuo. The crude benzimidazole can be purified by flash column chromatography on silica gel to afford the final product.
Data Presentation: Representative Benzimidazole Products
| Entry | Intermediate (R¹) | Aldehyde (R²-CHO) | Final Product (R¹ / R²) | Typical Yield |
| 1 | Benzyl | Benzaldehyde | Benzyl / Phenyl | 78% |
| 2 | Phenyl | 4-Chlorobenzaldehyde | Phenyl / 4-Chlorophenyl | 72% |
| 3 | Cyclohexyl | Isobutyraldehyde | Cyclohexyl / Isopropyl | 65% |
| 4 | Benzyl | 2-Furaldehyde | Benzyl / 2-Furyl | 75% |
Conclusion
The described two-stage synthetic route provides a powerful and flexible platform for the synthesis of N-1 and C-2 disubstituted benzimidazoles from this compound. The protocols are robust, utilize readily available reagents, and allow for the creation of large, diverse chemical libraries essential for hit identification and structure-activity relationship (SAR) studies in drug discovery programs. [1]This methodology empowers researchers to rapidly access novel chemical matter based on the privileged benzimidazole scaffold.
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- An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. (2014). Journal of Industrial and Engineering Chemistry.
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- 3. eurekaselect.com [eurekaselect.com]
- 4. ijariie.com [ijariie.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 8. sci-hub.ru [sci-hub.ru]
Application Note & Protocol: Synthesis of Covalent Kinase Inhibitors Utilizing N-(2-fluoro-5-nitrophenyl)acetamide
Abstract: This document provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis, purification, and characterization of potent kinase inhibitors using N-(2-fluoro-5-nitrophenyl)acetamide as a key starting material. The protocols herein focus on a robust and modular synthetic strategy, primarily involving a Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction and subsequent acylation to yield covalent inhibitors targeting kinases with a strategically located cysteine residue, such as the Epidermal Growth Factor Receptor (EGFR). This guide emphasizes the rationale behind procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Role of the Phenylacetamide Scaffold
Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy. Many successful inhibitors, such as Osimertinib, are designed to form a covalent bond with a non-catalytic cysteine residue within the ATP-binding site, leading to potent and durable inhibition.[2][3]
The precursor, this compound, is an exceptionally valuable building block for constructing such covalent inhibitors. Its utility stems from three key structural features:
-
Activated Fluoro Group: The fluorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr) by the strong electron-withdrawing effect of the adjacent nitro group. This allows for the facile and regioselective introduction of various nucleophiles, forming the core scaffold of the inhibitor.[4]
-
Reducible Nitro Group: The nitro group at the C5 position serves as a masked amine. Its reduction to an aniline derivative in a later synthetic step provides a reactive handle for further functionalization.
-
Acetamido Group: This group can be retained or modified, but it critically influences the electronics and solubility of the molecule throughout the synthesis.
This application note details a synthetic pathway that leverages these features to construct a diaryl ether-based kinase inhibitor, a common motif in EGFR inhibitors.[5][6]
Principle of the Synthetic Strategy
The overall synthetic approach is a three-stage process designed for modularity, allowing for the creation of a library of analogues by varying the initial nucleophile.
-
Stage 1: C-O Bond Formation via SNAr: The synthesis commences with the displacement of the activated fluorine on this compound by an aminophenol derivative. This SNAr reaction forms a stable diaryl ether linkage, which is a key structural component of many kinase inhibitors.[4]
-
Stage 2: Nitro Group Reduction: The nitro group of the diaryl ether intermediate is then reduced to a primary amine. This transformation is most commonly achieved using reducing agents like iron powder in the presence of an acid or ammonium chloride, or via catalytic hydrogenation. This step is crucial as it unmasks the functional group required for the final coupling.[3]
-
Stage 3: Covalent Warhead Installation: The newly formed aniline is acylated with acryloyl chloride. This introduces the α,β-unsaturated carbonyl system—the "covalent warhead"—which acts as a Michael acceptor. This moiety is designed to react specifically with the thiol side chain of a cysteine residue in the target kinase, forming an irreversible covalent bond.[2]
Conceptual Synthetic Pathway
Caption: High-level overview of the three-stage synthesis.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.
Part A: Synthesis of N-(2-((4-aminophenyl)oxy)-5-nitrophenyl)acetamide (Intermediate 1)
This protocol details the SNAr reaction between this compound and 4-aminophenol.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Nitrogen or Argon gas inlet
-
Thermometer
Procedure:
-
Reaction Setup: To a flame-dried three-neck round-bottom flask, add this compound, 4-aminophenol, and anhydrous potassium carbonate.
-
Rationale: Flame-drying the glassware removes adsorbed water, which could interfere with the reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenol, creating the nucleophile required for the SNAr reaction.
-
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This is crucial to prevent oxidation of the aminophenol at high temperatures.
-
Solvent Addition: Add anhydrous DMSO via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the starting acetamide.
-
Heating: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Self-Validation: A successful reaction will show the consumption of the starting material and the appearance of a new, more polar spot on the TLC plate.
-
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the dark reaction mixture into a beaker containing ice-cold water. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Drying: Dry the resulting solid under high vacuum to yield Intermediate 1. This product is often pure enough for the next step, but can be further purified by recrystallization from ethanol if necessary.
Part B: Synthesis of N-(5-amino-2-((4-aminophenyl)oxy)phenyl)acetamide (Intermediate 2)
This protocol describes the reduction of the nitro group on Intermediate 1.
Materials:
-
Intermediate 1 (1.0 eq)
-
Iron powder (Fe), <10 micron (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (5.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend Intermediate 1 in a 4:1 mixture of Ethanol and Water.
-
Reagent Addition: Add iron powder and ammonium chloride to the suspension.
-
Rationale: In this system, iron acts as the reducing agent, while NH₄Cl serves as an electrolyte and a mild proton source to facilitate the reduction of the nitro group to an amine.
-
-
Heating: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The color of the reaction will change significantly as the reduction proceeds.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts.
-
Rationale: Celite is a diatomaceous earth filter aid that prevents the fine iron particles from clogging the filter paper.
-
-
Purification: Rinse the filter cake thoroughly with hot ethanol. Combine the filtrates and concentrate under reduced pressure to remove the ethanol. The remaining aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to yield Intermediate 2 as a solid.
Part C: Synthesis of N-(2-((4-aminophenyl)oxy)-5-acrylamidophenyl)acetamide (Final Product)
This protocol details the final acylation step to install the covalent warhead.
Materials:
-
Intermediate 2 (1.0 eq)
-
Acryloyl chloride (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Equipment:
-
Two-neck round-bottom flask
-
Magnetic stirrer
-
Inert gas inlet
-
Ice bath
-
Syringe
Procedure:
-
Reaction Setup: Dissolve Intermediate 2 in anhydrous DCM in a two-neck flask under an inert atmosphere. Add DIPEA to the solution.
-
Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the acylation reaction. Anhydrous conditions are critical as acryloyl chloride reacts violently with water.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Rationale: The acylation reaction is exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.
-
-
Reagent Addition: Add acryloyl chloride dropwise to the cold, stirring solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Monitor for the completion of the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for inhibitor synthesis.
Physicochemical Characterization
Confirming the identity and purity of the final compound is a critical, self-validating step. Standard analytical techniques should be employed.[7][8]
| Technique | Purpose | Expected Observations for a Hypothetical Product |
| ¹H NMR | Structural confirmation | Signals corresponding to aromatic protons, amide N-H protons, vinyl protons of the acrylamide group, and acetyl methyl protons. |
| ¹³C NMR | Structural confirmation | Peaks for all unique carbon atoms, including aromatic carbons, carbonyl carbons, and vinyl carbons. |
| HRMS (ESI+) | Molecular Weight Confirmation | An [M+H]⁺ ion corresponding to the exact calculated mass of the protonated product. |
| HPLC | Purity Assessment | A single major peak, indicating >95% purity. |
Biological Evaluation Protocols
Once synthesized and characterized, the compound's biological activity must be assessed. This typically involves a tiered approach from biochemical assays to cell-based models.
A. In Vitro Kinase Inhibition Assay (Biochemical)
The primary goal is to determine the compound's potency against the target kinase, typically expressed as an IC₅₀ value.[9] Luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are robust and widely used.[10]
Protocol Outline (ADP-Glo™ Assay):
-
Serial Dilution: Prepare serial dilutions of the synthesized inhibitor in DMSO.
-
Kinase Reaction: In a 96-well plate, incubate the target kinase (e.g., EGFR T790M mutant) and its specific substrate peptide with the serially diluted inhibitor for a short pre-incubation period.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[11]
B. Cell-Based Assays
Cell-based assays are essential to confirm that the inhibitor is active in a physiological context, assessing its ability to cross cell membranes and engage its target.[12]
1. Target Engagement Assay (Western Blot):
-
Objective: To determine if the inhibitor reduces the phosphorylation of downstream substrates of the target kinase.
-
Procedure:
-
Treat cancer cells expressing the target kinase (e.g., NCI-H1975 cells for EGFR T790M) with varying concentrations of the inhibitor.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Perform a Western blot using antibodies specific for the phosphorylated form of a downstream protein (e.g., p-AKT, p-ERK) and an antibody for the total protein as a loading control.
-
Expected Result: A dose-dependent decrease in the phosphorylated protein signal indicates successful target inhibition in a cellular environment.
-
2. Anti-proliferative Assay:
-
Objective: To measure the inhibitor's effect on cancer cell viability and proliferation.
-
Procedure:
-
Seed cancer cells in 96-well plates and treat with serial dilutions of the inhibitor for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Expected Result: A dose-dependent decrease in cell viability, from which a GI₅₀ (concentration for 50% growth inhibition) can be calculated.[13]
-
Relevant Signaling Pathway: EGFR
Caption: Inhibition of the EGFR signaling cascade.
References
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- ResearchGate. (2025). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC.
- Benchchem. Application Notes and Protocols for Kinase Activity Assays.
- Reaction Biology. (2022).
- MDPI. (2019). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors.
- PubMed. (2018). Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC.
- ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028.
- NIH. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors.
- PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- BMG LABTECH. (2020). Kinase assays.
- ResearchGate. (2020). Interpretation of MS–MS spectra of small-molecule signal transduction inhibitors using accurate-m/z data and m/z-shifts with stable-isotope-labeled analogues and metabolites.
- MtoZ Biolabs.
- Waters Corporation. (2023). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry.
Sources
- 1. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. Design, synthesis and evaluation of the osimertinib analogue (C-005) as potent EGFR inhibitor against NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Small Molecule Actives Identification and Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 13. reactionbiology.com [reactionbiology.com]
N-(2-fluoro-5-nitrophenyl)acetamide: A Versatile Synthon for Novel Antimicrobial Agents
An Application and Protocol Guide for Researchers
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Synthetic intermediates that offer versatile and efficient routes to diverse chemical scaffolds are invaluable in this pursuit. N-(2-fluoro-5-nitrophenyl)acetamide has emerged as a critical building block in medicinal chemistry due to its unique trifecta of functional groups: a reducible nitro group, a nucleophilic substitution-susceptible fluorine atom, and a directing acetamido group. This guide provides an in-depth exploration of this compound's properties, detailed protocols for its conversion into a potential antimicrobial agent, and methodologies for evaluating biological activity. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and discovery of new anti-infective drugs.
Introduction: The Strategic Value of this compound
This compound is more than a simple chemical intermediate; it is a strategically designed scaffold for combinatorial chemistry and lead optimization in antimicrobial drug discovery. The rationale for its utility is rooted in its distinct chemical functionalities:
-
The Nitro Group (-NO₂): This group is a synthetic linchpin. It is readily reduced to a primary amine (-NH₂), a ubiquitous functional group in pharmacologically active molecules. This transformation opens the door to a vast array of subsequent reactions, including amide bond formations, sulfonamide synthesis, and heterocycle construction.
-
The Fluoro Group (-F): Positioned ortho to the acetamido group, the fluorine atom activates the aromatic ring. While it can be displaced via nucleophilic aromatic substitution (SNAr) under specific conditions, it more commonly serves as a bioisostere for hydrogen, enhancing metabolic stability and modulating pharmacokinetic properties of the final compound. Fluoro-substituted aniline moieties have been incorporated into compounds showing moderate to potent antibacterial activity.
-
The Acetamido Group (-NHCOCH₃): This group serves a dual purpose. Firstly, it acts as a protecting group for the aniline nitrogen, preventing unwanted side reactions during other synthetic transformations. Secondly, its electronic and steric properties influence the regioselectivity of subsequent reactions on the phenyl ring. The acetamido moiety itself is a common feature in many active pharmaceutical ingredients.
This combination allows for a logical and high-yielding progression from a simple starting material to complex molecules with potential therapeutic value.
Physicochemical Properties & Safety Guidelines
A thorough understanding of the starting material is fundamental to successful synthesis.
Compound Properties
| Property | Value | Source |
| CAS Number | 454-07-9 | |
| Molecular Formula | C₈H₇FN₂O₃ | |
| Molecular Weight | 198.15 g/mol | |
| Appearance | Off-white to yellow solid | Inferred |
| Melting Point | 180-182 °C | |
| Boiling Point | 365.2 ± 32.0 °C (Predicted) | |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) |
Safety and Handling
This compound, like many nitroaromatic compounds, requires careful handling. While a specific safety data sheet (SDS) is not available from the search, data from structurally similar compounds suggests the following precautions.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Health Hazards: May cause skin and serious eye irritation. Harmful if swallowed or inhaled.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move person into fresh air.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthetic Workflow: From Intermediate to a Benzamide Candidate
This section outlines a representative two-step synthesis to convert this compound into a novel benzamide derivative, a class of compounds known to exhibit antimicrobial properties. The workflow involves the reduction of the nitro group followed by an amide coupling reaction.
Application Note & Protocol: A Strategic Guide to the Synthesis of N-Aryl Acetamides via Nucleophilic Aromatic Substitution of N-(2-fluoro-5-nitrophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of N-Aryl Acetamides
N-aryl acetamides represent a cornerstone structural motif in a vast landscape of pharmaceuticals and biologically active molecules.[1][2] Their prevalence underscores the importance of robust and versatile synthetic methodologies for their creation, which is critical for building molecular libraries for structure-activity relationship (SAR) studies in drug discovery. This guide details the synthesis of diverse N-aryl acetamides using N-(2-fluoro-5-nitrophenyl)acetamide as a highly versatile and reactive starting material.
The synthetic strategy hinges on a powerful and reliable reaction: Nucleophilic Aromatic Substitution (SNAr). The specific substitution pattern of this compound makes it an ideal substrate for this transformation. The presence of a strongly electron-withdrawing nitro group (-NO₂) positioned para to a halogen leaving group (fluorine, -F) significantly activates the aromatic ring for nucleophilic attack.[3][4] Fluorine, being the most electronegative halogen, serves as an excellent leaving group in SNAr reactions, further enhancing the substrate's reactivity. This allows for the facile and predictable introduction of a wide array of nitrogen, oxygen, and sulfur nucleophiles under relatively mild conditions.
The SNAr Reaction Mechanism: An In-Depth Look
The synthesis of N-aryl acetamides from this compound proceeds through a well-established two-step addition-elimination mechanism characteristic of SNAr reactions.[3]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine atom. This is the rate-determining step. The attack is regioselective due to the powerful activating effect of the para-nitro group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is effectively delocalized across the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the fluoride ion (F⁻) is expelled as the leaving group.
This efficient mechanism allows for the formation of a new carbon-nucleophile bond, yielding the desired N-substituted acetamide product.
Caption: SNAr mechanism for the synthesis of N-aryl acetamides.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with amine and phenol nucleophiles.
Protocol 1: Reaction with Primary and Secondary Amines
This protocol outlines a general procedure for the synthesis of N-(2-(alkyl/arylamino)-5-nitrophenyl)acetamides.
A. Materials and Equipment
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle/oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
B. Experimental Workflow Diagram
Caption: General workflow for the SNAr synthesis of N-aryl acetamides.
C. Step-by-Step Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to create a solution with a concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the mixture at room temperature or heat to a temperature between 60-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., Ethyl Acetate/Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. A precipitate of the crude product may form.
-
Extraction: If a precipitate forms, collect it by vacuum filtration. If not, transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl acetamide.[2]
Protocol 2: Reaction with Phenols (O-Arylation)
This protocol describes the synthesis of N-(2-phenoxy-5-nitrophenyl)acetamide derivatives. It requires a strong base to deprotonate the phenol, creating a more potent phenoxide nucleophile.
A. Materials
-
This compound (1.0 eq)
-
Substituted phenol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous DMF or THF
B. Step-by-Step Procedure
-
Nucleophile Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the substituted phenol (1.2 eq) and dissolve it in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature to ensure complete formation of the sodium phenoxide.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the phenoxide mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.[3]
-
Workup and Purification: After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) or water. Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.[3]
Data Summary: Reaction Conditions for Various Nucleophiles
The versatility of this compound allows for its reaction with a wide range of nucleophiles. The table below summarizes typical conditions.
| Nucleophile Class | Example Nucleophile | Base | Typical Solvent | Temperature (°C) | Notes |
| Primary Aliphatic Amine | Benzylamine | K₂CO₃ / Et₃N | DMF, DMSO | 25 - 80 | Reactions are often fast due to the high nucleophilicity of the amine. |
| Secondary Aliphatic Amine | Morpholine | K₂CO₃ | DMF, Acetonitrile | 60 - 100 | May require slightly higher temperatures compared to primary amines. |
| Aromatic Amine | Aniline | K₂CO₃ | DMSO | 80 - 120 | Less nucleophilic than aliphatic amines; requires more forcing conditions.[5] |
| Phenol | Phenol, 4-Methoxyphenol | NaH, K₂CO₃ | DMF, THF | 60 - 100 | Requires a base to generate the more nucleophilic phenoxide ion.[3] |
| Thiol | Thiophenol | NaH, K₂CO₃ | DMF, THF | 25 - 60 | Thiolates are excellent nucleophiles; reactions often proceed at room temperature.[3] |
Expertise & Experience: Causality and Troubleshooting
-
Why an Aprotic Polar Solvent? Solvents like DMF and DMSO are ideal for SNAr reactions. Their high polarity helps to dissolve the reactants and stabilize the charged Meisenheimer complex, accelerating the reaction. They are aprotic, meaning they do not have acidic protons that could quench the nucleophile.
-
The Role of the Base: For neutral nucleophiles like amines, a non-nucleophilic base (K₂CO₃, Et₃N) is used to scavenge the HF produced during the reaction, driving it to completion. For weakly acidic nucleophiles like phenols and thiols, a stronger base (NaH) is required to deprotonate them, significantly increasing their nucleophilicity.[3]
-
Temperature as a Critical Parameter: While highly activated, the SNAr reaction still requires an energy input to overcome the activation barrier. For less reactive nucleophiles (e.g., anilines), higher temperatures are necessary. However, excessive heat can lead to side reactions or decomposition. Temperature optimization is key to achieving a clean reaction with high yield.
-
Troubleshooting Common Issues:
-
Incomplete Reaction: If TLC shows significant starting material remaining after several hours, consider increasing the temperature, adding more equivalents of the nucleophile, or using a stronger base (if applicable). Ensure all reagents and solvents are anhydrous, as water can deactivate strong bases and interfere with the reaction.
-
Multiple Products: The presence of multiple spots on the TLC plate could indicate side reactions. The acetamido group is generally stable, but under very harsh basic conditions, hydrolysis could occur. The primary cause of multiple products is often related to impurities in the starting materials or insufficient control of reaction conditions. Purification by column chromatography is essential to isolate the desired product.[2]
-
References
- BenchChem. (2025). Synthesis of N-Arylacetamides from 2-Chloro-N-(pyridin-4-yl)acetamide: Application Notes and Protocols.
- BenchChem. (2025). Step-by-step guide for the synthesis of N-aryl-2-(3-nitrobenzamido)acetamides using N-(2-chloroacetyl)-3-nitrobenzamide.
- Zhang, Y., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry.
- Ponra, S., et al. (n.d.). Background and reaction design. (A) Examples of bioactive N-aryl amide... ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
- Campos-García, J., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
- Science.gov. (n.d.). nucleophilic aromatic substitution: Topics by Science.gov.
- Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar.
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Application Notes & Protocols: Synthesis of Substituted Anilines Utilizing N-(2-fluoro-5-nitrophenyl)acetamide
Introduction: The Strategic Value of N-(2-fluoro-5-nitrophenyl)acetamide
Substituted anilines are cornerstone building blocks in modern chemistry, forming the structural core of countless pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of substituents on the aniline ring is critical for modulating biological activity and material properties. This compound is a highly valuable and versatile starting material for the synthesis of a diverse library of substituted anilines, particularly 1,2,4-trisubstituted benzene derivatives.
This guide provides an in-depth exploration of the chemical logic and experimental protocols for leveraging this reagent. Its utility stems from three key structural features:
-
An Activating Nitro Group: The strongly electron-withdrawing nitro group, positioned para to the fluorine atom, is essential for activating the aromatic ring. This activation significantly lowers the energy barrier for nucleophilic aromatic substitution (SNAr), making the ring susceptible to attack by a wide range of nucleophiles.[1][2]
-
A Highly Labile Fluoro Leaving Group: Fluorine is the most electronegative halogen, which makes it a superior leaving group in SNAr reactions. Its strong inductive electron-withdrawal polarizes the C-F bond, making the attached carbon atom highly electrophilic and priming it for nucleophilic attack. This leads to faster reaction rates and higher yields compared to other halo-substituted analogues.[3]
-
A Stable Acetamide Protecting Group: The acetamide group protects the aniline nitrogen, preventing unwanted side reactions during the initial substitution and subsequent reduction steps. It moderates the ring's reactivity and can be reliably removed in the final step under well-established acidic or basic conditions to yield the desired primary aniline.[4][5]
This document outlines a robust, three-stage synthetic pathway: Nucleophilic Aromatic Substitution (SNAr) , Nitro Group Reduction , and Acetamide Deprotection .
Stage 1: Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles
The cornerstone of this synthetic strategy is the SNAr reaction. The process involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride leaving group.[2][6] The presence of the nitro group in the para position is critical for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby driving the reaction forward.
Caption: The SNAr mechanism for amine substitution.
Comparative Reactivity Data
The choice of leaving group, solvent, and base significantly impacts reaction efficiency. Fluorine's high electronegativity makes it the most effective leaving group for this transformation.
| Leaving Group (X) | Solvent | Base | Time (min) | Yield (%) |
| F | DMSO | Aniline (excess) | 40 | 88 |
| Cl | DMSO | Aniline (excess) | 120 | 65 |
| Br | DMSO | Aniline (excess) | 180 | 50 |
| I | DMSO | Aniline (excess) | 240 | 35 |
| Table 1: Influence of the halogen leaving group on SNAr reaction yield and time. Data is adapted from studies on structurally similar nitrophenyl systems to illustrate the established reactivity trend (F > Cl > Br > I).[3] |
Protocol 1: General Procedure for SNAr Amination
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.1 - 2.0 equivalents)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (1.5 - 2.0 equivalents)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMSO (or DMF) to dissolve the starting material (approx. 5-10 mL per gram of acetamide).
-
Add the amine nucleophile (1.1 eq) to the solution via syringe.
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the reaction mixture. Causality Note: The base is crucial for scavenging the HF produced during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1]
-
Stir the reaction mixture at a controlled temperature. For many aliphatic amines, room temperature to 60 °C is sufficient. For less nucleophilic amines like anilines, heating to 80-120 °C may be required.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice or cold water. This will precipitate the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with deionized water.
-
For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) or purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Dry the purified product under vacuum to obtain the N-(2-(amino)-5-nitrophenyl)acetamide derivative.
Stage 2: Reduction of the Nitro Group
With the desired substituent installed, the next step is the reduction of the aromatic nitro group to a primary amine. This transformation is fundamental for generating the 1,2,4-trisubstituted aniline scaffold. Several methods are available, with the choice depending on the functional group tolerance required for the specific substrate. Catalytic hydrogenation and reduction with metals in acidic media are the most common and reliable approaches.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C | Methanol or Ethanol, RT, 1-4 atm | High yield, clean reaction, easy workup | Requires specialized hydrogenation equipment; catalyst can be pyrophoric |
| Metal/Acid Reduction | SnCl₂·2H₂O | Ethanol, 70-80 °C | Inexpensive, tolerant of many functional groups | Workup can be more involved to remove tin salts |
| Metal Borohydride | NaBH₄, CuFe₂O₄ catalyst | Water, RT | Fast reaction times, mild conditions[7] | Requires synthesis of a specific catalyst |
| Table 2: Comparison of common methods for nitro group reduction. |
Protocol 2: Nitro Group Reduction using Tin(II) Chloride
This protocol is a robust and widely used laboratory method that avoids the need for high-pressure hydrogenation equipment.
Materials:
-
Substituted N-(2-(amino)-5-nitrophenyl)acetamide intermediate
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the N-(2-(amino)-5-nitrophenyl)acetamide intermediate (1.0 eq) in ethanol (10-20 mL per gram).
-
Add SnCl₂·2H₂O (4.5 eq) to the solution. Causality Note: A significant excess of the reducing agent is used to ensure the complete conversion of the nitro group.
-
Heat the mixture to reflux (approx. 78 °C for ethanol) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction mixture to room temperature and carefully pour it over ice.
-
Slowly add a saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts. Be cautious as CO₂ evolution will cause foaming. Adjust the pH to ~8.
-
The resulting slurry is filtered through a pad of celite to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, a substituted N-(5-amino-2-(amino)phenyl)acetamide, can be used directly in the next step or purified by column chromatography if necessary.
Stage 3: Deprotection of the Acetamide
The final step is the hydrolysis of the acetamide protecting group to unveil the target substituted aniline. This can be achieved under either acidic or basic conditions. The choice of method depends on the stability of other functional groups present in the molecule.
Caption: Deprotection pathways for the acetamide group.
Protocol 3A: Acidic Hydrolysis
Materials:
-
N-(5-amino-2-(substituted)phenyl)acetamide
-
6M Hydrochloric Acid (HCl)
-
10M Sodium Hydroxide (NaOH) solution
Procedure:
-
Place the acetamide derivative (1.0 eq) in a round-bottom flask.
-
Add 6M HCl (aqueous solution, approx. 10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 100-110 °C) and stir.
-
Monitor the reaction by TLC until completion (typically 2-8 hours). The product will be soluble in the acidic medium as its hydrochloride salt.
-
Cool the solution in an ice bath.
-
Carefully basify the solution by the dropwise addition of 10M NaOH until the pH is >10. The free aniline product will precipitate out of the solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final substituted aniline.
Protocol 3B: Basic Hydrolysis
This method is preferable if the molecule contains acid-sensitive functional groups.[4]
Materials:
-
N-(5-amino-2-(substituted)phenyl)acetamide
-
10-15% Sodium Hydroxide (NaOH) in ethanol/water mixture
-
Ethyl acetate
Procedure:
-
Place the acetamide derivative (1.0 eq) in a round-bottom flask.
-
Add a solution of 10% NaOH in a 1:1 mixture of ethanol and water (approx. 10 mL per gram).
-
Heat the mixture to reflux (80-90 °C) and stir until the reaction is complete as monitored by TLC (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product.
Overall Synthetic Workflow
The three-stage process provides a reliable and modular route to a wide array of substituted anilines from a single, versatile starting material.
Caption: A three-stage workflow for synthesizing substituted anilines.
Conclusion
This compound serves as an exemplary scaffold for the modular synthesis of complex substituted anilines. The strategic placement of the fluoro, nitro, and acetamide groups allows for a controlled, sequential functionalization through a robust series of reactions. The protocols outlined in this guide provide researchers, scientists, and drug development professionals with a reliable framework for accessing diverse chemical matter essential for discovery programs.
References
- Naseem, K., & Begum, R. (2017). Catalytic reduction of 2-nitroaniline: a review. PubMed.
- Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Chemistry Portal.
- Various Authors. 4-nitroaniline – Knowledge and References. Taylor & Francis.
- Jirjees, V. Y., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed.
- Various Authors. Acetyl Protection - Common Conditions. Organic Chemistry Portal.
- Various Authors. Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Koenig, S. G., et al. (2009). A facile deprotection of secondary acetamides. PubMed.
- de Souza, G. E., et al. (2021). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis Online.
- BenchChem. (2025). The Synthetic Versatility of N-(2-fluoro-4-nitrophenyl)
- BenchChem. (2025). A Comparative Guide to the Synthesis of N-(2-Methyl-5-nitrophenyl)
- Tius, M. A. (2021). Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
- Lee, T. R. (2022). Concerted nucleophilic aromatic substitution with 19F− and 18F−. DASH (Harvard).
- BenchChem. (2025). An In-Depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide: Discovery, Synthesis, and Biological. BenchChem.
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Application Notes & Protocols: Strategic Coupling of Amines with N-(2-fluoro-5-nitrophenyl)acetamide for Pharmaceutical Synthesis
Introduction
In the landscape of modern drug discovery and development, the synthesis of N-aryl acetamide derivatives represents a cornerstone of medicinal chemistry. These motifs are prevalent in a vast array of therapeutic agents due to their ability to form stable, predictable interactions with biological targets. The nucleophilic aromatic substitution (SNAr) reaction is a powerful and highly utilized method for forging carbon-nitrogen bonds on activated aromatic systems. This guide provides a comprehensive overview and detailed protocols for the coupling of primary and secondary amines with N-(2-fluoro-5-nitrophenyl)acetamide, a key intermediate in the synthesis of complex pharmaceutical molecules. Understanding the nuances of this reaction is critical for researchers aiming to optimize yield, purity, and scalability.
The Scientific Rationale: Mechanism and Key Molecular Features
The coupling of amines with this compound proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a concerted process but rather a two-step addition-elimination pathway.[1] A deep understanding of the roles played by the substrate's functional groups is paramount to mastering this reaction.
Core Mechanism: Addition-Elimination
-
Nucleophilic Attack: The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom bearing the fluorine atom. This forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1]
-
Elimination & Aromatization: The aromaticity of the ring is then restored through the expulsion of the fluoride leaving group, yielding the final N-substituted product.
The efficiency of this process is dictated by the electronic features of the this compound substrate:
-
The Nitro Group (NO₂): As a potent electron-withdrawing group, the nitro group is the primary activator of the aromatic ring for nucleophilic attack. Its placement para to the fluorine leaving group is crucial, as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.[1][2] This stabilization lowers the activation energy of the rate-determining nucleophilic addition step.[3]
-
The Fluorine Atom (F): In the context of SNAr reactions, fluorine is an exceptional leaving group. This is counterintuitive to its role in SN1 and SN2 reactions where it is notoriously poor. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Since the C-F bond is broken in the fast, second step of the reaction, its bond strength has a minimal impact on the overall reaction rate.[2] The rate is instead governed by the initial attack, which fluorine's electronegativity accelerates.
Sources
Application Notes & Protocols: N-(2-fluoro-5-nitrophenyl)acetamide as a Strategic Precursor in Pharmaceutical Synthesis
Abstract
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic application of N-(2-fluoro-5-nitrophenyl)acetamide. This precursor is a highly versatile building block in modern pharmaceutical synthesis, primarily due to its unique trifunctional architecture. The strategic positioning of an activated fluorine atom, a reducible nitro group, and a modifiable acetamide moiety provides multiple avenues for molecular elaboration. We will explore the causality behind its reactivity, provide validated, step-by-step protocols for its key transformations, and present data-driven insights to guide its effective use in the synthesis of complex pharmaceutical intermediates.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—small atomic size, high electronegativity, and the ability to form strong carbon-fluorine bonds—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Judicious fluorination can improve metabolic stability, increase binding affinity to target proteins, and modulate pKa and lipophilicity, thereby enhancing membrane permeability and bioavailability.[3][4]
This compound emerges as a particularly valuable precursor in this context. It provides a stable, easy-to-handle scaffold from which the advantageous properties of fluorine can be introduced into a diverse range of molecular architectures. Its true utility lies in the predictable and differential reactivity of its three functional groups, allowing for sequential and regioselective modifications.
Physicochemical & Safety Profile
A thorough understanding of the precursor's properties is fundamental to its successful application.
Physicochemical Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 454-07-9 | [5] |
| Molecular Formula | C₈H₇FN₂O₃ | [5] |
| Molecular Weight | 198.15 g/mol | [5] |
| Appearance | Solid (Typical: Off-white to yellow powder) | - |
| Melting Point | 180-182 °C | [5] |
| Boiling Point | 365.2 ± 32.0 °C (Predicted) | [5] |
| Density | 1.429 ± 0.06 g/cm³ (Predicted) | [5] |
Safety & Handling
As with all nitroaromatic compounds, appropriate safety measures are critical.
-
Hazards: This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[6] Handle with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Core Synthetic Transformations & Rationale
The synthetic power of this compound stems from the distinct reactivity of its three key functional sites. This allows for a logical and hierarchical approach to building molecular complexity.
Caption: Key Reactive Sites of this compound.
Application Protocol I: Nucleophilic Aromatic Substitution (SNAr)
Mechanistic Rationale
The paramount reaction of this precursor is the Nucleophilic Aromatic Substitution (SNAr). Contrary to introductory principles where fluoride is a poor leaving group, in this system, it is exceptional. This is because the reaction rate is determined by the attack of the nucleophile, not the departure of the leaving group.[7] The strongly electron-withdrawing nitro group, positioned para to the fluorine, stabilizes the negatively charged carbanion intermediate (the Meisenheimer complex) through resonance, dramatically lowering the activation energy for the initial nucleophilic attack. The high electronegativity of fluorine further enhances the electrophilicity of the carbon it is attached to, making it highly susceptible to attack.
Caption: The SNAr Addition-Elimination Mechanism.
Comparative Reactivity
Studies on analogous systems demonstrate the superior reactivity of the fluoro-substituent compared to other halogens in SNAr reactions.
| Leaving Group (X) in N-(5-halo-2-nitrophenyl)acetamide | Relative Rate of Amination | Source |
| F | ~3300 | [7] |
| Cl | ~5 | [8] |
| Br | ~4 | [8] |
| I | 1 | [7] |
| Data adapted from related systems to illustrate the principle. |
Protocol: Synthesis of N-(2-(benzylamino)-5-nitrophenyl)acetamide
This protocol details a representative SNAr reaction using benzylamine as the nucleophile.
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to create a stirrable suspension (approx. 5-10 mL per gram of starting material).
-
Add benzylamine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash twice with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
-
Expected Results & Characterization:
-
Yield: Typically >85%.
-
Appearance: Yellow to orange solid.
-
Characterization: Confirm structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Application Protocol II: Synthesis of Benzimidazole Scaffolds
The nitro group serves as a masked amine. Its reduction unlocks a powerful synthetic pathway toward heterocyclic structures, most notably benzimidazoles, which are prevalent motifs in pharmaceuticals.
Synthetic Rationale & Workflow
This transformation is a classic two-step process:
-
Nitro Reduction: The nitro group is selectively reduced to a primary amine, forming an ortho-phenylenediamine derivative. Catalytic hydrogenation is a clean and efficient method for this step.
-
Cyclization: The newly formed diamine undergoes an acid-catalyzed intramolecular cyclization. The existing acetamide group provides the necessary second carbon atom to form the imidazole ring, resulting in a 2-methyl-substituted benzimidazole.
Caption: Workflow for Benzimidazole Synthesis.
Protocol: Two-Step Synthesis of 5-Fluoro-2-methyl-1H-benzimidazole
This protocol is adapted from established procedures for benzimidazole synthesis.[9]
-
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
-
4M Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
-
Procedure - Step 1: Reduction of the Nitro Group
-
In a hydrogenation flask, dissolve this compound in ethanol.
-
Carefully add 10% Pd/C (approx. 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to a hydrogenation apparatus or affix a balloon filled with hydrogen gas.
-
Evacuate the flask and backfill with hydrogen three times.
-
Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Once complete, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate in vacuo to yield the crude intermediate, N-(5-amino-2-fluorophenyl)acetamide, which is often used directly in the next step without further purification.
-
-
Procedure - Step 2: Intramolecular Cyclization
-
Transfer the crude intermediate from Step 1 to a round-bottom flask.
-
Add 4M HCl and heat the mixture to reflux (approx. 100 °C) for 1-2 hours. Monitor by TLC.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum.
-
-
Expected Results & Characterization:
-
Yield: Good to excellent over two steps.
-
Appearance: Off-white to light brown solid.
-
Characterization: Confirm the structure of 5-fluoro-2-methyl-1H-benzimidazole via NMR and MS analysis.
-
Additional Synthetic Routes: Amide Hydrolysis
The acetamide group can be hydrolyzed under acidic or basic conditions to yield 2-fluoro-5-nitroaniline.[10][11] This transformation can be useful if the free aniline is required for subsequent reactions, such as diazotization or alternative acylation. The reaction typically requires heating with a strong acid (like HCl) or a strong base (like NaOH).[11][12] The choice between acidic or basic hydrolysis depends on the stability of other functional groups in the molecule and the desired workup procedure.
Conclusion
This compound is a powerful and versatile precursor for pharmaceutical research and development. Its well-defined reactivity allows for the strategic and sequential introduction of diverse functional groups. By leveraging high-yield transformations such as Nucleophilic Aromatic Substitution and nitro-group reduction leading to heterocyclic scaffolds, chemists can efficiently construct complex molecules. The protocols and mechanistic insights provided in this guide are intended to empower scientists to confidently and effectively utilize this valuable building block in their synthetic campaigns.
References
-
Barros, M. T., et al. Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies . Taylor & Francis Online. [Link]
-
N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide . PubChem. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry . PubMed. [Link]
-
Shah, P., & Westwell, A. D. The role of fluorine in medicinal chemistry . PubMed. [Link]
-
Müller, K., Faeh, C., & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition . ResearchGate. [Link]
-
nucleophilic aromatic substitution: Topics . Science.gov. [Link]
-
Chemistry of Amides- Synthesis and Reactions . Chemistry LibreTexts. [Link]
-
Acetamide, N-(2-nitrophenyl)- . NIST WebBook. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
-
16.6: Nucleophilic Aromatic Substitution . Chemistry LibreTexts. [Link]
-
Amide Hydrolysis Using Acid Or Base . Master Organic Chemistry. [Link]
-
Applications of Fluorine in Medicinal Chemistry . ResearchGate. [Link]
-
mechanism of amide hydrolysis . YouTube. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) . MDPI. [Link]
-
24.4: Hydrolysis of Amides . Chemistry LibreTexts. [Link]
-
MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide . Capot Chemical. [Link]
-
Smajlagić, A., et al. Synthesis and crystallization of N-(4-nitrophenyl) acetamides . Journal of Chemical, Biological and Physical Sciences. [Link]
-
Synthesis of N-(4 nitrophenyl) acetamide . ResearchGate. [Link]
-
2-Fluoro-5-nitroaniline . ResearchGate. [Link]
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laboratory scale synthesis of N-(2-fluoro-5-nitrophenyl)acetamide
An Application Note for the Laboratory Scale Synthesis of N-(2-fluoro-5-nitrophenyl)acetamide
Authored by: A Senior Application Scientist
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its precursor, 2-fluoro-5-nitroaniline, is a known starting material for various herbicides[1][2]. The acetamide derivative serves as a protected amine, allowing for subsequent chemical modifications on the aromatic ring before deprotection. This application note provides a detailed, reliable, and reproducible protocol for the laboratory-scale synthesis of this compound via the acetylation of 2-fluoro-5-nitroaniline. The causality behind experimental choices, safety protocols, and comprehensive characterization methods are explained to ensure scientific integrity and successful replication.
Guiding Principles and Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group (-NH₂) in 2-fluoro-5-nitroaniline acts as a nucleophile. It attacks the electrophilic carbonyl carbon of acetic anhydride. The acetyl group (-COCH₃) is thereby transferred to the amino group, forming an amide bond. Acetic acid is generated as a byproduct.
The reaction is typically straightforward. While it can proceed without a catalyst, the addition of a catalytic amount of a strong acid, such as concentrated sulfuric acid, can enhance the reaction rate by protonating the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity.
Safety and Handling
Mandatory Safety Protocol: This procedure must be conducted in a well-ventilated chemical fume hood.[3] Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is suitable), and safety goggles, must be worn at all times.[4][5] An eyewash station and safety shower should be readily accessible.
-
2-Fluoro-5-nitroaniline: This compound is a skin, eye, and respiratory irritant.[6][7][8] Avoid inhalation of dust and direct contact with skin and eyes.[6][7]
-
Acetic Anhydride: This reagent is corrosive, flammable, and a lachrymator (causes tearing).[3] It reacts exothermically with water. Handle with extreme care, avoiding inhalation of vapors and contact with skin and eyes.[3]
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns upon contact. It reacts violently with water. Always add acid to other liquids slowly and with stirring; never the other way around.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Protocol
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Fluoro-5-nitroaniline | 100 mL Round-bottom flask (RBF) |
| Acetic Anhydride | Magnetic stirrer and stir bar |
| Glacial Acetic Acid | Heating mantle with temperature control |
| Concentrated Sulfuric Acid (H₂SO₄) | Reflux condenser |
| Deionized Water | Thermometer |
| Ethanol (for recrystallization) | Büchner funnel and vacuum flask |
| Crushed Ice | Filter paper |
| TLC plates (Silica gel 60 F₂₅₄) | Beakers and Erlenmeyer flasks |
| TLC Mobile Phase (e.g., 1:1 Ethyl Acetate:Hexane) | Glass rod |
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 2-Fluoro-5-nitroaniline | |
| Mass | 3.12 g | 0.02 mol |
| Reagent 1 | Acetic Anhydride | |
| Volume | 3.0 mL (3.24 g) | 0.032 mol (1.6 equivalents) |
| Solvent | Glacial Acetic Acid | 15 mL |
| Catalyst | Concentrated H₂SO₄ | 3-4 drops |
| Reaction Temperature | 80-90 °C | |
| Reaction Time | 1-2 hours | Monitor by TLC |
| Product | This compound | |
| Molecular Weight | 198.15 g/mol [9] | |
| Theoretical Yield | 3.96 g | |
| Expected Yield | 85-95% | |
| Literature Melting Point | 180-182 °C[9] |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-5-nitroaniline (3.12 g).
-
Dissolution: Add glacial acetic acid (15 mL) to the flask and stir the mixture to dissolve the starting material. Gentle warming may be required.
-
Reagent Addition: Once a clear solution is obtained, add acetic anhydride (3.0 mL) dropwise.
-
Catalysis: Carefully add 3-4 drops of concentrated sulfuric acid to the reaction mixture. An exotherm may be observed.
-
Reaction: Attach a reflux condenser and heat the mixture in a heating mantle to 80-90 °C. Maintain stirring and heating for 1-2 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against a spot of the starting material. The reaction is complete when the starting material spot has disappeared.
-
Work-up and Isolation: After completion, allow the flask to cool to room temperature. Pour the reaction mixture slowly and with vigorous stirring into a beaker containing approximately 100 g of crushed ice and water.
-
Precipitation: A solid precipitate will form. Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral to litmus paper. This step is crucial to remove residual acetic acid.
-
Drying (Crude): Press the solid dry on the filter paper and then air-dry or dry in a desiccator.
-
Purification: Recrystallize the crude product from an ethanol-water mixture. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly in a vacuum oven.
Chemical Reaction Diagram
Caption: Acetylation of 2-fluoro-5-nitroaniline to yield this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:
-
Melting Point: The purified product should exhibit a sharp melting point consistent with the literature value of 180-182 °C[9]. A broad or depressed melting range would indicate the presence of impurities.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the functional groups present:
-
N-H stretch: ~3250-3300 cm⁻¹ (amide)
-
C=O stretch: ~1670-1690 cm⁻¹ (amide I band)
-
N-O asymmetric stretch: ~1520-1540 cm⁻¹ (nitro group)
-
N-O symmetric stretch: ~1340-1360 cm⁻¹ (nitro group)
-
C-F stretch: ~1200-1250 cm⁻¹
-
-
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): The ¹H NMR spectrum (in a suitable deuterated solvent like DMSO-d₆) should show signals corresponding to the protons in the molecule:
-
A singlet for the amide proton (-NH) (~δ 10.0-10.5 ppm).
-
A singlet for the methyl protons (-CH₃) (~δ 2.1-2.3 ppm).
-
Three distinct signals for the aromatic protons, showing appropriate coupling patterns (dd, ddd, etc.) based on their positions relative to the fluorine and other substituents.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (m/z = 198.15).[9]
References
-
Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide - PrepChem.com. (URL: [Link])
-
SAFETY DATA SHEET Product 40-4028-XX - Glen Research. (URL: [Link])
- Process for preparing 2-fluoro-5-nitroaniline - Google P
- A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google P
-
What safety precautions should you take when working with acetic anhydride? - Quora. (URL: [Link])
-
Synthesis and crystallization of N-(4-nitrophenyl) acetamides - Journal of Chemical, Biological and Physical Sciences. (URL: [Link])
Sources
- 1. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
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- 3. quora.com [quora.com]
- 4. aksci.com [aksci.com]
- 5. glenresearch.com [glenresearch.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Fluoro-5-nitroaniline 98 369-36-8 [sigmaaldrich.com]
- 9. 454-07-9 CAS MSDS (N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
The Strategic Application of N-(2-fluoro-5-nitrophenyl)acetamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Versatile Intermediate
In the landscape of medicinal chemistry, the strategic value of a synthetic intermediate is measured by its versatility, reactivity, and ability to serve as a scaffold for biologically active molecules. N-(2-fluoro-5-nitrophenyl)acetamide, a fluorinated nitroaromatic compound, has emerged as a key building block in the synthesis of diverse heterocyclic systems. While not an active pharmaceutical ingredient (API) itself, its unique structural features—a reactive nitro group, a protected amine, and a strategically positioned fluorine atom—provide medicinal chemists with a powerful tool for molecular exploration and the development of novel therapeutic agents.
The presence of the acetamido group serves to protect the amine functionality, allowing for selective reactions at other positions on the aromatic ring. The nitro group can be readily reduced to an amine, a critical transformation that opens the door to the construction of various heterocyclic structures, most notably benzimidazoles.[1] Furthermore, the fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate, improving metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the applications of this compound, complete with detailed synthetic protocols and insights into its role in the generation of potential therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 454-07-9 | [2][3][4][5] |
| Molecular Formula | C₈H₇FN₂O₃ | [2][3][4][5] |
| Molecular Weight | 198.15 g/mol | [5] |
| Melting Point | 180-182 °C | [3] |
| Appearance | Solid | - |
Safety and Handling:
This compound and similar nitroaromatic compounds should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact.[7][8] In case of accidental exposure, it is crucial to follow standard first-aid procedures and seek medical attention if necessary.[7][8]
Synthetic Protocols: A Step-by-Step Guide
The primary route to this compound involves the acetylation of 2-fluoro-5-nitroaniline. This straightforward yet critical reaction protects the amino group, thereby facilitating subsequent chemical modifications.
Protocol 1: Synthesis of this compound via Acetylation
This protocol is a representative procedure for the acetylation of an aniline derivative and is adapted from established methods for similar compounds.[9][10][11]
Objective: To synthesize this compound from 2-fluoro-5-nitroaniline.
Materials:
-
2-fluoro-5-nitroaniline
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Ice water
-
Round-bottom flask
-
Stirrer
-
Reflux condenser (if heating is required)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-nitroaniline in a minimal amount of glacial acetic acid (if necessary) or use acetic anhydride as both reagent and solvent.
-
Slowly add acetic anhydride to the solution with constant stirring. An exothermic reaction may occur, and the temperature should be monitored.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating under reflux may be applied.
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any unreacted acids and byproducts.
-
Dry the purified this compound, for example, in a vacuum oven at a moderate temperature.
Expected Yield: Typical yields for acetylation of anilines are generally high, often exceeding 90%.
Characterization: The identity and purity of the synthesized compound can be confirmed by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR.
Application in Medicinal Chemistry: A Gateway to Bioactive Heterocycles
The true value of this compound lies in its utility as a precursor to more complex, biologically active molecules. A prime example is its role in the synthesis of benzimidazole derivatives, a class of compounds renowned for their diverse pharmacological activities, including antimicrobial and anticancer properties.[12][13]
The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery
Benzimidazoles are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity. The synthesis of benzimidazoles from this compound involves a key two-step transformation: the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring.
Protocol 2: Synthesis of a Fluorinated Benzimidazole Derivative
This protocol outlines a general procedure for the synthesis of a fluorinated benzimidazole from this compound, adapted from methodologies for similar transformations.[14][15]
Objective: To synthesize a 5-fluoro-benzimidazole derivative from this compound.
Part 1: Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder (Fe) or Palladium on carbon (Pd/C)
-
Hydrochloric acid (HCl) or Hydrogen gas (H₂)
-
Ethanol or other suitable solvent
-
Round-bottom flask
-
Stirrer
-
Heating mantle/reflux condenser (if needed)
Procedure:
-
In a round-bottom flask, suspend this compound in ethanol.
-
Add iron powder and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and filter to remove the iron catalyst.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(5-amino-2-fluorophenyl)acetamide.
Part 2: Intramolecular Cyclization
Materials:
-
N-(5-amino-2-fluorophenyl)acetamide
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
High-boiling point solvent (e.g., xylene)
-
Dean-Stark apparatus (optional)
Procedure:
-
Dissolve the crude N-(5-amino-2-fluorophenyl)acetamide in a suitable high-boiling point solvent in a round-bottom flask.
-
Add a catalytic amount of an acid.
-
Heat the mixture to reflux. If water is formed during the reaction, a Dean-Stark apparatus can be used to remove it and drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired fluorinated benzimidazole derivative.
Applications in Anticancer and Kinase Inhibitor Drug Discovery
The acetamide moiety and its derivatives are prevalent in a number of anticancer agents and kinase inhibitors.[16][17][18][19][20] The structural framework of this compound provides a foundation for the synthesis of compounds that can target key signaling pathways implicated in cancer progression. For instance, the development of selective Aurora Kinase B inhibitors, a promising target in cancer therapy, has involved the synthesis of various acetamide derivatives.[21]
The ability to generate libraries of fluorinated benzimidazoles and other heterocyclic compounds from this compound allows for extensive structure-activity relationship (SAR) studies. By systematically modifying the substituents on the heterocyclic core, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic profile of potential drug candidates, ultimately leading to the identification of promising new therapies for cancer and other diseases.
Conclusion
This compound is a strategically valuable intermediate in medicinal chemistry, offering a reliable and versatile platform for the synthesis of complex, biologically active molecules. Its utility in the construction of fluorinated heterocyclic scaffolds, particularly benzimidazoles, underscores its importance in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this compound in their quest for novel therapeutics. As the demand for more effective and safer drugs continues to grow, the judicious application of well-designed synthetic intermediates like this compound will remain a cornerstone of successful drug development programs.
References
-
Sinfoo Biotech. This compound. Available at: [Link].
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
-
PrepChem. Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Available at: [Link].
-
Prime Scholars. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Available at: [Link].
- Khan, K. M., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. RSC advances, 12(5), 2973–2986.
-
Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link].
-
ResearchGate. Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Available at: [Link].
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
-
ResearchGate. (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Available at: [Link].
- Google Patents. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link].
-
Flinn Scientific. Safety Data Sheet (SDS) Acetamide. Available at: [Link].
-
Bloom Tech. What are the synthesis routes of 5-Fluoro-2-nitroaniline. Available at: [Link].
-
Scribd. Acetylation of Aniline. Available at: [Link].
-
Capot Chemical. MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Available at: [Link].
-
Studylib. p-Nitroaniline Synthesis: Lab Experiment Guide. Available at: [Link].
-
Journal of Chemical, Biological and Physical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available at: [Link].
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available at: [Link].
-
RSC Publishing. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Available at: [Link].
-
PubMed. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides. Available at: [Link].
-
ResearchGate. Synthesis, anticancer and antimicrobial properties of some N-aryl-2-(5-aryltetrazol-2-yl)acetamides. Available at: [Link].
-
PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Available at: [Link].
-
SIELC Technologies. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 454-07-9 N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE [king-pharm.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE [454-07-9] | King-Pharm [king-pharm.com]
- 5. This compound,(CAS# 454-07-9)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
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- 12. turkjps.org [turkjps.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole synthesis [organic-chemistry.org]
- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(2-fluoro-5-nitrophenyl)acetamide
Answering your request, as a Senior Application Scientist, I've developed this in-depth technical guide.
Welcome to the technical support center for the synthesis of N-(2-fluoro-5-nitrophenyl)acetamide. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable solutions to common experimental challenges. The following information is curated from established protocols and field expertise to help you improve reaction yields and product purity.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis, providing potential causes and validated solutions.
Issue 1: Low or No Product Yield
A diminished yield is one of the most frequent challenges. The root cause often lies in one of several key areas of the reaction.
Q: My final yield is significantly lower than anticipated. What are the primary factors to investigate?
A: Low yield can be traced back to four main areas: reagent quality, reaction conditions, workup losses, or purification losses.
-
Reagent Inactivity or Impurity: The acetylating agent, typically acetic anhydride, is susceptible to hydrolysis if exposed to atmospheric moisture over time, rendering it ineffective.[1] Similarly, the purity of the starting 2-fluoro-5-nitroaniline is critical.
-
Solution: Always use a fresh, unopened bottle of acetic anhydride or distill it prior to use. Ensure your starting aniline is pure and dry.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] If the starting material spot persists, consider extending the reaction time or applying gentle heating (e.g., 40-60°C) to overcome the activation energy barrier.[1] Also, ensure you are using a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[1]
-
-
Protonation of the Amine: The reaction generates one equivalent of acetic acid as a byproduct. This acid can protonate the lone pair of the starting aniline, rendering it non-nucleophilic and halting the reaction.[1]
-
Solution: Add a weak base, such as sodium acetate or pyridine, to the reaction mixture.[1] The base will neutralize the acetic acid byproduct, regenerating the nucleophilic amine and allowing the acylation to proceed.
-
-
Product Loss During Workup & Purification: Significant product can be lost during the precipitation and recrystallization steps.
-
Solution: When precipitating the product by pouring the reaction mixture into ice water, use the minimum volume necessary to ensure complete precipitation. During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[2] Allow the solution to cool slowly to maximize crystal formation and minimize the amount of product remaining in the mother liquor.
-
Caption: A decision tree for troubleshooting low product yield.
Issue 2: Impure Product
The presence of multiple spots on a TLC plate or a discolored final product indicates impurities that need to be addressed.
Q: My TLC shows multiple spots, and the product is off-color. What are the likely impurities and how can I prevent them?
A: Impurities typically arise from unreacted starting materials, side reactions, or oxidation.
-
Unreacted Starting Material: The most common impurity is the 2-fluoro-5-nitroaniline starting material.
-
Solution: As detailed above, ensure the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.[1]
-
-
Oxidation Products: Aromatic amines can be sensitive to air oxidation, leading to the formation of dark, tarry materials, especially if heated excessively.[1]
-
Diacylation: While less common for primary amines under controlled conditions, it's possible for a second acetyl group to add to the nitrogen if reaction conditions are too harsh.
-
Solution: Avoid using a large excess of the acetylating agent and refrain from aggressive heating. Careful stoichiometric control is essential.[1]
-
Frequently Asked Questions (FAQs)
This section provides answers to common theoretical and practical questions about the synthesis.
Q1: What is the fundamental mechanism of this N-acetylation reaction?
A: The reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 2-fluoro-5-nitroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, eliminating acetic acid as a leaving group and forming the stable amide product, this compound.[3]
Q2: Should I use acetic anhydride or acetyl chloride as the acetylating agent?
A: Both reagents can be effective, but for most applications, acetic anhydride is preferred .[4] It is less reactive than acetyl chloride, which reduces the likelihood of side reactions.[4] Furthermore, its byproduct is acetic acid, which is less corrosive and easier to handle than the hydrochloric acid (HCl) generated from acetyl chloride.[4] Acetyl chloride's higher reactivity may be useful for particularly unreactive amines, but it necessitates the use of a base to neutralize the strong HCl byproduct.[4]
| Feature | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Milder, more controlled | Higher, more vigorous |
| Byproduct | Acetic Acid (weak acid) | Hydrochloric Acid (strong, corrosive acid) |
| Handling | Less volatile, more stable | Volatile, fumes, moisture-sensitive |
| Typical Use | General-purpose acetylation | Deactivated amines requiring a stronger reagent |
Q3: Why is glacial acetic acid often used as a solvent?
A: Glacial acetic acid is an excellent solvent for both the starting aniline and the product. It is also anhydrous, which is crucial as the presence of water would hydrolyze the acetic anhydride. Its acidic nature, however, does not significantly protonate the weakly basic 2-fluoro-5-nitroaniline, allowing the reaction to proceed.
Q4: How can I effectively purify the final product?
A: The most common and effective method for purifying this compound is recrystallization .[5][6] A binary solvent system, such as ethanol and water, is often effective.[6] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. A few drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly, yielding purified crystals.[5] For very high purity requirements, column chromatography can be employed.[6]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed, step-by-step methodology for the synthesis.
Caption: Step-by-step workflow for the synthesis of this compound.
Materials:
-
2-fluoro-5-nitroaniline (1.0 eq)
-
Glacial Acetic Acid
-
Acetic Anhydride (1.1 - 1.2 eq)
-
Deionized Water
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-5-nitroaniline in a suitable amount of glacial acetic acid (e.g., ~5-10 mL per gram of aniline). Stir until all the solid has dissolved.
-
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (1.1 - 1.2 eq) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Gentle heating (e.g., to 50-60°C) can be applied to increase the reaction rate if necessary.[1]
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting aniline spot is no longer visible.[2]
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing a vigorously stirred mixture of ice and water. This will precipitate the crude this compound as a solid.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as an ethanol-water mixture, to obtain the purified product.[5][6]
-
Drying & Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product using techniques such as melting point determination, NMR, and FTIR to confirm its identity and purity.
References
- BenchChem. (2025). Optimizing reaction conditions for N-acylation of p-toluidine.
- PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide.
- Quora. (2021). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?
- BenchChem. (2025). Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Pearson. (n.d.). Acylation of Aniline Explained.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Sciencemadness Discussion Board. (2009). Question an N-acetylation of aniline, using aspirin.
- BenchChem. (2025). Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.
- BenchChem. (2025). Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
- The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source.
- Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment).
- MDPI. (n.d.). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.
- Brainly.in. (2018). Write short note on acetylation of aniline.
- Google Patents. (n.d.). CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof.
- Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine.
- Guidechem. (n.d.). How can 2-fluoro-5-nitroaniline be synthesized?
- ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides.
- MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: N-(2-fluoro-4-nitrophenyl)acetamide Synthesis.
- BenchChem. (2025). Application of N-(2-fluoro-4-nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds.
- JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- PubMed Central. (n.d.). N-(4-Methoxy-2-nitrophenyl)acetamide.
- Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
Sources
Technical Support Center: Purification of N-(2-fluoro-5-nitrophenyl)acetamide by Recrystallization
Welcome to the technical support center for the purification of N-(2-fluoro-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the recrystallization of this compound. Our focus is on delivering not just protocols, but a foundational understanding of the principles at play, enabling you to adapt and troubleshoot effectively.
Understanding the Molecule: this compound
This compound is a substituted aromatic compound featuring a fluorine atom and a nitro group on the phenyl ring, ortho and para to the acetamido group, respectively. These functional groups influence its polarity, solubility, and crystalline nature. The presence of the polar nitro and acetamido groups suggests that polar solvents will be more effective for dissolution. The melting point of the pure compound is reported to be in the range of 180-182°C[1]. This high melting point is indicative of a stable crystal lattice, which is advantageous for purification by recrystallization.
Core Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature[2].
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While quantitative solubility data for this compound is not extensively published, based on its structure containing polar nitro and amide functional groups, polar solvents are the most promising candidates. For nitroacetanilide derivatives, polar solvents such as ethanol and water, or a binary mixture thereof, are often effective[2][3]. A mixture of ethanol and water is a highly recommended starting point. The compound's precursor, 2-fluoro-4-nitroaniline, is known to be soluble in polar protic solvents like methanol and ethanol, especially at higher temperatures[4].
Q2: My compound is not dissolving, even in hot solvent. What should I do?
A2: This issue can arise from a few factors. Firstly, ensure you are using a sufficient volume of solvent. Add the hot solvent in small portions to your crude material while heating and stirring, allowing time for dissolution after each addition. Secondly, the choice of solvent may be inappropriate. If the compound remains insoluble even near the solvent's boiling point, a more polar solvent or a different solvent system should be tested.
Q3: The solution is colored, but my pure compound should be colorless or pale yellow. How do I remove the color?
A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal adsorbs the colored impurities on its high surface area. Use a minimal amount of charcoal, as it can also adsorb some of your desired product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.
Q4: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated, the rate of cooling is too fast, or the melting point of the impure compound is below the boiling point of the solvent[5]. To remedy this, try re-heating the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and allow the solution to cool more slowly. Insulating the flask can promote slower cooling. If the problem persists, a different solvent or solvent mixture may be necessary.
Q5: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are my next steps?
A5: This is a common issue, often due to either using too much solvent or the solution being supersaturated. First, try to induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution, or by adding a "seed crystal" of the pure compound. If these methods fail, it is likely that too much solvent was used. In this case, you will need to evaporate some of the solvent to increase the concentration of the solute and then attempt to cool the solution again.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Purified Product | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.2. Premature crystallization occurred during hot filtration.3. The compound is significantly soluble in the cold solvent. | 1. Before discarding the mother liquor, cool it in an ice bath to see if more crystals form. If so, collect them. In the future, use the minimum amount of hot solvent necessary for dissolution.2. Ensure the funnel and receiving flask are pre-heated before hot filtration. Using a slight excess of hot solvent can also help, which can then be partially evaporated before cooling.3. Ensure the final cooling step is done in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are small and needle-like | The solution cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate, which promotes the growth of larger, more well-defined crystals. |
| Product is still impure after recrystallization | 1. The chosen solvent is not effective at separating the impurity.2. The solution cooled too quickly, trapping impurities within the crystal lattice.3. The crystals were not washed properly after filtration. | 1. Re-evaluate the solvent choice. An ideal solvent will have a large difference in solubility for the compound and the impurity at high and low temperatures.2. Ensure a slow cooling rate.3. Wash the collected crystals with a small amount of fresh, ice-cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
The selection of an appropriate solvent is the most critical step for a successful recrystallization[2]. This protocol outlines a systematic approach to identifying a suitable solvent.
Materials:
-
Crude this compound
-
A selection of test solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, acetone, toluene, hexane)
-
Small test tubes
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 20-30 mg of the crude compound into several separate small test tubes.
-
To each test tube, add a small amount (~0.5 mL) of a different solvent.
-
Observe the solubility of the compound in each solvent at room temperature by agitating the test tubes. An ideal solvent will not dissolve the compound at this stage.
-
For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.
-
Observe if the compound dissolves completely upon heating. A suitable solvent will fully dissolve the compound near its boiling point.
-
Allow the test tubes with the dissolved compound to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice bath to induce further crystallization.
-
The solvent that yields a significant amount of pure-looking crystals upon cooling is the best choice for the recrystallization. If no single solvent is ideal, a binary solvent system (e.g., ethanol-water) should be tested.
Protocol 2: Recrystallization of this compound using an Ethanol-Water System
This protocol details the purification of this compound using a common and effective binary solvent system.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (at least two)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel (for hot filtration)
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid. The solution should be heated to a gentle boil.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes any insoluble impurities and activated charcoal if used.
-
Inducing Crystallization: To the hot filtrate, add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the melting point of the purified crystals and compare it to the literature value (180-182°C) to assess purity[1].
Visualizing the Workflow
Caption: A decision-making diagram for troubleshooting crystallization failure.
References
-
PubChem. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Brainly. (2023, September 12). What is the solubility difference between ortho-nitro and para-acetanilide?. [Link]
-
Figshare. (2021, December 10). Equilibrium Solubility of p‑Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect. [Link]
-
NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. NIST Chemistry WebBook. [Link]
-
ResearchGate. (2018, May). Equilibrium Solubility of p -Nitroacetanilide in Fifteen Neat Solvents: Determination, Correlation, and Solvent Effect. [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
PubChem. 4'-Fluoro-2'-nitroacetanilide. National Center for Biotechnology Information. [Link]
Sources
troubleshooting low conversion rates in N-(2-fluoro-5-nitrophenyl)acetamide reactions
Welcome to the technical support guide for the synthesis of N-(2-fluoro-5-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges, particularly low conversion rates. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.
Introduction: The Challenge of Acetylating an Electron-Deficient Amine
The N-acetylation of 2-fluoro-5-nitroaniline presents a common yet significant challenge in organic synthesis. The core difficulty arises from the starting material itself. The aniline's amino group is strongly deactivated by the powerful electron-withdrawing effects of both the ortho-fluorine and para-nitro substituents. This electronic deficit reduces the nucleophilicity of the nitrogen atom, making it less reactive towards standard acetylating agents and often leading to incomplete reactions and low yields. This guide provides systematic troubleshooting strategies to overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the most common causes?
Low yields in this specific acetylation are a frequent issue and can typically be traced back to one of four main areas:
-
Incomplete Reaction: The electronically-deficient nature of the starting material, 2-fluoro-5-nitroaniline, makes it a poor nucleophile, leading to a sluggish reaction that may not reach completion under standard conditions.[1]
-
Side Product Formation: Although this reaction is generally clean, side reactions can occur, primarily the hydrolysis of the product back to the starting amine during workup.[2]
-
Product Loss During Workup: The desired product, this compound, has specific solubility characteristics. Significant product can be lost if the workup procedure, such as precipitation and washing, is not optimized.[2][3]
-
Suboptimal Reagent Purity/Activity: The purity of the 2-fluoro-5-nitroaniline is critical. Furthermore, the most common acetylating agent, acetic anhydride, can hydrolyze over time if exposed to moisture, reducing its effectiveness.[2][4]
The following diagram provides a logical workflow for diagnosing the root cause of low yield.
Caption: Troubleshooting logic for diagnosing low product yield.
Q2: How exactly do the fluoro and nitro groups reduce the aniline's reactivity?
The reduced reactivity is a direct consequence of fundamental electronic effects. The lone pair of electrons on the aniline's nitrogen atom is what makes it nucleophilic and allows it to attack the acetylating agent.[5]
-
Resonance Effect: The nitro group (-NO₂) is a powerful resonance-withdrawing group. It delocalizes the nitrogen's lone pair into the aromatic ring, making those electrons less available for reaction.
-
Inductive Effect: Both the fluorine (-F) and nitro (-NO₂) groups are highly electronegative. They pull electron density away from the nitrogen atom through the sigma bonds of the ring (the inductive effect).
This combination of strong resonance and inductive withdrawal significantly lowers the electron density on the amino group, thereby reducing its nucleophilicity and making it a much weaker base compared to unsubstituted aniline.[6][5]
Q3: My starting material isn't fully consumed. How can I drive the reaction to completion?
Observing a significant amount of 2-fluoro-5-nitroaniline via TLC after the expected reaction time is a clear sign of an incomplete reaction.[2] Here are several strategies to improve conversion, summarized in the table below.
| Strategy | Causality & Explanation | Recommended Action |
| Increase Reaction Time | The deactivated substrate reacts slowly. Insufficient time is a common culprit for incomplete conversion. | Monitor the reaction by TLC every hour past the original endpoint. Continue until the starting material spot is faint or absent. |
| Apply Gentle Heating | Increasing the temperature provides the molecules with more kinetic energy to overcome the activation energy barrier of the reaction. | Heat the reaction mixture to a moderate temperature (e.g., 50-60°C).[2] Avoid excessive heat, which could promote side reactions. |
| Use a Slight Excess of Acetylating Agent | According to Le Châtelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the products. | Use 1.1 to 1.2 molar equivalents of acetic anhydride.[2][7] A large excess should be avoided as it can complicate the workup. |
| Add an Acid Catalyst | A catalytic amount of strong acid (like H₂SO₄) can protonate the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weak nucleophile. | Add a few drops of concentrated sulfuric acid to the reaction mixture.[3] This can dramatically increase the reaction rate. |
| Verify Reagent Activity | Acetic anhydride readily reacts with atmospheric moisture to form acetic acid, rendering it inactive. | Use a fresh bottle of acetic anhydride or distill it prior to use.[2] |
Q4: My TLC shows multiple spots. What are the likely side products and how can I minimize them?
While this reaction is typically clean, the appearance of multiple spots on a TLC plate indicates the presence of impurities or side products.[2]
-
Unreacted Starting Material: This is the most common "extra spot" and is addressed in Q3.
-
Hydrolyzed Product: If excess water is present, particularly under acidic or basic conditions during a heated reaction or workup, the acetamide product can hydrolyze back to 2-fluoro-5-nitroaniline.[2]
-
Impurities from Starting Material: If the initial 2-fluoro-5-nitroaniline contains positional isomers, these may also react to form their corresponding acetylated products, which will appear as separate spots on TLC.[2]
Mitigation Strategies:
-
Ensure Anhydrous Conditions: Use dry glassware and solvents to minimize water content, which can prevent both hydrolysis of the acetylating agent and the final product.
-
Purify Starting Material: If you suspect the purity of your 2-fluoro-5-nitroaniline, consider purifying it by recrystallization or column chromatography before starting the reaction.[2]
-
Controlled Workup: Neutralize any acid catalyst carefully during the workup and avoid prolonged exposure to strongly acidic or basic aqueous solutions.
Q5: What are the best practices for workup and purification to maximize my isolated yield?
A clean reaction on TLC can still result in a low final weight if the isolation and purification steps are not optimized.
Best Practices for Workup:
-
Precipitation: The standard procedure is to pour the reaction mixture into a large volume of ice-cold water.[2][8] This precipitates the organic product while the water-soluble components (like acetic acid) remain in solution. Vigorous stirring during this process is crucial for forming a filterable solid.
-
Filtration and Washing: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acids.[8] Check the pH of the filtrate to ensure it is neutral.
Best Practices for Purification (Recrystallization):
-
Solvent Choice: Ethanol or an ethanol/water mixture is commonly effective for recrystallizing acetanilides.[2][8] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold.
-
Avoiding "Oiling Out": If the product separates as an oil instead of crystals, it is often due to the solution being cooled too quickly or the presence of impurities depressing the melting point.[3] To fix this, add more hot solvent to ensure everything is fully dissolved, and then allow the solution to cool slowly to room temperature before placing it in an ice bath.[3]
-
Minimizing Loss in Mother Liquor: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved even after cooling, thus reducing your isolated yield.[9]
The general experimental workflow is depicted below.
Caption: General experimental workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound, incorporating troubleshooting insights.
Materials & Equipment:
-
2-fluoro-5-nitroaniline (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Glacial acetic acid (solvent)
-
Concentrated Sulfuric Acid (optional catalyst, 1-2 drops)
-
Round-bottom flask, magnetic stirrer, heating mantle
-
TLC plates and chamber (e.g., 4:1 Hexane:Ethyl Acetate eluent)
-
Ice, deionized water
-
Büchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in a minimal amount of glacial acetic acid (approx. 3-4 mL per gram of aniline). Begin stirring.
-
Reagent Addition: To the stirred solution, add concentrated sulfuric acid (1-2 drops, optional). Then, add acetic anhydride (1.2 eq) dropwise at room temperature.
-
Reaction: Stir the reaction mixture. If the reaction is slow at room temperature (as determined by TLC), gently heat the mixture to 50-60°C.
-
Monitoring: After 30 minutes, and every 30-60 minutes thereafter, monitor the reaction's progress by TLC. Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The reaction is complete when the starting aniline spot in the reaction mixture lane has disappeared.[2][3]
-
Workup: Once complete, cool the reaction to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water (approx. 100 mL per gram of starting aniline) while stirring vigorously. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to pH paper.
-
Purification: Recrystallize the crude, air-dried solid from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven or desiccator. Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (NMR, IR).[8]
References
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. (2025). BenchChem.
- Optimizing reaction conditions for N-acyl
- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research.
- Base-Mediated N-Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide. (2025). BenchChem.
- Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide". (2025). BenchChem.
- Why does the acetylation of the NH2 group of aniline reduce its activity? (2018). Quora.
- Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. (2025).
- Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. (2025). BenchChem.
- How to minimize isomer formation in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis. (2025). BenchChem.
- Technical Support Center: N-(2-fluoro-4-nitrophenyl)acetamide Synthesis. (2025). BenchChem.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. (2011). Der Pharma Chemica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. quora.com [quora.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Temperature for N-(2-fluoro-5-nitrophenyl)acetamide Synthesis
Welcome to the technical support center dedicated to the synthesis of N-(2-fluoro-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Here, we will delve into the critical parameter of temperature optimization to help you achieve higher yields, better purity, and a more efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general temperature range for the synthesis of this compound?
A1: The N-acetylation of 2-fluoro-5-nitroaniline is typically conducted in a temperature range of room temperature (approx. 20-25°C) to gentle heating (50-80°C). Some procedures for analogous compounds even utilize reflux conditions, the exact temperature of which would depend on the solvent used.[1][2] The optimal temperature is a balance between reaction rate and the potential for byproduct formation.
Q2: How does temperature affect the rate of reaction?
A2: As with most chemical reactions, increasing the temperature generally increases the rate of reaction. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions between the 2-fluoro-5-nitroaniline and the acetylating agent (e.g., acetic anhydride). A study on the continuous flow acetylation of a similar compound, 4-fluoro-2-methoxyaniline, demonstrated a significant increase in reaction yield within a shorter time frame when the temperature was raised from ambient to 80°C.[3]
Q3: What are the potential side reactions or byproducts I should be aware of when heating the reaction?
A3: While specific data for this compound is limited, elevated temperatures in aniline acetylations can potentially lead to:
-
Diacetylation: Formation of a diacetylated product, although this is generally less common with amides compared to amines.
-
Degradation: The starting material or product may be susceptible to thermal degradation at excessively high temperatures, leading to the formation of colored impurities or tarry materials.
-
Ring Acylation: Although less likely under standard acetylation conditions, there is a small possibility of Friedel-Crafts acylation on the aromatic ring, especially if a strong Lewis acid catalyst is present.
Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to detect the formation of any significant byproducts.[4]
Q4: Can I run the reaction at room temperature?
A4: Yes, the reaction can often be run at room temperature.[5] However, it will likely proceed at a slower rate. For anilines with electron-withdrawing groups, such as the nitro and fluoro groups in 2-fluoro-5-nitroaniline, the nucleophilicity of the amino group is reduced, which can slow the reaction.[6] If you find the reaction to be sluggish at room temperature, gentle heating is recommended.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
-
Question: I have set up the reaction, but after several hours, TLC analysis shows mostly unreacted starting material. What should I do?
-
Answer: A low reaction rate is a common issue, especially when running the reaction at room temperature. The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the aniline nitrogen, making it less reactive.
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the temperature of the reaction mixture. Start with gentle heating to 40-50°C and monitor the progress by TLC. If the reaction is still slow, you can further increase the temperature to 60-80°C.[2]
-
Catalyst: Consider the addition of a catalytic amount of a protic acid (e.g., a few drops of concentrated sulfuric acid) or a base catalyst. However, be cautious as this can also promote side reactions.
-
Check Reagents: Ensure your acetylating agent (e.g., acetic anhydride) is fresh and has not been hydrolyzed by atmospheric moisture.
-
Issue 2: Formation of Colored Impurities
-
Question: My reaction mixture has turned dark, and the isolated crude product is highly colored. What is the cause, and how can I prevent this?
-
Answer: The formation of colored impurities or tarry materials is often an indication of degradation, which can be exacerbated by excessive heat.
Troubleshooting Steps:
-
Lower the Temperature: If you are running the reaction at an elevated temperature, try reducing it. It is a matter of finding the sweet spot where the reaction proceeds at a reasonable rate without significant degradation.
-
Inert Atmosphere: While not always necessary for this reaction, running the synthesis under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may lead to colored byproducts.
-
Purification: The colored impurities can often be removed during the workup and purification steps. Washing the crude product thoroughly and recrystallization from a suitable solvent system (e.g., ethanol/water) are effective methods.[1]
-
Issue 3: Inconsistent Yields Between Batches
-
Question: I am getting inconsistent yields for the same reaction performed on different days. Could temperature be a factor?
-
Answer: Yes, inconsistent temperature control is a likely culprit for batch-to-batch variability.
Troubleshooting Steps:
-
Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath to ensure a consistent reaction temperature. Do not rely on ambient "room temperature," as it can fluctuate.
-
Standardize Procedure: Ensure all other reaction parameters (reagent stoichiometry, addition rates, stirring speed, and reaction time) are kept consistent between batches.
-
Monitor Internal Temperature: For larger scale reactions, the internal temperature of the reaction mixture may differ from the bath temperature. Use a thermometer to monitor the internal temperature.
-
Data Presentation
The following table summarizes the general effect of temperature on the N-acetylation of anilines, based on established chemical principles and data from related reactions.
| Temperature Range | Expected Reaction Rate | Potential for Byproducts | Recommended For |
| Room Temperature (20-25°C) | Slow to moderate | Low | Small-scale synthesis where reaction time is not a critical factor. |
| Gentle Heating (40-60°C) | Moderate to fast | Moderate | General purpose; a good starting point for optimization.[2] |
| Elevated Heating (70-80°C+) | Fast | Higher | When rapid conversion is required, but requires careful monitoring for byproduct formation.[3] |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization
This protocol provides a framework for systematically determining the optimal temperature for your specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-5-nitroaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid).
-
Parallel Reactions: Set up a series of small-scale reactions in parallel, each in a separate flask.
-
Temperature Variation: Place each flask in a heating block or oil bath set to a different temperature (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Reagent Addition: Slowly add acetic anhydride (1.1-1.5 eq) to each stirred solution.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC). Note the time it takes for the starting material to be consumed at each temperature.
-
Workup: Once a reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude product.
-
Analysis: Collect the solid by vacuum filtration, wash with cold water, and dry. Determine the crude yield and assess the purity of the product from each temperature condition (e.g., by melting point, TLC, or HPLC).
-
Optimization: Based on the results, select the temperature that provides the best balance of reaction time, yield, and purity.
Visualizations
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting decision tree for synthesis optimization.
References
-
ResearchGate. (2025, November 17). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. Retrieved from [Link]
-
ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
Sources
common impurities in N-(2-fluoro-5-nitrophenyl)acetamide and their removal
Welcome to the technical support guide for N-(2-fluoro-5-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges related to impurities and their removal during and after synthesis. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs) - Understanding Your Impurities
This section addresses the most common questions regarding the impurity profile of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is primarily dictated by the synthetic route, which is the acetylation of 2-fluoro-5-nitroaniline. Based on this, impurities fall into three main categories:
-
Starting Material-Related Impurities: This includes unreacted 2-fluoro-5-nitroaniline and, critically, any positional isomers that were present in the starting material.[1][2][3] The synthesis of 2-fluoro-5-nitroaniline can itself produce isomeric byproducts which are difficult to separate and will be carried through to the acetylation step.[4][5]
-
Synthesis-Related Impurities (Byproducts): The most common byproduct is the starting amine, 2-fluoro-5-nitroaniline, resulting from the hydrolysis of the acetamide product.[1] This can occur if excess water is present during the reaction or workup, particularly under prolonged heating or acidic/basic conditions.[1][6]
-
Degradation Products: this compound can degrade under various stress conditions, with hydrolysis being a primary pathway.[2]
Q2: My reaction seems complete by TLC, but the final product is a dark yellow or brownish color instead of the expected pale yellow. What causes this?
A2: A dark or discolored product is typically due to colored impurities carried over from the starting material or formed during the reaction.[1] Aniline derivatives can be susceptible to oxidation, which can form dark, often polymeric, materials, especially if the reaction is overheated.[1] These colored impurities can often be effectively removed by treating the solution with activated charcoal during recrystallization.[7]
Q3: I've confirmed the presence of unreacted 2-fluoro-5-nitroaniline in my product. What went wrong?
A3: The presence of significant unreacted starting material points to an incomplete reaction. Several factors can cause this:
-
Insufficient Acetylating Agent: Ensure at least a slight molar excess of the acetylating agent (e.g., acetic anhydride) is used.
-
Reaction Time/Temperature: The reaction may require a longer duration or gentle heating to proceed to completion. Reaction progress should always be monitored by a technique like Thin Layer Chromatography (TLC).[1]
-
Purity of Reagents: The acetylating agent may have degraded (e.g., acetic anhydride hydrolyzed to acetic acid), reducing its effectiveness.
Part 2: Troubleshooting Guide for Purification
This section provides solutions to specific problems encountered during the purification of this compound.
Issue: Product "Oils Out" During Recrystallization
Symptom: Upon cooling, instead of forming solid crystals, the product separates as a viscous liquid or oil.
Causality: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[1] This is often exacerbated by a high concentration of impurities, which depresses the melting point of the mixture.[1][8]
Solutions:
-
Reduce Cooling Rate: Allow the solution to cool slowly to room temperature before introducing it to an ice bath. Rapid cooling promotes supersaturation and oiling.[1]
-
Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent to ensure the product remains dissolved at a slightly lower temperature, then cool slowly.[1]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites for crystal growth.
-
Pre-Purify: If oiling persists, the impurity load is likely too high for effective recrystallization. A preliminary purification by silica gel column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step.[8]
Issue: Low Yield After Recrystallization
Symptom: A very small amount of crystalline product is recovered after filtration.
Causality: This typically indicates that a significant portion of the desired product remained dissolved in the mother liquor. This can happen for two primary reasons:
-
Excess Solvent: Too much solvent was used during the dissolution step.[1]
-
Inappropriate Solvent Choice: The product has high solubility in the chosen solvent even at low temperatures.[9]
Solutions:
-
Use Minimal Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures the solution is saturated at high temperature, maximizing recovery upon cooling.[7]
-
Solvent System Optimization: For acetanilides, pure ethanol is often a good choice. However, if solubility is too high, a binary solvent system like ethanol-water can be more effective.[4][7][10] The product should be dissolved in the "good" solvent (ethanol) and the "poor" solvent (water) is added dropwise until the solution becomes slightly turbid, indicating saturation.[7]
-
Concentrate the Mother Liquor: If a significant amount of product is lost, you can try to recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
Part 3: Data Summary & Visual Workflows
Table 1: Common Impurities and Removal Strategies
| Impurity Name | Source | Recommended Removal Method | Rationale |
| 2-Fluoro-5-nitroaniline | Unreacted starting material; product hydrolysis[1][2] | Recrystallization, Column Chromatography | Typically has different solubility characteristics than the acetylated product, allowing for separation by crystallization.[10] |
| Positional Isomers (e.g., N-(4-fluoro-5-nitrophenyl)acetamide) | Impurities in 2-fluoro-5-nitroaniline starting material[3][4] | Fractional Crystallization, Column Chromatography[4] | Isomers often have very similar solubilities, making standard recrystallization difficult. Chromatography provides better separation based on polarity differences.[11] |
| Colored/Polymeric Materials | Oxidation of aniline derivatives; impurities in starting materials[1] | Treatment with Activated Charcoal during Recrystallization[7] | Activated charcoal has a high surface area that effectively adsorbs large, colored impurity molecules. |
Visual Workflows (Graphviz)
Caption: Potential pathways for impurity generation during synthesis.
Caption: Decision tree for common recrystallization problems.
Part 4: Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a standard method for purifying crude this compound using an ethanol/water solvent system.
1. Dissolution:
-
Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid while heating and stirring on a hot plate.[7] The solution should be near a gentle boil.
2. Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount (a spatula tip) of activated charcoal.[7]
-
Reheat the mixture to boiling for a few minutes to allow the charcoal to adsorb the colored impurities.
3. Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This critical step removes insoluble impurities and the activated charcoal (if used).[7]
4. Crystallization:
-
Add hot water dropwise to the hot ethanolic solution until the solution becomes faintly and persistently turbid (cloudy).[7]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[7]
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
5. Cooling & Isolation:
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
6. Washing and Drying:
-
Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture to remove any residual mother liquor.[7]
-
Dry the purified crystals in a vacuum oven or by air drying on the filter paper.
Protocol 2: General Guidance for Column Chromatography
This is a starting point for purification when recrystallization is ineffective.
1. Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).
2. Mobile Phase (Eluent) Selection:
-
Start with a non-polar solvent system and gradually increase polarity. A common choice is a mixture of hexane and ethyl acetate.
-
Use TLC to determine an appropriate solvent ratio. Aim for an Rf value of ~0.2-0.3 for the desired product.
3. Column Packing:
-
Pack the column using a slurry of silica gel in the initial, least polar eluent. Ensure there are no air bubbles or cracks in the packed bed.
4. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
5. Elution and Fraction Collection:
-
Begin eluting with the non-polar solvent mixture, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds from the column.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
6. Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
-
Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19, 5568. The Royal Society of Chemistry. [Link]
-
Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]
-
Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]
-
2-Fluoro-5-nitroaniline. PubChem, National Institutes of Health. [Link]
-
King, F.D., et al. (2009). Supplementary Information for Triflic acid-mediated Phenylation of N-acyl-N,O-acetals. Organic & Biomolecular Chemistry, 7, 3561. The Royal Society of Chemistry. [Link]
- Process for preparing 2-fluoro-5-nitroaniline. (1984).
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- 5. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
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Technical Support Center: N-(2-fluoro-5-nitrophenyl)acetamide Reactions
Welcome to the technical support center for the workup and purification of N-(2-fluoro-5-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental outcomes. Here, we move beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to troubleshoot effectively and ensure the integrity of your results.
Introduction
The synthesis of this compound, typically achieved through the N-acetylation of 2-fluoro-5-nitroaniline, is a fundamental transformation in medicinal chemistry and materials science. While the reaction itself is often straightforward, the success of the synthesis hinges on a robust and well-understood workup and purification procedure. The presence of nitro and fluoro groups on the aromatic ring, combined with the amide functionality, presents unique challenges and considerations.
This guide provides a comprehensive framework for navigating the post-reaction process, addressing common pitfalls, and ensuring the isolation of a high-purity product. We will cover everything from the initial quenching of the reaction to final product characterization, with a focus on troubleshooting and scientific rationale.
Frequently Asked Questions (FAQs)
Here we address common questions and issues that arise during the workup of this compound synthesis.
Q1: My reaction mixture is a dark, tarry color after the acetylation. Is this normal and how do I handle it?
A1: Dark coloration, often ranging from deep red to black, is common in reactions involving nitroaromatic compounds, especially if the reaction temperature was not strictly controlled.[1] This can be due to minor side reactions or the presence of colored impurities in the starting aniline.
-
Causality: Overheating during nitration or the presence of oxidizing species can lead to the formation of polymeric or tarry byproducts.[1]
-
Solution: Proceed with the workup as planned. The initial quench and precipitation step will often separate your desired product from the bulk of these colored impurities. If the color persists in your crude solid, an optional decolorization step using activated charcoal during recrystallization can be effective.[2]
Q2: Upon quenching the reaction in ice water, my product precipitated as a sticky oil instead of a solid. What went wrong?
A2: This phenomenon, known as "oiling out," is a common issue in crystallization and precipitation.[3][4]
-
Causality: Oiling out occurs when the solubility of the impure product in the solvent is so high that it separates as a liquid phase rather than forming a crystal lattice. This is often because the melting point of the impure product is lower than the temperature of the solution.[4]
-
Troubleshooting Steps:
-
Vigorous Stirring: Ensure the ice-water mixture is being stirred vigorously as you pour the reaction mixture. This promotes rapid cooling and the formation of smaller seed crystals.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystallization.
-
Solvent Seeding: If you have a small crystal of pure product, add it to the mixture to induce crystallization.
-
Re-dissolve and Re-precipitate: If the oil persists, you can try adding a small amount of a co-solvent (like ethanol) to dissolve the oil, then slowly add more water to precipitate the solid.
-
Q3: During the bicarbonate wash, I noticed vigorous gas evolution and emulsion formation. How should I manage this?
A3: Vigorous gas evolution is expected and is a critical safety consideration. Emulsions can complicate phase separation.
-
Causality of Gas: The reaction is typically performed with an acid catalyst (like acetic acid or a stronger acid) and excess acetylating agent (acetic anhydride), which hydrolyzes to acetic acid. Adding a base like sodium bicarbonate (NaHCO₃) neutralizes the acid, producing carbon dioxide (CO₂) gas.[5][6]
-
Causality of Emulsion: Emulsions are colloidal suspensions of one liquid in another and can be stabilized by fine particulate matter or compounds that act as surfactants.[6][7]
-
Procedural Recommendations:
-
Slow, Careful Addition: Add the bicarbonate solution slowly and in portions to the separatory funnel.
-
Frequent Venting: After each addition, swirl gently and immediately vent the separatory funnel to release the pressure from CO₂ buildup.[5][8] Failure to do so can cause the stopper to eject, leading to a chemical spill.[6]
-
Breaking Emulsions: If an emulsion forms, try adding a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break up the emulsion.[8] Letting the funnel sit undisturbed for a period may also allow the layers to separate.
-
Q4: I have a low yield after recrystallization. Where could my product have gone?
A4: Product loss during purification is a frequent challenge.[3]
-
Potential Causes & Solutions:
-
Incomplete Precipitation/Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Using Too Much Recrystallization Solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[2] Using excess solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[3]
-
Washing with Pure, Warm Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away impurities without dissolving a substantial amount of the product.
-
Product is in the Aqueous Layer: While this compound is largely organic-soluble, some product might be lost to the aqueous layers during extraction, especially if large volumes of water are used. It's good practice to save all aqueous layers until you have confirmed the yield and identity of your final product.[8]
-
Q5: Could the amide bond have been hydrolyzed during the workup?
A5: Yes, amide hydrolysis is a potential side reaction, though it is generally slow under typical workup conditions.
-
Mechanistic Insight: Amides can be hydrolyzed back to a carboxylic acid and an amine under both acidic and basic conditions, especially with prolonged heating.[9][10][11][12][13]
-
Risk Assessment during Workup:
-
Acidic Wash: A brief wash with dilute acid is unlikely to cause significant hydrolysis at room temperature.
-
Basic Wash: Similarly, a wash with a weak base like sodium bicarbonate is generally safe. However, using a strong base (like NaOH) or prolonged exposure, especially with heating, increases the risk of hydrolysis.[9][10]
-
-
Mitigation: Perform all aqueous washes efficiently and without unnecessary delays. Avoid using strong acids or bases unless specifically required, and always conduct these steps at room temperature or below.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Precipitation on Quenching | Product is too soluble in the aqueous mixture. | Add brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and "salt out" the organic product. |
| Reaction failed or had very low conversion. | Before quenching a large batch, take a small aliquot, quench it, and extract into an organic solvent. Run a TLC to verify product formation. | |
| Persistent Emulsion During Extraction | Presence of fine solid impurities or surfactant-like byproducts. | Add brine to the separatory funnel and swirl gently.[8] Alternatively, filter the entire emulsified mixture through a pad of Celite. |
| Crude Product is an Oil or Gummy Solid | High level of impurities depressing the melting point. | Try to triturate the oil with a non-polar solvent like hexanes to induce solidification and wash away some impurities. Proceed with recrystallization, perhaps after a preliminary purification by column chromatography. |
| "Oiling Out" During Recrystallization | Solution is cooling too rapidly or is too concentrated. Impurities are present.[4] | Re-heat the solution to redissolve the oil. Add a small amount of extra hot solvent and allow the solution to cool slowly at room temperature before moving to an ice bath.[4] |
| Final Product Purity is Low (by NMR/LC-MS) | Inefficient removal of starting material or byproducts. | Re-recrystallize the product, ensuring slow crystal growth. If isomers are present, column chromatography may be necessary.[1] |
| Co-precipitation of impurities. | Ensure the crude solid is fully dissolved during recrystallization; any remaining solid is an insoluble impurity and should be removed via hot filtration.[2] |
Detailed Experimental Protocols
Protocol 1: Standard Workup via Precipitation and Extraction
This protocol is suitable for reactions where the product is expected to be a solid at room temperature and has moderate to low water solubility.
-
Reaction Quench:
-
Prepare a beaker with a mixture of crushed ice and water (approximately 10 volumes relative to the reaction volume).
-
While stirring the ice bath vigorously, slowly pour the completed reaction mixture into the beaker. A precipitate should form.
-
Continue stirring for 15-30 minutes to allow for complete precipitation and to cool the mixture thoroughly.
-
-
Isolation of Crude Product:
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid cake with several portions of cold deionized water until the washings are neutral (check with pH paper). This removes water-soluble acids and byproducts.
-
-
Acid/Base Wash (Optional, but Recommended):
-
Dissolve the crude solid in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. The total volume should not exceed two-thirds of the funnel's capacity.[5]
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
CAUTION: Stopper the funnel, invert, and immediately open the stopcock to vent pressure.[5][8] Close the stopcock and shake gently, venting frequently. Continue until gas evolution ceases.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water and then with brine.[8] The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration:
-
Drain the organic layer into an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), and swirl. The drying agent should move freely without clumping, indicating the solution is dry.
-
Filter or decant the dried solution away from the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is the most effective method for purifying the crude solid product.[14][15]
-
Solvent Selection: Ethanol or a binary mixture of ethanol and water is often effective for this class of compounds.[1][16] The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethanol required to dissolve the solid completely at a gentle boil.[2]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount (spatula tip) of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This removes insoluble impurities and activated charcoal.[2]
-
-
Crystallization:
-
If using a solvent pair (e.g., ethanol/water), add hot water dropwise to the hot ethanolic solution until the solution becomes slightly turbid (cloudy). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization).
-
Dry the purified crystals in a vacuum oven or by air drying on the filter paper.
-
Visual Workflow and Logic Diagrams
To further clarify the decision-making process during the workup and purification, the following diagrams illustrate the key steps and troubleshooting logic.
Caption: Decision tree for handling liquid-liquid extraction.
Safety Considerations
-
Nitroaromatic Compounds: Nitroaromatic compounds are toxic and should be handled with care. [17][18]They can be absorbed through the skin and may cause systemic effects. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ventilation: All procedures should be performed in a well-ventilated fume hood. [17][18]* Pressure Buildup: As highlighted, neutralizing acidic solutions with bicarbonate generates CO₂ gas. Always vent separatory funnels frequently and point the stem away from yourself and others. [5][8] By understanding the chemical principles behind each step of the workup and purification process, you can proactively address challenges, optimize your yield and purity, and ensure the successful synthesis of this compound.
References
- Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019-03-29).
- Extraction of organic and inorganic compounds from aqueous solutions using hollow fibre liquidliquid contactor. (2025-08-09). ResearchGate.
- Extraction - Concept. (2020-03-26). JoVE.
- Extraction of organic compounds from aqueous solutions.Google Patents.
- Amide Chemistry. (2020-05-30). Chemistry LibreTexts.
- Safety Data Sheet: Nitrobenzene.Carl ROTH.
- SAFETY DATA SHEET. (2024-03-07). Aldrich.
- Extraction.University of Colorado Boulder, Department of Chemistry.
- What is the best technique for amide purification? (2020-11-02). ResearchGate.
- Recrystallization and Crystallization.University of Rochester.
- the hydrolysis of amides.Chemguide.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.Chemistry Steps.
- Troubleshooting: The Workup.University of Rochester, Department of Chemistry.
- Acidic and Basic Amide Hydrolysis.ResearchGate.
- Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! (2023-10-06). YouTube.
- Workup Tips.University of Rochester, Department of Chemistry.
- Technical Support Center: Purification of N-(2-fluoro-4-nitrophenyl)acetamide by Recrystallization.Benchchem.
- Technical Support Center: Synthesis of N-(2-Methyl-5-nitrophenyl)acetamide.Benchchem.
- Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020-11-20). Journal of Chemical, Biological and Physical Sciences.
- Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.Benchchem.
- Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide".Benchchem.
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Technical Support Center: Monitoring N-(2-fluoro-5-nitrophenyl)acetamide Reactions by TLC
Welcome to the technical support center for monitoring N-(2-fluoro-5-nitrophenyl)acetamide reactions via Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful monitoring of your chemical synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and immediate concerns you might have when using TLC to track the progress of your this compound synthesis.
Q1: What is the expected relative polarity of the starting material, product, and potential byproducts?
A1: In a typical synthesis of this compound from 2-fluoro-5-nitroaniline and an acetylating agent (like acetic anhydride), you can expect the following trend in polarity:
-
2-fluoro-5-nitroaniline (Starting Material): This primary amine is the most polar among the key compounds. It will have the lowest Retention Factor (Rf) on a normal-phase silica TLC plate.
-
This compound (Product): The acetamide product is less polar than the starting amine due to the conversion of the polar amino group to a less polar amide group. Therefore, it will have a higher Rf value than the starting material.
-
Acetic Anhydride (Reagent): If unreacted, it is often hydrolyzed to acetic acid during workup, which is very polar and may remain at the baseline or streak.
-
Potential Byproducts: Over-acetylation or other side reactions are possible but less common under controlled conditions. Any significant, unexpected spots should be investigated.
Understanding this polarity difference is fundamental to interpreting your TLC results correctly. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progression.[1]
Q2: I don't see any spots on my TLC plate after development and UV visualization. What could be the problem?
A2: This is a common issue with several potential causes:
-
Insufficient Concentration: The concentration of your spotted sample may be too low. To resolve this, you can try concentrating your sample or spotting the same point multiple times, allowing the solvent to dry between each application.[2][3]
-
Compound Not UV-Active: While this compound and its precursor contain a nitroaromatic system and are expected to be UV-active, it's possible the concentration is below the detection limit of your UV lamp. Always use a secondary visualization method, such as a chemical stain, to confirm the absence of spots.[1]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the spotting line on your TLC plate, your sample will dissolve into the solvent reservoir instead of moving up the plate.[2][3]
-
Experimental Failure: It's also possible that the reaction has not proceeded as expected, and there is no product to detect. Always run a standard of your starting material on the same plate for comparison.
Q3: My spots are streaking or tailing. How can I fix this?
A3: Streaking or tailing of spots on a TLC plate can obscure results and make interpretation difficult. Here are the primary causes and solutions:
-
Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[2][3][4][5] Dilute your sample and re-spot a smaller amount.
-
Highly Polar Compounds: Acidic or basic compounds can interact strongly with the silica gel, causing tailing.[1][2][4] While this compound is not strongly acidic or basic, the starting material, 2-fluoro-5-nitroaniline, has a basic amino group that could contribute to this. Adding a small amount of a modifier to your mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic ones, can often resolve this issue.
-
Inappropriate Solvent System: If the polarity of the mobile phase is not optimized, it can lead to poor separation and streaking.[3] Experiment with different solvent systems to find one that provides well-defined spots.
-
Sample Applied in a Highly Polar Solvent: If the sample is dissolved in a very polar solvent for spotting, it can cause the initial spot to be too diffuse, leading to a "double spotting" or streaked appearance.[4] Use a less polar, volatile solvent for sample preparation if possible.
Q4: The Rf values of my reactant and product are too close to distinguish. What should I do?
A4: Poor separation between the reactant and product is a common challenge. Here are some strategies to improve resolution:
-
Change the Mobile Phase Composition: The key to good separation is finding a mobile phase with the right polarity.[6]
-
If the spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent.
-
If the spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the more polar solvent.
-
-
Try a Different Solvent System: Sometimes, simply adjusting the ratio of your current solvents is not enough. You may need to switch to a completely different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, you might try a dichloromethane/methanol system.
-
Use a Co-spot: A co-spot, where you spot your reaction mixture on top of a spot of the starting material, can help you determine if the starting material is consumed.[7] If the reaction is complete, you will see a single spot for the product above where the starting material would be. If the reaction is incomplete, you will see two distinct or overlapping spots.
II. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting complex issues you may encounter while monitoring your this compound reaction.
Scenario 1: Unexpected Spots on the TLC Plate
Problem: You observe multiple spots on your TLC plate that do not correspond to your starting material or expected product.
Possible Causes & Solutions:
-
Contamination: The TLC plate may have been contaminated during handling. Avoid touching the face of the plate with your fingers.[3]
-
Impure Starting Materials or Reagents: Your starting 2-fluoro-5-nitroaniline or acetylating agent may contain impurities that are visible on the TLC. Run a TLC of your starting materials individually to check for purity.
-
Side Reactions: The reaction may be producing byproducts. This could be due to incorrect reaction temperature, stoichiometry, or the presence of water. Review your reaction setup and conditions.
-
Compound Decomposition on the Plate: Some compounds are unstable on the acidic silica gel of the TLC plate.[7] This can lead to the appearance of new spots during development.
Workflow for Diagnosing Compound Decomposition:
To determine if your compound is decomposing on the silica plate, you can perform a 2D TLC experiment.[7][8]
Caption: A streamlined workflow for monitoring reactions using TLC.
By following these guidelines and troubleshooting steps, you can effectively use Thin Layer Chromatography to monitor the progress of your this compound synthesis, leading to better control over your reaction and improved outcomes in your research and development efforts.
IV. References
-
Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
-
ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC? Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography. Retrieved from [Link]
-
Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4). Retrieved from [Link]
-
TLC Visualization Methods. (n.d.). Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
-
CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
LinkedIn. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(2-nitrophenyl)-. Retrieved from [Link]
-
Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. Retrieved from
-
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of hydrolysis products of various p-nitrophenyl GlcNAc oligomers... Retrieved from [Link]
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. orgchemboulder.com [orgchemboulder.com]
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- 5. microbiozindia.com [microbiozindia.com]
- 6. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 7. Chromatography [chem.rochester.edu]
- 8. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Validation & Comparative
A Comparative Guide to the Reactivity of N-(2-fluoro-5-nitrophenyl)acetamide and N-(2-chloro-5-nitrophenyl)acetamide in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and synthetic organic chemistry, the judicious selection of starting materials is paramount to the successful and efficient synthesis of complex molecular targets. Among the vast array of building blocks available, halogenated nitroaromatic compounds are particularly valuable due to their susceptibility to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two such compounds: N-(2-fluoro-5-nitrophenyl)acetamide and N-(2-chloro-5-nitrophenyl)acetamide. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions and achieving desired synthetic outcomes in drug discovery and development.
The Decisive Role of the Halogen in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of arene functionalization, enabling the introduction of a wide variety of substituents onto an aromatic ring.[1] For this reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group, such as a nitro group (-NO₂).[2] The SNAr mechanism is a two-step process involving the initial addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3] This is typically the rate-determining step of the reaction. The subsequent step involves the elimination of the leaving group, which restores the aromaticity of the ring.[4]
A pivotal factor influencing the rate of SNAr reactions is the nature of the halogen substituent on the aromatic ring. Contrary to what is observed in aliphatic nucleophilic substitution (SN1 and SN2) reactions where the leaving group ability follows the trend I > Br > Cl > F, in SNAr reactions, the trend is often reversed (F > Cl > Br > I).[5] This is because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group.[3][4]
Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[4][5] This effect significantly polarizes the carbon-fluorine bond and, more importantly, stabilizes the negative charge of the Meisenheimer intermediate.[4][5] While chlorine also possesses an inductive effect, it is less pronounced than that of fluorine. This superior stabilization of the rate-determining intermediate by fluorine significantly lowers the activation energy of the initial addition step, thereby accelerating the overall reaction rate.[4][6] Consequently, fluoro-substituted nitroaromatics are considerably more reactive in SNAr reactions than their chloro-substituted counterparts.[5][7]
Quantitative Comparison of Reactivity
While specific kinetic data for the direct comparison of this compound and N-(2-chloro-5-nitrophenyl)acetamide is not extensively documented in publicly available literature, the well-established principles of SNAr reactivity and data from analogous compounds provide a clear and predictive framework. The following table summarizes the expected relative reactivity based on studies of similar fluoro- and chloro-nitroaromatic systems.
| Feature | This compound | N-(2-chloro-5-nitrophenyl)acetamide | Rationale |
| Relative Reactivity in SNAr | High | Moderate | The strong inductive effect of fluorine provides superior stabilization of the Meisenheimer complex, accelerating the rate-determining nucleophilic addition step.[3][4][5] |
| Typical Reaction Conditions | Milder conditions (lower temperatures, shorter reaction times) | More forcing conditions (higher temperatures, longer reaction times) | The higher reactivity of the fluoro-derivative allows for less stringent reaction conditions to achieve comparable yields.[7] |
| Leaving Group Ability in SNAr | Better | Poorer | In the context of the SNAr mechanism, the ability of the halogen to stabilize the intermediate is more critical than its ability to depart in the fast, second step.[4][5] |
Experimental Protocols
To illustrate the practical implications of these reactivity differences, the following are representative, detailed protocols for a nucleophilic aromatic substitution reaction on both substrates with a common nucleophile, such as aniline.
Protocol 1: Synthesis of N-(5-acetamido-2-nitrophenyl)-N-phenylacetamide from this compound
Materials:
-
This compound
-
Aniline
-
Ethanol
-
Ice-water bath
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus (e.g., using a 4:1 hexanes:ethyl acetate eluent)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Add 1.0 to 1.2 equivalents of aniline to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is expected to proceed at a significantly faster rate compared to the chloro-analog.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and air dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of N-(5-acetamido-2-nitrophenyl)-N-phenylacetamide from N-(2-chloro-5-nitrophenyl)acetamide
Materials:
-
N-(2-chloro-5-nitrophenyl)acetamide
-
Aniline
-
Ethanol
-
Heating mantle or oil bath
-
Ice-water bath
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus (e.g., using a 4:1 hexanes:ethyl acetate eluent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of N-(2-chloro-5-nitrophenyl)acetamide in ethanol.
-
Add 1.0 to 1.2 equivalents of aniline to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. A longer reaction time and elevated temperature will likely be required compared to the fluoro-substrate.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and air dry.
-
Purify the crude product by recrystallization from ethanol.
Visualization of Reaction Mechanisms and Workflows
Caption: The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A generalized workflow for the synthesis and purification of SNAr products.
Conclusion
In the context of nucleophilic aromatic substitution, this compound is a significantly more reactive substrate than N-(2-chloro-5-nitrophenyl)acetamide. This heightened reactivity is a direct consequence of the superior ability of the highly electronegative fluorine atom to stabilize the rate-determining Meisenheimer complex through its potent inductive effect. For researchers and drug development professionals, this translates to tangible synthetic advantages, including the potential for milder reaction conditions, shorter reaction times, and improved yields. The choice between these two building blocks should therefore be guided by the specific requirements of the synthetic route and the desired efficiency of the transformation.
References
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]
-
Science.gov. aromatic nucleophilic substitution: Topics by Science.gov. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. The role of fluorine in medicinal chemistry | Request PDF. [Link]
-
MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]
-
PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
-
PubMed. The role of fluorine in medicinal chemistry. [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
Semantic Scholar. The role of fluorine in medicinal chemistry. [Link]
-
Finetech Industry Limited. N-(2-chloro-5-nitrophenyl)acetamide | CAS: 4031-81-6. [Link]
-
The Royal Society of Chemistry. Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. [Link]
-
PubMed. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]
-
PMC - NIH. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. [Link]
-
ResearchGate. Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. [Link]
-
JCBPS. Journal of Chemical, Biological and Physical Sciences Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
-
MDPI. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. [Link]
-
SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. [Link]
-
PubChem. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C8H6ClFN2O3 | CID 2773811. [Link]
Sources
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A Comparative Guide to the Reaction Rates of Fluorinated vs. Chlorinated Nitrophenylacetamides in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic functionalization of aromatic rings via nucleophilic aromatic substitution (SNAr) is a cornerstone reaction. The choice of leaving group on the aromatic substrate can dramatically influence reaction efficiency, yield, and overall synthetic strategy. This guide provides an in-depth comparison of the reaction rates of fluorinated versus chlorinated nitrophenylacetamides in SNAr reactions, supported by mechanistic principles and experimental data from analogous systems.
The Counterintuitive Reactivity of Halogens in SNAr: The "Element Effect"
Contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where leaving group ability follows the order I > Br > Cl > F, in SNAr reactions, this order is often inverted, with fluorine being the most reactive halogen (F > Cl ≈ Br > I).[1][2] This phenomenon, known as the "element effect," is a direct consequence of the reaction mechanism.[3]
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first and typically rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, which leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The second step is the rapid elimination of the halide ion, which restores the aromaticity of the ring.
Figure 1: General mechanism of the SNAr reaction.
The stability of the Meisenheimer complex is the critical factor governing the overall reaction rate. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect.[3] This effect stabilizes the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction.[1] The strength of the carbon-fluorine bond, which is the strongest among the carbon-halogen bonds, is of lesser importance as its cleavage occurs in the fast, non-rate-determining step.[2]
Quantitative Comparison: Insights from Analogous Systems
| Substrate | Nucleophile | Solvent | Relative Rate (kF/kCl) | Reference |
| 1-Halo-2,4-dinitrobenzene | Piperidine | Methanol | ~100-300 | [3] |
| 1-Halo-2,4-dinitrobenzene | Aniline | Ethanol | ~200 | [1] |
| 1-Halo-4-nitrobenzene | Piperidine | Benzene | ~3300 | [1] |
Table 1: Relative reaction rates of fluoro- vs. chloro-substituted nitroaromatic compounds in SNAr reactions.
The data unequivocally demonstrates that fluorinated nitroaromatic compounds react significantly faster than their chlorinated counterparts, often by several orders of magnitude. This profound difference in reactivity has significant implications for synthetic planning, often allowing for milder reaction conditions, shorter reaction times, and improved yields when using a fluorinated substrate.
Reactivity of N-(5-Halo-2-nitrophenyl)acetamides in Amination Reactions
A study on the synthesis of N-(5-amino-2-nitrophenyl)acetamides via SNAr provides a more direct, albeit qualitative, comparison of the reactivity of N-(5-fluoro-2-nitrophenyl)acetamide and N-(5-chloro-2-nitrophenyl)acetamide with various amines.
| Halogen (X) | Nucleophile | Conditions | Yield | Reference |
| F | Aniline | DMSO, K2CO3, 100°C, 4h | 85% | [2] |
| Cl | Aniline | DMSO, K2CO3, 120°C, 12h | 78% | [2] |
| F | Ethanolamine | DMSO, K2CO3, 80°C, 2h | 92% | [2] |
| Cl | Ethanolamine | DMSO, K2CO3, 100°C, 6h | 88% | [2] |
Table 2: Comparison of reaction conditions and yields for the SNAr amination of N-(5-halo-2-nitrophenyl)acetamides.
The data in Table 2 indicates that the fluorinated acetamide reacts under milder conditions (lower temperature and shorter reaction time) to afford higher yields compared to the chlorinated analogue. This is consistent with the established principles of the "element effect" in SNAr reactions.
Experimental Protocols
Representative SNAr Reaction of N-(5-fluoro-2-nitrophenyl)acetamide with a Primary Amine
This protocol describes a general procedure for the synthesis of an N-substituted-5-amino-2-nitrophenylacetamide.
Materials:
-
N-(5-fluoro-2-nitrophenyl)acetamide
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add N-(5-fluoro-2-nitrophenyl)acetamide (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Add DMSO to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Stir the reaction mixture at 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Analysis of SNAr Reactions by UV-Visible Spectrophotometry
This protocol outlines a general method for determining the second-order rate constant of the reaction between a halo-nitrophenylacetamide and a nucleophile.
Figure 2: Experimental workflow for kinetic analysis of SNAr reactions.
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the fluorinated and chlorinated nitrophenylacetamides and the nucleophile (e.g., piperidine) in a suitable solvent (e.g., acetonitrile).
-
Instrumentation: Use a UV-Visible spectrophotometer with a thermostatted cuvette holder to maintain a constant temperature. Determine the wavelength of maximum absorbance (λmax) of the expected product.
-
Kinetic Run: In a cuvette, mix the nitrophenylacetamide solution with a large excess of the nucleophile solution (to ensure pseudo-first-order kinetics).
-
Data Acquisition: Immediately start recording the absorbance at λmax at regular time intervals until the reaction is complete.
-
Data Analysis:
-
Calculate the pseudo-first-order rate constant (kobs) from the slope of a plot of ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the final absorbance.
-
Repeat the experiment with varying concentrations of the nucleophile.
-
The second-order rate constant (k2) is determined from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Conclusion and Recommendations
The evidence from mechanistic principles and experimental data from analogous systems strongly supports the superior reactivity of fluorinated nitrophenylacetamides over their chlorinated counterparts in SNAr reactions. The high electronegativity of fluorine provides crucial stabilization to the rate-determining Meisenheimer complex, leading to significantly faster reaction rates.
For researchers and drug development professionals, this has clear practical implications:
-
Substrate Selection: When planning a synthesis involving an SNAr reaction, choosing the fluorinated substrate can lead to more efficient processes, with milder reaction conditions, shorter reaction times, and potentially higher yields.
-
Process Optimization: The enhanced reactivity of fluoro-aromatics can be leveraged to improve the overall efficiency and cost-effectiveness of a synthetic route.
-
Diversity-Oriented Synthesis: The facile displacement of fluoride allows for the rapid generation of a diverse range of analogues by employing a variety of nucleophiles.
References
-
Bunnett, J. F., & Garbisch, E. W. (1957). Kinetics of Reactions of 2,4-Dinitrohalobenzenes with Piperidine in Methanol. Journal of the American Chemical Society, 79(2), 385–391. [Link]
-
Crampton, M. R., Emokpae, T. A., Isanbor, C., & Batsanov, A. S. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 72(18), 6948–6956. [Link]
-
Jacobsen, E. N., Kwan, E. E., & Zeng, Y. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917–923. [Link]
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Penieres-Carrillo, J. G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Green Chemistry Letters and Reviews, 11(4), 371-378. [Link]
-
Terrier, F. (2013). Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
Sources
A Comparative Guide to the Validation of N-(2-fluoro-5-nitrophenyl)acetamide Synthesis: An HPLC-MS-Centric Approach
For researchers, scientists, and drug development professionals, the rigorous validation of synthetic intermediates is not merely a procedural step but a cornerstone of regulatory compliance, product safety, and efficacy. N-(2-fluoro-5-nitrophenyl)acetamide is a key building block in various pharmaceutical syntheses, and ensuring its purity is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating its reaction products, with a primary focus on the gold standard: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
The Analytical Challenge: Profiling the Reaction Mixture
The synthesis of this compound typically involves the acetylation of 2-fluoro-5-nitroaniline. While seemingly straightforward, this reaction can yield a mixture of the desired product, unreacted starting materials, and potential process-related impurities. A robust analytical method must be able to separate, identify, and quantify each of these components with high confidence.
Common Synthetic Route: The acetylation is generally performed using acetic anhydride or acetyl chloride in the presence of a suitable solvent and potentially a base to neutralize acid byproducts.
Caption: Synthesis of this compound.
The primary analytical objectives are to:
-
Confirm the identity of the synthesized this compound.
-
Quantify the purity of the target molecule.
-
Detect and identify any significant impurities, including isomers and unreacted starting materials.
The Gold Standard: HPLC-MS Method Development and Validation
For the comprehensive analysis of pharmaceutical intermediates, HPLC-MS is the unparalleled choice. It combines the superior separation capabilities of HPLC with the definitive identification and sensitive quantification provided by MS.[1][2]
Why HPLC-MS? The Causality Behind the Choice
-
Specificity: Mass spectrometry provides mass-to-charge (m/z) ratio data, a fundamental property of the molecule. This allows for unambiguous identification, even for co-eluting peaks that would be indistinguishable by UV detection alone.[1][3]
-
Sensitivity: MS detectors, particularly in selected ion monitoring (SIM) mode, offer exceptional sensitivity, enabling the detection and quantification of trace-level impurities that may be toxicologically significant.[4]
-
Structural Information: Tandem mass spectrometry (MS/MS) can be used to fragment ions, providing structural information that is crucial for identifying unknown impurities without needing to synthesize reference standards.[3]
Detailed Experimental Protocol: HPLC-MS
This protocol is a robust starting point for the validation of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reaction product.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~10 µg/mL for analysis.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). C18 columns are versatile and provide excellent retention for moderately polar aromatic compounds like nitrophenols.[5][6][7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid is a common additive that aids in the ionization process for MS.)
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detector (for comparison): Diode Array Detector (DAD) set at 254 nm.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI). ESI is the preferred method for polar to moderately polar small molecules.
-
Polarity: Negative Ion Mode. The nitro group and the acetamide proton make the molecule amenable to deprotonation, leading to a strong signal in negative mode.
-
Scan Range: m/z 100 - 500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
Validation Protocol: A Self-Validating System based on ICH Q2(R1)
Every analytical protocol must be validated to prove it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for this process.[8][9][10][11]
Caption: HPLC-MS Method Validation Workflow per ICH Q2(R1).
-
Specificity: Spike the product sample with known impurities (like the starting material, 2-fluoro-5-nitroaniline) and demonstrate that the HPLC method can separate them, and the MS can distinguish them by mass.
-
Linearity: Prepare a series of calibration standards (e.g., 5-6 levels) and inject them. Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.99.
-
Accuracy: Perform a recovery study by spiking a blank matrix with a known amount of the product at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: Analyze multiple preparations of the same sample on the same day, by the same analyst. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument. The RSD should remain within acceptable limits.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision. This is crucial for quantifying impurities.
-
Robustness: Introduce small, deliberate variations to the method (e.g., change column temperature by ±2°C, mobile phase pH by ±0.1) and show that the results are not significantly affected.[12]
Performance Comparison with Alternative Analytical Techniques
While HPLC-MS is the gold standard, other techniques have their place. Understanding their strengths and weaknesses is key to developing a comprehensive analytical strategy.
HPLC with UV Detection (HPLC-UV)
-
Principle: Separates compounds chromatographically, and a UV detector measures the absorbance of light by the analytes. It is a robust and widely used technique for purity analysis.[1]
-
Advantages: Lower cost, simpler instrumentation, and high reproducibility for routine quantification.
-
Limitations:
-
Lack of Specificity: Cannot distinguish between compounds that co-elute and have similar UV spectra. Peak purity cannot be guaranteed without MS.
-
Quantification Issues: Assumes that the response factor of the impurities is the same as the main compound, which is often incorrect, leading to inaccurate impurity profiling.[13] The MS signal strength can also vary based on ionization efficiency, but UV is particularly problematic for structurally different impurities.[1]
-
Quantitative NMR (qNMR)
-
Principle: Measures the intensity of NMR signals, which are directly proportional to the number of atomic nuclei.[14] This allows for quantification, often without needing a specific reference standard for the impurity itself.[15][16]
-
Advantages:
-
Primary Method: Can be a primary ratio method for determining purity without a reference standard of the analyte.[15]
-
Structural Confirmation: Provides definitive structural information, confirming the identity of the main component and potentially identifying impurities.
-
-
Limitations:
-
Lower Sensitivity: Compared to HPLC-MS, NMR is significantly less sensitive, making it unsuitable for detecting and quantifying trace-level impurities (e.g., below the 0.1% level).[15]
-
Complexity: Requires specialized expertise for both data acquisition and interpretation. Overlapping signals in complex mixtures can make quantification challenging.[14]
-
Comparative Data Summary
| Parameter | HPLC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Specificity | Very High (Mass-based) | Moderate to Low | High (Structure-based) |
| Sensitivity | Very High (pg-fg level) | High (ng-µg level) | Low (µg-mg level) |
| Quantitative Accuracy | High (with standards) | Moderate (response factor dependent) | Very High (Primary method potential) |
| Impurity Identification | Excellent (MS/MS fragmentation) | Poor (Retention time only) | Excellent (Definitive structure) |
| Throughput | High | High | Low |
| Cost & Complexity | High | Low | Very High |
Conclusion: An Integrated Analytical Strategy
For the validation of this compound reaction products, HPLC-MS stands out as the superior technique , offering an unmatched combination of separation power, specificity, and sensitivity. It is the most reliable method for ensuring that the purity profile of the intermediate meets the stringent requirements of pharmaceutical development.
While HPLC-UV can be a cost-effective tool for routine, in-process checks where the impurity profile is already well-understood, it lacks the definitive identification power needed for full validation. qNMR serves as an invaluable, orthogonal technique for the absolute structural confirmation of the main product and for quantifying major components without reference standards, but it cannot replace HPLC-MS for trace impurity analysis.[17]
A truly robust validation strategy leverages these techniques synergistically: qNMR to confirm the structure of the bulk material, and a fully validated HPLC-MS method to identify and control impurities at the levels demanded by regulators and patient safety.
References
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Pauli, G. F., Chen, S. N., & Simmler, C. (2021). Quantitative NMR for Pharmaceutical Analysis: The Pioneering Work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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University of Illinois Chicago, Pharmacognosy Institute. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
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Webster, G. K., & Ruan, J. (2013). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]
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Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
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Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]
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Schofield, M. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. [Link]
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Henion, J., & Straub, R. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 972(2), 229-239. [Link]
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PPD. (2023). The benefits of high-resolution mass spectrometry for impurity profiling. PPD Labs. [Link]
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ResearchGate. (2019). Will % impurity profile of HPLC-UV and LC-HRMS matches?[Link]
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Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]
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Barahona, F., et al. (2008). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Belay, A., et al. (2015). Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods, 6(1), 1-6. [Link]
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ResearchGate. (2006). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. [Link]
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Kourounakis, A. P., et al. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Scientia Pharmaceutica, 79(4), 837-847. [Link]
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Jia, X., et al. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Green Chemistry, 19, 5568-5572. [Link]
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PubMed. (2011). HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. Sci Pharm, 79(4), 837-47. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian J. Pharm. Educ. Res., 56(2), 523-535. [Link]
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A Senior Application Scientist's Guide to the Structural Elucidation of N-(2-fluoro-5-nitrophenyl)acetamide Derivatives by NMR Spectroscopy
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. N-(2-fluoro-5-nitrophenyl)acetamide and its derivatives represent a class of compounds with significant potential in medicinal chemistry, owing to the unique electronic properties conferred by the fluoro and nitro substituents. However, these same features introduce complexities in their structural elucidation. This guide provides an in-depth, experience-driven comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structure determination of these challenging molecules. We will move beyond a simple recitation of methods to a causal explanation of experimental choices, empowering researchers to not just acquire data, but to understand and interpret it with confidence.
The Challenge: Unmasking the Subtleties of Fluoronitroaromatic Systems
The structural elucidation of this compound derivatives is not without its hurdles. The presence of a fluorine atom, while a boon for ¹⁹F NMR, introduces complex splitting patterns in both ¹H and ¹³C spectra due to heteronuclear coupling. Furthermore, the strong electron-withdrawing nature of the nitro group significantly influences the chemical shifts of aromatic protons and carbons, often leading to signal overlap and making unambiguous assignments challenging with one-dimensional techniques alone. This guide will demonstrate how a multi-pronged NMR approach can systematically deconstruct these complexities.
A Multi-Technique NMR Approach: From Broad Strokes to Fine Details
A robust structural elucidation workflow relies on the synergistic use of multiple NMR experiments. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a self-validating structural assignment.
One-Dimensional NMR: The Foundational Scaffolding
One-dimensional (1D) NMR spectra, including ¹H, ¹³C, and ¹⁹F NMR, provide the initial, fundamental information about the molecule's structure.
-
¹H NMR: This is often the starting point, revealing the number and chemical environment of protons in the molecule. For a typical this compound derivative, one would expect to see signals for the amide proton (NH), the acetyl methyl protons (CH₃), and the aromatic protons. The splitting patterns of the aromatic protons are particularly informative, as they are influenced by both homo- and heteronuclear (¹H-¹⁹F) couplings.
-
¹³C NMR: This technique provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the fluorine and nitro substituents. The direct and long-range couplings between carbon and fluorine (¹JCF, ²JCF, ³JCF) can further aid in the assignment of the aromatic signals.
-
¹⁹F NMR: A key advantage in analyzing these compounds is the presence of the fluorine atom. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe of the local electronic environment.[1][2] The ¹⁹F spectrum will typically show a single resonance for the fluorine atom, and its coupling to neighboring protons can be observed in the ¹H spectrum or through dedicated heteronuclear correlation experiments.
Two-Dimensional NMR: Connecting the Dots
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In the context of this compound, COSY is crucial for tracing the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. HSQC is essential for assigning the protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two or three bonds. HMBC is arguably the most powerful tool for piecing together the molecular structure, as it can establish connectivity between different functional groups. For instance, correlations from the amide proton to the acetyl carbonyl carbon and the aromatic ring can confirm the acetamide moiety and its point of attachment.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This through-space correlation experiment can provide information about the spatial proximity of the fluorine atom to nearby protons.[3] This can be particularly useful for confirming the regiochemistry of substitution on the aromatic ring.
Comparative Analysis of NMR Techniques
The following table provides a comparative overview of the strengths and limitations of various NMR techniques in the context of elucidating the structure of this compound derivatives.
| NMR Technique | Strengths | Limitations | Primary Application in this Context |
| ¹H NMR | High sensitivity, provides information on proton environments and couplings. | Signal overlap can be an issue, complex splitting patterns due to ¹⁹F coupling. | Initial assessment of proton count and environment, observation of J-couplings. |
| ¹³C NMR | Provides information on the carbon skeleton. | Lower sensitivity, requires longer acquisition times. | Identification of all carbon environments, including quaternary carbons. |
| ¹⁹F NMR | High sensitivity, wide chemical shift range, no background signals in biological samples.[2][4] | Provides information only about the fluorine environment. | Direct observation of the fluorine atom and its electronic environment. |
| COSY | Unambiguously identifies coupled proton spin systems. | Does not provide information about quaternary carbons or heteronuclear couplings. | Establishing the connectivity of the aromatic protons. |
| HSQC | Directly correlates protons to their attached carbons. | Only shows correlations for protonated carbons. | Assignment of protonated aromatic and aliphatic carbons. |
| HMBC | Establishes long-range connectivity between protons and carbons. | Can sometimes show weak or ambiguous correlations. | Assembling the complete molecular structure by connecting fragments. |
| HOESY | Provides through-space correlations, confirming spatial proximity.[3] | NOE effects can be weak and distance-dependent. | Confirming the regiochemistry of the substituents on the aromatic ring. |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the amide proton is less likely to exchange.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: For optimal spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are general acquisition parameters for a 400 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample.
| Experiment | Key Parameters | Rationale |
| ¹H NMR | Spectral Width: 12 ppm, Acquisition Time: 4 s, Relaxation Delay: 2 s, Number of Scans: 16 | Standard parameters for good resolution and signal-to-noise. |
| ¹³C NMR | Spectral Width: 240 ppm, Acquisition Time: 1 s, Relaxation Delay: 2 s, Number of Scans: 1024 | Wider spectral width to encompass all carbon signals. More scans are needed due to lower sensitivity. |
| ¹⁹F NMR | Spectral Width: 200 ppm, Acquisition Time: 2 s, Relaxation Delay: 2 s, Number of Scans: 32 | Wide spectral width to accommodate the large chemical shift range of fluorine. |
| COSY | Spectral Width: 12 ppm in both dimensions, Number of Increments: 256, Number of Scans: 8 | Standard parameters for resolving proton-proton couplings. |
| HSQC | F2 (¹H) Spectral Width: 12 ppm, F1 (¹³C) Spectral Width: 160 ppm, Number of Increments: 256, Number of Scans: 16 | Optimized for observing one-bond proton-carbon correlations. |
| HMBC | F2 (¹H) Spectral Width: 12 ppm, F1 (¹³C) Spectral Width: 220 ppm, Number of Increments: 400, Number of Scans: 32 | Optimized for observing long-range (8-10 Hz) proton-carbon correlations. |
Visualizing the Elucidation Workflow
The following diagrams illustrate the logical workflow for the structural elucidation of this compound.
Caption: Workflow for NMR-based structural elucidation of this compound.
Caption: Logical relationships between structural features and NMR data.
Conclusion
The structural elucidation of this compound derivatives, while presenting certain challenges, can be approached systematically and effectively through the judicious application of a suite of NMR experiments. By moving from the broad overview provided by 1D NMR to the detailed connectivity information from 2D techniques, researchers can build a complete and validated picture of their molecule. This guide has provided not only the "what" but also the "why" behind the experimental choices, empowering scientists to confidently tackle the structural characterization of these and other complex small molecules. The integration of ¹⁹F NMR, in particular, offers a significant advantage in the analysis of fluorinated compounds.[3][5]
References
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Giraud, N., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. Available at: [Link]
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The Royal Society of Chemistry. (2019). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]
-
Takeuchi, K., et al. (2020). Current NMR Techniques for Structure-Based Drug Discovery. Molecules. Available at: [Link]
- Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy.
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Sakhaii, P., et al. (2011). Application of fluorine NMR for structure identification of steroids. Magnetic Resonance in Chemistry. Available at: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Mishra, N. K. (n.d.). Determination of Structure and Dynamics of Organic Molecules in Solutions by NMR Spectroscopy Techniques. University of Notre Dame.
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Sakhaii, P., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry. Available at: [Link]
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Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. Available at: [Link]
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SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Shareef, M. Y. (2016). N-(2,5-difluoro-4-nitrophenyl) acetamide assignment of signals (13CNMR, 100.5 MHz, DMSO). ResearchGate. Available at: [Link]
-
Mukhtorov, L., et al. (2018). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link]
-
Giraud, N., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. Available at: [Link]
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Li, C., et al. (2023). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized N-(2-fluoro-5-nitrophenyl)acetamide
Introduction: The Critical Role of Purity in Synthetic Intermediates
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is a cornerstone of process safety, reaction efficiency, and the ultimate integrity of the final active pharmaceutical ingredient (API). N-(2-fluoro-5-nitrophenyl)acetamide, a key building block in the synthesis of various therapeutic agents, is no exception. Impurities, which can arise from unreacted starting materials, side-products, or degradation, can have profound consequences, leading to downstream reaction failures, the formation of toxic byproducts, and compromised yields[1].
This guide provides a comprehensive, field-proven comparison of analytical methodologies for assessing the purity of this compound. We move beyond simple protocol recitation to explain the causality behind our choices, empowering researchers, scientists, and drug development professionals to design and execute robust, self-validating purity assessment workflows.
Strategic Workflow for Purity Verification
A multi-tiered analytical approach is essential for a conclusive purity assessment. A preliminary screening can quickly identify potential issues, while more sophisticated chromatographic and spectroscopic techniques provide quantitative data and structural confirmation. This logical flow ensures an efficient use of resources while maximizing confidence in the material's quality.
Caption: A strategic workflow for the comprehensive purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone technique for determining the purity of non-volatile organic compounds like this compound.[2] Its high resolution allows for the separation of the main compound from structurally similar impurities, providing precise quantification.
Causality of Method Design: We select a reversed-phase (RP) C18 column because it is adept at retaining and separating moderately polar compounds based on their hydrophobicity. The mobile phase, a gradient of water and acetonitrile, allows for the elution of compounds across a range of polarities. A UV detector is chosen for its sensitivity to aromatic compounds containing chromophores, which are abundant in the target molecule.
Experimental Protocol: HPLC-UV Purity Assay
-
Instrumentation: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector[3].
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[3].
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA)[2].
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA[2].
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 30 °C[1].
-
Detection Wavelength: 254 nm[1].
-
Injection Volume: 10 µL.
-
-
Standard & Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh ~10 mg of a certified reference standard of this compound and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B[2].
-
Sample Solution (1 mg/mL): Prepare the synthesized sample in the same manner as the standard solution[1].
-
-
Analysis: Inject the standard solution to establish the retention time and peak response. Then, inject the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation & Interpretation
| Sample ID | Main Peak Retention Time (min) | Main Peak Area (%) | Total Impurity Area (%) | Purity (%) |
| Reference Standard | 8.52 | 99.98 | 0.02 | 99.98 |
| Crude Synthesized Batch | 8.51 | 94.25 | 5.75 | 94.25 |
| Recrystallized Batch | 8.52 | 99.89 | 0.11 | 99.89 |
This data clearly demonstrates the effectiveness of recrystallization in purifying the crude product, as evidenced by the significant reduction in total impurity area percentage.
NMR Spectroscopy: Unambiguous Structural Verification
While HPLC provides quantitative data, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural confirmation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is exceptionally powerful. ¹⁹F NMR is particularly advantageous due to its 100% natural abundance, high sensitivity, and the absence of endogenous background signals, making it an excellent probe for fluorine-containing molecules and their related impurities[4].
Causality of Method Design: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR verifies the carbon backbone. ¹⁹F NMR provides a clean window to observe the fluorine environment, which is highly sensitive to electronic changes, making it ideal for identifying isomers or impurities where the fluorine's chemical environment is altered.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 10-15 mg of the synthesized compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to observe proton signals and their integrations.
-
Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Analysis: Compare the observed chemical shifts (δ), coupling constants (J), and integrations against predicted values or a reference standard spectrum[5][6]. The absence of unexpected signals is a strong indicator of high purity.
Data Presentation & Interpretation (Predicted Data)
Table: Predicted ¹H and ¹⁹F NMR Data in CDCl₃
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~9.90 | broad singlet | -NH (amide) |
| ¹H | ~8.80 | doublet of doublets | Ar-H |
| ¹H | ~8.20 | multiplet | Ar-H |
| ¹H | ~7.40 | triplet | Ar-H |
| ¹H | ~2.30 | singlet | -CH₃ (acetyl) |
| ¹⁹F | ~ -116 | multiplet | Ar-F |
Note: Predicted values are based on analysis of structurally similar compounds and should be confirmed experimentally[5][6].
Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Identification
When HPLC analysis reveals unknown impurities, LC-MS is the ideal technique for their identification. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information for each separated component[1].
Causality of Method Design: An electrospray ionization (ESI) source is chosen as it is a soft ionization technique suitable for polar molecules like this compound, minimizing fragmentation and providing a clear molecular ion peak ([M+H]⁺ or [M-H]⁻). Using a mobile phase with a volatile modifier like formic acid is crucial for MS compatibility[7].
Experimental Protocol: LC-MS Analysis
Caption: Workflow for impurity identification using LC-MS.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source[1].
-
LC Conditions: Use the same HPLC conditions as described previously, but substitute TFA with 0.1% formic acid in both mobile phases A and B.
-
MS Parameters:
-
Analysis: Correlate the retention times of impurity peaks from the UV chromatogram with their corresponding mass spectra to determine their molecular weights. This data can be used to propose structures for the impurities, such as unreacted 2-fluoro-5-nitroaniline (MW: 156.11) or a di-acetylated byproduct.
Melting Point Analysis: A Classic Purity Indicator
Melting point determination is a rapid, simple, and cost-effective method to gain a preliminary assessment of purity. Pure crystalline solids exhibit a sharp, well-defined melting point range, whereas impure substances melt over a broader range and at a lower temperature.
Experimental Protocol: Melting Point Determination
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: Finely powder a small amount of the dry synthesized product and pack it into a capillary tube to a height of 2-3 mm.
-
Analysis: Place the capillary in the apparatus and heat at a moderate rate (~5-10 °C/min) for a coarse measurement. For a precise measurement, repeat with a fresh sample, heating rapidly to ~15 °C below the expected melting point, then reducing the heating rate to 1-2 °C/min.
-
Interpretation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.
Data Presentation & Interpretation
| Sample | Literature Melting Point (°C)[8] | Observed Melting Point (°C) | Interpretation |
| Crude Synthesized Batch | 180 - 182 | 175 - 180 | Impure (broad, depressed range) |
| Recrystallized Batch | 180 - 182 | 180.5 - 181.5 | High Purity (sharp, correct range) |
Comparative Summary of Analytical Techniques
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Melting Point Analysis |
| Principle | Separation based on polarity and interaction with stationary phase[1]. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[9]. | Separation by HPLC followed by mass-based detection[1]. | Temperature of solid-to-liquid phase transition. |
| Primary Use | Quantification of known and unknown impurities; Purity assay[1]. | Definitive structural confirmation and elucidation[9]. | Identification of unknown impurities by providing molecular weight information[2]. | Preliminary assessment of purity. |
| Sensitivity | High (ng to µg level)[3]. | Moderate (mg level). | Very High (pg to ng level)[1]. | Low (impurities >1-2% needed to see significant depression). |
| Strengths | High precision, robust, quantitative. | Provides unambiguous structural information. | High specificity and sensitivity for identification. | Fast, inexpensive, requires minimal sample. |
| Limitations | Requires reference standards for identification; may not detect co-eluting impurities. | Lower sensitivity than chromatographic methods; not ideal for complex mixtures. | Quantitative analysis can be complex; higher cost and complexity[2]. | Non-specific; some impurities may not affect the melting point. |
Conclusion and Expert Recommendations
-
Initial Screening: Begin with Melting Point Analysis for a rapid check. A sharp range close to the literature value of 180-182 °C is a positive sign[8].
-
Quantitative Analysis: Employ Reversed-Phase HPLC-UV as the primary method for accurate purity quantification and profiling of impurities. This method is the gold standard for quality control release.
-
Structural Confirmation: Use NMR Spectroscopy (¹H and ¹⁹F) on the purified batch to provide unequivocal structural confirmation and ensure the absence of isomeric or structurally similar impurities that might co-elute in HPLC.
-
Impurity Identification: If unknown impurities are detected by HPLC at significant levels (e.g., >0.1%), utilize LC-MS to determine their molecular weights, providing critical information for identifying their structures and understanding the synthetic process.
By integrating these methodologies, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and integrity of their synthesized this compound and paving the way for successful and reproducible downstream applications.
References
-
A-Z Chemical. "N1-(5-CHLORO-4-FLUORO-2-NITROPHENYL)ACETAMIDE." A-Z Chemical. Available at: [Link]
-
SIELC Technologies. "Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column." SIELC Technologies. Available at: [Link]
-
The Royal Society of Chemistry. "Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source." The Royal Society of Chemistry. Available at: [Link]
-
SciELO. "Determination of Flutamide in Tablets by High-Performance Liquid Chromatography." SciELO. Available at: [Link]
-
University of Wisconsin. "Proton Nuclear Magnetic Resonance Spectroscopy." Organic Chemistry Data. Available at: [Link]
-
SIELC Technologies. "Separation of Acetamide on Newcrom R1 HPLC column." SIELC Technologies. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. "Welcome To Hyma Synthesis Pvt. Ltd." Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
Journal of Chemical, Biological and Physical Sciences. "Synthesis and crystallization of N-(4-nitrophenyl) acetamides." JCBPS. Available at: [Link]
-
ResearchGate. "The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide." ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). "New Frontiers and Developing Applications in 19F NMR." PMC. Available at: [Link]
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- 5. rsc.org [rsc.org]
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- 7. Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. 454-07-9 CAS MSDS (N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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A Senior Application Scientist's Guide to Leaving Group Effects in Nucleophilic Aromatic Substitution of Nitrophenyl Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Leaving Group in SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, particularly vital in the fields of medicinal chemistry and materials science for forging carbon-heteroatom bonds. Unlike the more familiar SN1 and SN2 reactions of aliphatic compounds, SNAr reactions proceed on electron-deficient aromatic rings, typically those activated by potent electron-withdrawing groups (EWGs) such as the nitro group (-NO2)[1]. These reactions enable the displacement of a leaving group, often a halide, by a wide range of nucleophiles.
The identity of the leaving group is a critical parameter that dictates reaction rates and conditions. However, the principles governing leaving group ability in SNAr are counterintuitive when viewed through the lens of aliphatic substitution chemistry. This guide provides a comparative study of common leaving groups in nitrophenyl systems, grounded in mechanistic principles and supported by experimental data. We will explore why the typical leaving group trends are inverted in SNAr and provide a robust, field-proven experimental protocol for quantifying these differences in a laboratory setting.
The SNAr Mechanism: Why the First Step is Everything
To understand leaving group effects, one must first appreciate the distinct, two-step addition-elimination mechanism of SNAr reactions[2].
-
Step 1 (Rate-Determining): Nucleophilic Addition. A nucleophile attacks the electrophilic carbon atom bearing the leaving group. This initial attack is slow because it temporarily disrupts the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex [1][3]. The negative charge of this complex is delocalized onto the electron-withdrawing groups at the ortho and para positions, a crucial stabilizing interaction[1].
-
Step 2 (Fast): Elimination and Aromaticity Restoration. The leaving group departs, taking its electron pair with it. This step is rapid as it restores the highly stable aromatic system[1][4].
The crucial insight is that the first step—the formation of the Meisenheimer complex—is almost always the rate-determining step (RDS) of the reaction[3][4][5]. Consequently, any factor that stabilizes the transition state leading to this intermediate will accelerate the overall reaction rate. The C-X bond to the leaving group is not broken in the RDS, so the strength of this bond has a minimal impact on the reaction rate, a stark contrast to SN1 and SN2 mechanisms[3][5].
Ranking Leaving Group Ability: The "Element Effect"
In SNAr reactions of activated aryl halides, the observed reactivity order, often termed the "element effect," is typically:
F > Cl ≈ Br > I
This is the inverse of the trend seen in aliphatic substitutions, where iodide is an excellent leaving group and fluoride is exceptionally poor. The reason for this inversion lies entirely in the nature of the rate-determining step.
-
The Role of Electronegativity: The key factor is not the leaving group's ability to depart, but its ability to activate the aromatic ring toward the initial nucleophilic attack. Fluorine, being the most electronegative halogen, exerts a powerful inductive electron-withdrawing effect. This effect polarizes the C-F bond, making the carbon atom significantly more electrophilic (δ+) and thus more susceptible to attack by a nucleophile. Furthermore, this high electronegativity helps to stabilize the developing negative charge in the transition state and the subsequent Meisenheimer complex, lowering the activation energy of the rate-determining step[3][5].
-
Polarizability and Bond Strength: For chlorine, bromine, and iodine, the inductive effect is weaker. While factors like polarizability and weaker C-X bonds would favor departure in the second step, these factors are irrelevant to the rate of the slow first step. Therefore, their activating effect is much lower than that of fluorine, resulting in significantly slower reaction rates.
Comparative Analysis: Quantitative Kinetic Data
The theoretical principles are clearly borne out by experimental data. A classic system for studying this phenomenon is the reaction of 1-substituted-2,4-dinitrobenzenes with the nucleophile piperidine in a protic solvent like methanol.
| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Second-Order Rate Constant (k₂) at 25°C (M⁻¹s⁻¹) | Relative Rate (vs. X=I) |
| -F | 3.9 x 10⁻¹ | 3305 |
| -NO₂ | 2.5 x 10⁻³ | 21 |
| -Cl | 4.3 x 10⁻⁴ | 3.6 |
| -Br | 1.7 x 10⁻⁴ | 1.4 |
| -I | 1.18 x 10⁻⁴ | 1 |
| Data sourced from the Journal of Organic Chemistry for the reaction with piperidine in methanol.[2] |
This data provides a striking quantitative confirmation of the element effect. The reaction with 2,4-dinitrofluorobenzene is over 3,300 times faster than the corresponding reaction with the iodo derivative. Even a nitro group (-NO₂), another powerful EWG, is a more effective leaving group than the heavier halogens in this system, though it is still significantly outperformed by fluorine.
Experimental Protocol: A Model System for Comparative Kinetic Analysis
This section provides a robust, self-validating protocol for determining the second-order rate constants for the reaction of various 1-halo-2,4-dinitrobenzenes with an amine nucleophile using UV-Visible spectrophotometry.
Objective: To quantify the relative reaction rates of 1-fluoro-2,4-dinitrobenzene (FDNB) and 1-chloro-2,4-dinitrobenzene (CDNB) with piperidine in ethanol.
Principle: The product, N-(2,4-dinitrophenyl)piperidine, is a yellow compound with a strong absorbance maximum (λmax) in the visible region, whereas the reactants show negligible absorbance at this wavelength[6]. By monitoring the increase in absorbance of the product over time under pseudo-first-order conditions, the rate constants can be determined.
Materials & Reagents
-
1-fluoro-2,4-dinitrobenzene (FDNB) (Highly toxic irritant)
-
1-chloro-2,4-dinitrobenzene (CDNB) (Highly toxic irritant)
-
Piperidine (Toxic, flammable, strong odor)
-
Absolute Ethanol (ACS Grade)
-
Volumetric flasks (10 mL, 50 mL)
-
Pipettes and micropipettes
-
Quartz or glass cuvettes (1 cm path length)
-
UV-Visible Spectrophotometer with temperature control
SAFETY NOTE: All manipulations involving FDNB, CDNB, and piperidine must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[7].
Preparation of Stock Solutions
-
Piperidine Stock Solution (0.50 M): Carefully dispense ~0.425 g of piperidine into a 10 mL volumetric flask. Dilute to the mark with absolute ethanol. Rationale: A high concentration is required to establish pseudo-first-order conditions.
-
Substrate Stock Solutions (0.010 M):
-
FDNB Solution: Accurately weigh ~0.0186 g of FDNB into a 10 mL volumetric flask. Dilute to the mark with absolute ethanol.
-
CDNB Solution: Accurately weigh ~0.0202 g of CDNB into a 10 mL volumetric flask. Dilute to the mark with absolute ethanol.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the kinetic experiment.
Caption: Workflow for the comparative kinetic analysis of leaving groups in SNAr reactions.
Detailed Kinetic Run Procedure
-
Determine λmax: Prepare a fully reacted solution by mixing 0.2 mL of FDNB stock with 2.0 mL of piperidine stock and 2.0 mL of ethanol. Allow it to stand for 30 minutes. Scan the UV-Vis spectrum from 300-500 nm to determine the wavelength of maximum absorbance (λmax). This should be near 385 nm. Set the spectrophotometer to monitor at this fixed wavelength.
-
Set Up the Reaction: Set the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 °C).
-
Prepare the Blank: In a cuvette, pipette 2.0 mL of the 0.50 M piperidine stock solution and 2.0 mL of absolute ethanol. Place the cuvette in the spectrophotometer and zero the absorbance.
-
Initiate the Reaction: To a separate, clean cuvette, add 2.0 mL of the 0.50 M piperidine stock solution and 1.8 mL of absolute ethanol. The reaction is initiated by the rapid addition of 0.20 mL of the 0.010 M substrate stock solution (either FDNB or CDNB). Immediately cap the cuvette, invert 2-3 times to mix, and place it in the spectrophotometer.
-
Data Acquisition: Begin recording the absorbance at λmax as a function of time, taking a reading every 10-15 seconds for a total of 15-20 minutes, or until the absorbance change becomes negligible.
-
Determine A∞: After the kinetic run, allow the cuvette to sit at room temperature for at least 10 half-lives (e.g., 2-3 hours) to ensure the reaction has gone to completion. Measure the final, stable absorbance value (A∞).
-
Repeat: Perform the experiment in triplicate for both FDNB and CDNB to ensure reproducibility.
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: By using a large excess of piperidine (~50-fold), its concentration remains effectively constant throughout the reaction. This simplifies the rate law from Rate = k₂[Substrate][Piperidine] to Rate = k_obs[Substrate], where k_obs is the observed pseudo-first-order rate constant[8][9].
-
Solvent: Ethanol is a polar protic solvent that effectively dissolves all reactants and does not interfere with the absorbance measurement in the visible region.
-
Blanking: The blank contains the nucleophile at the final reaction concentration to account for any minor absorbance it may have at the analytical wavelength.
Data Analysis
-
Calculate kobs: For a first-order reaction, the integrated rate law is ln([A]₀/[A]t) = k_obs * t. In terms of absorbance, this is expressed as: ln(A∞ - At) = -k_obs * t + ln(A∞) Plot ln(A∞ - At) on the y-axis versus time (s) on the x-axis. The data should yield a straight line. The slope of this line is equal to -k_obs. The pseudo-first-order rate constant, k_obs, will have units of s⁻¹.
-
Calculate Final Piperidine Concentration: [Piperidine]final = (0.50 M * 2.0 mL) / (4.0 mL total volume) = 0.25 M
-
Calculate the Second-Order Rate Constant (k₂): k₂ = k_obs / [Piperidine]final The second-order rate constant, k₂, will have units of M⁻¹s⁻¹.
-
Compare Reactivity: Calculate the ratio of the average k₂ value for FDNB to the average k₂ value for CDNB to obtain the relative rate of reaction.
Conclusion
The study of leaving groups in the nucleophilic aromatic substitution of nitrophenyl derivatives reveals a fascinating departure from the rules governing aliphatic substitutions. The reactivity order F > Cl ≈ Br > I is a direct consequence of a mechanism where the rate-determining step is the initial nucleophilic attack rather than the cleavage of the carbon-leaving group bond[3][4]. The powerful inductive effect of fluorine is the dominant factor, accelerating the reaction by stabilizing the crucial Meisenheimer complex intermediate. This principle is not merely an academic curiosity; it is a fundamental concept that informs the strategic design of synthetic routes in drug discovery and materials science, allowing chemists to select the most reactive substrates to achieve their targets under the mildest possible conditions.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Maksić, Z. B., & Vianello, R. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4789. Available at: [Link]
-
Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction. Retrieved from [Link]
-
Hupe, D. J., et al. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 77(21), 9645–9656. Available at: [Link]
-
Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction (alternate link). Retrieved from [Link]
-
Crampton, M. R., et al. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. Available at: [Link]_
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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UNI ScholarWorks. (n.d.). A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine. Retrieved from [Link]
-
Gallardo-Fuentes, S., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 915598. Available at: [Link]
-
Buncel, E., et al. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6‐trinitrophenyl ethers with aniline in acetonitrile. ResearchGate. Available at: [Link]
-
Kwan, E. E., et al. (2018). Concerted nucleophilic aromatic substitutions. Harvard University. Available at: [Link]
-
Quinteros, R., et al. (2005). Kinetics and mechanism for the reaction of 1-chloro-2,4- dinitrobenzene with n-butylamine and piperidine in AOT. Arkivoc, 2005(12), 188-201. Available at: [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
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The Analytical Imperative: Confirming the Structure of N-(2-fluoro-5-nitrophenyl)acetamide
An In-Depth Technical Guide to the Spectroscopic Confirmation of N-(2-fluoro-5-nitrophenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive, multi-technique spectroscopic approach to confirm the chemical structure of this compound. By integrating data from Nuclear Magnetic Resonance (¹H, ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a robust workflow for unambiguous structural elucidation. This document moves beyond a simple data summary, offering a comparative analysis with structurally related compounds to provide a self-validating framework for researchers. The causality behind experimental choices and spectral interpretation is explained, reflecting field-proven insights for professionals in organic synthesis and medicinal chemistry.
This compound is a substituted aromatic compound whose utility often lies as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and dyes.[1] Its molecular architecture—featuring an acetamido group, a nitro functionality, and a fluorine substituent on the phenyl ring—presents a distinct spectroscopic fingerprint. Accurate structural confirmation is paramount to ensure reaction success, define structure-activity relationships (SAR), and meet regulatory standards. This guide establishes an authoritative protocol for this confirmation by correlating predictable spectral features with the molecule's unique electronic and steric environment.
Predicted Spectroscopic Profile & Comparative Analysis
While a complete, published experimental dataset for this compound is not consolidated in a single public source, we can construct a highly accurate, predicted profile. This profile is built upon foundational spectroscopic principles and validated through comparison with experimentally derived data from structurally analogous compounds.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups, and the electron-donating (by resonance) but also withdrawing (by induction) nature of the acetamido (-NHCOCH₃) group, create a highly dispersed aromatic region.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Comparative Insights |
| ~10.3 | Singlet (broad) | -NH | The amide proton is acidic and its chemical shift is solvent-dependent. In DMSO-d₆, it appears as a broad singlet due to hydrogen bonding and exchange. For comparison, the NH proton in acetanilide in DMSO-d₆ is observed at 9.91 ppm.[3] The increased deshielding is expected due to the additional electron-withdrawing groups on the ring. |
| ~8.6-8.8 | Doublet of doublets (dd) | H -6 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the fluorine, resulting in significant deshielding. It will be split by both H-4 (meta coupling, J ≈ 2-3 Hz) and H-3 (ortho coupling, J ≈ 9 Hz). |
| ~8.2-8.4 | Doublet of doublets (ddd) | H -4 | This proton is ortho to the nitro group and meta to both the fluorine and the acetamido group. It will be split by H-3 (ortho coupling, J ≈ 9 Hz), H-6 (meta coupling, J ≈ 2-3 Hz), and the fluorine atom (J ≈ 5-7 Hz). |
| ~7.5-7.7 | Triplet or Doublet of doublets (t or dd) | H -3 | This proton is ortho to both the fluorine and the acetamido group. It will be split by H-4 (ortho coupling, J ≈ 9 Hz) and the fluorine atom (J ≈ 9-10 Hz). The similar coupling constants may resolve as a triplet. |
| ~2.15 | Singlet | -COCH₃ | The methyl protons of the acetyl group are isolated and appear as a sharp singlet. This is consistent with related compounds like p-nitroacetanilide, where this signal appears at 2.10 ppm.[3] |
Comparative Data Justification: The predicted shifts are benchmarked against N-(2-fluoro-6-nitrophenyl)acetamide, where aromatic protons appear between δ 7.39 and 8.78 ppm.[4] The pattern of two doublets seen in p-nitroacetanilide at 7.77 and 8.21 ppm further supports the significant downfield shift caused by the nitro group.[3]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the strong C-F coupling and the effects of the nitro and carbonyl groups.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~169 | C =O | The carbonyl carbon of the amide group is characteristically found in this downfield region.[5] For example, the carbonyl carbon in N-(2-nitrophenyl)acetamide is at 169.0 ppm.[4] |
| ~155 (d, ¹JCF ≈ 250 Hz) | C -2 | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant (¹JCF) and is significantly deshielded. This is a hallmark of fluorinated aromatic rings. |
| ~148 | C -5 | The carbon bearing the nitro group is deshielded, though its signal may be broadened or have lower intensity due to the quadrupolar relaxation of the attached nitrogen. |
| ~140 (d, ²JCF ≈ 10-15 Hz) | C -1 | The ipso-carbon attached to the acetamido group shows a smaller two-bond coupling to fluorine. |
| ~125 (d, ³JCF ≈ 2-5 Hz) | C -6 | This carbon is deshielded by the adjacent nitro group and shows a small three-bond coupling to fluorine. |
| ~120 (d, ²JCF ≈ 20-25 Hz) | C -3 | This carbon is ortho to the fluorine and exhibits a significant two-bond C-F coupling. |
| ~115 (d, ⁴JCF ≈ 3-5 Hz) | C -4 | This carbon shows a small four-bond coupling to fluorine. |
| ~24 | -C H₃ | The methyl carbon of the acetyl group is found in the typical aliphatic region.[6][7] |
Comparative Data Justification: The assignments are supported by data from N-(2-fluoro-6-nitrophenyl)acetamide, which shows a carbon attached to fluorine at 156.9 ppm (d, J = 247.7 Hz) and other aromatic carbons in the 112-137 ppm range.[4] The predicted data for N-(2-fluoro-4-nitrophenyl)acetamide also shows the C-F carbon at ~155 ppm (d, J ≈ 250 Hz).[8]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Comparative Insights |
| ~3300 | N-H Stretch | The amide N-H bond vibration typically appears as a sharp peak in this region. |
| ~1670 | C=O Stretch (Amide I) | This is a strong, characteristic absorption for the carbonyl group in a secondary amide. Its position is influenced by resonance and hydrogen bonding. For comparison, the C=O stretch in N-(2-Methyl-5-nitrophenyl)acetamide is expected around 1660 cm⁻¹.[1] |
| ~1520 & ~1350 | N-O Asymmetric & Symmetric Stretch | These two strong absorptions are the unmistakable signature of a nitro (-NO₂) group. |
| ~1550 | N-H Bend (Amide II) | This band, resulting from a combination of N-H bending and C-N stretching, is another key indicator of a secondary amide. |
| ~1250 | C-F Stretch | The carbon-fluorine bond stretch in aromatic compounds typically appears as a strong band in this region. |
Comparative Data Justification: The predicted values are consistent with standard IR correlation tables and data for similar molecules like p-nitroacetanilide and acetamide.[9][10][11] The presence of these key bands provides strong evidence for the core functional groups of the target molecule.
Mass Spectrometry: Determining Molecular Weight and Formula
Mass spectrometry (MS) provides the exact molecular weight and, with high resolution, the molecular formula of the compound.
-
Molecular Formula: C₈H₇FN₂O₃
-
Monoisotopic Mass: 198.0441 g/mol
Expected Mass Spectrum (EI or ESI+):
-
Molecular Ion Peak [M]⁺˙ (in EI) or [M+H]⁺ (in ESI): A strong signal at m/z 198 or 199, respectively, would confirm the molecular weight.
-
Key Fragmentation Patterns: Expect to see characteristic losses, such as the loss of an acetyl group (-43 Da) or ketene (-42 Da) from the molecular ion, which are common fragmentation pathways for N-arylacetamides.
Trustworthiness Check: The detection of the molecular ion with the correct isotopic pattern corresponding to C₈H₇FN₂O₃ provides definitive proof of the elemental composition, a cornerstone of structural verification.[1]
Standard Operating Procedures (SOPs) for Data Acquisition
To ensure data is reproducible and of high quality, adherence to standardized protocols is essential.
SOP 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure the solubility of the compound and to observe the exchangeable N-H proton.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required (e.g., 1024 or more). Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.
SOP 2: Attenuated Total Reflectance (ATR) - FTIR Analysis
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with an appropriate solvent (e.g., isopropanol) and acquire a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform an ATR correction if necessary and label the significant peaks.
SOP 3: Mass Spectrometry Analysis (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode using a Time-of-Flight (TOF) analyzer for high mass accuracy.
-
Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass measurement.
Integrated Workflow for Structural Verification
Caption: Integrated workflow for the spectroscopic verification of this compound.
Conclusion
The structural confirmation of this compound is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. By establishing an expected spectroscopic profile based on chemical principles and validating it against data from analogous compounds, a high degree of confidence in the structure is obtained. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework and the influence of the fluoro, nitro, and acetamido substituents. IR spectroscopy offers rapid confirmation of these key functional groups, while high-resolution mass spectrometry provides an unambiguous determination of the molecular formula. This integrated analytical guide serves as a robust framework for researchers requiring definitive structural characterization of this and other related small molecules.
References
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 24). p-nitroacetanilide. Available at: [Link]
-
ResearchGate. (n.d.). Experimental and theoretical study of p-nitroacetanilide | Request PDF. Available at: [Link]
-
SpectraBase. (n.d.). 4'-Nitroacetanilide. Available at: [Link]
-
PubChem. (n.d.). 4-Nitroacetanilide. CID 7691. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Available at: [Link]
-
ResearchGate. (n.d.). N-(2,5-difluoro-4-nitrophenyl) acetamide assignment of signals (13CNMR, 100.5 MHz, DMSO). Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide. NIST Chemistry WebBook. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-hydroxy-5-nitrophenyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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PubChem. (n.d.). N-(2-methyl-5-nitrophenyl)-2-(2-thienyl)acetamide. CID 875727. Available at: [Link]
-
ChemTalk. (n.d.). Spectral Analysis of Organic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Available at: [Link]
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Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]
-
SIELC Technologies. (2018, May 16). N-(2-Methyl-5-nitrophenyl)acetamide. Available at: [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Acetamide, N-(2-methoxyphenyl)-. NIST Chemistry WebBook. Available at: [Link]
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A Comparative Guide to Quantitative Analysis of N-(2-fluoro-5-nitrophenyl)acetamide Reaction Conversion
For Researchers, Scientists, and Drug Development Professionals
This guide eschews a rigid template, instead offering a holistic analysis structured to provide practical, field-tested insights. We will delve into the causality behind experimental choices and present self-validating protocols, grounded in authoritative references. Our focus is on providing a comparative framework for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectrophotometry, empowering you to select the optimal analytical strategy for your research needs.
The Synthetic Landscape: Acetylation of 2-fluoro-5-nitroaniline
The synthesis of N-(2-fluoro-5-nitrophenyl)acetamide from 2-fluoro-5-nitroaniline is typically achieved through acetylation with acetic anhydride, often in the presence of a catalyst or a suitable solvent.[1][2] Understanding the reaction landscape is crucial for developing a robust analytical method. The primary components of the reaction mixture will be the starting material (2-fluoro-5-nitroaniline), the product (this compound), the acetylating agent (acetic anhydride), and potentially a solvent and catalyst. A successful quantitative method must be able to distinguish and quantify the starting material and the product in the presence of these other components.
dot graph "synthesis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
"2-fluoro-5-nitroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acetic_Anhydride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Mixture" [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-fluoro-5-nitroaniline" -> "Reaction_Mixture"; "Acetic_Anhydride" -> "Reaction_Mixture"; "Reaction_Mixture" -> "this compound" [label="Acetylation"]; } Caption: Synthetic pathway for this compound.
Comparative Analysis of Quantitative Techniques
The choice of analytical technique for monitoring reaction conversion is a critical decision, influenced by factors such as required accuracy, precision, sample throughput, and available instrumentation. Here, we compare three workhorse techniques in the analytical laboratory.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Signal intensity is directly proportional to the number of atomic nuclei. | Measurement of light absorption by the analyte at a specific wavelength. |
| Selectivity | High; can separate structurally similar compounds. | High; provides structural information. | Low to moderate; susceptible to interference from other chromophores. |
| Sensitivity | High (ng to pg range). | Moderate (µg to mg range). | Moderate (µg to mg range). |
| Sample Throughput | Moderate; typical run times are 5-30 minutes per sample. | High; rapid data acquisition (1-5 minutes per sample). | Very high; near-instantaneous measurements. |
| Calibration | Requires a calibration curve with a pure standard of the analyte. | Can be performed with an internal standard; does not always require a standard of the analyte itself. | Requires a calibration curve with a pure standard of the analyte. |
| Cost | Moderate to high instrument and operational costs. | High initial instrument cost, lower operational costs. | Low instrument and operational costs. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Separation and Quantification
HPLC is a powerful technique for the quantitative analysis of reaction mixtures due to its high resolving power, which allows for the separation of the starting material, product, and potential impurities.[3][4]
The Rationale for Reverse-Phase HPLC
For the analysis of aromatic amines and amides like those in our target reaction, reverse-phase HPLC is the method of choice.[3][5] The stationary phase, typically a C18-modified silica, is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water. The separation is based on the differential partitioning of the analytes between the two phases. The more polar starting material, 2-fluoro-5-nitroaniline, will have a shorter retention time than the less polar product, this compound.
Experimental Protocol: Reverse-Phase HPLC Method
Instrumentation:
-
A standard HPLC system with a pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape).
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectral analysis).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a small aliquot of the reaction mixture.
-
Dilute the aliquot with the initial mobile phase to a known volume in a volumetric flask.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Quantification:
-
Prepare a series of calibration standards of known concentrations for both 2-fluoro-5-nitroaniline and this compound.
-
Generate a calibration curve by plotting the peak area against the concentration for each compound.
-
Determine the concentration of the reactant and product in the reaction mixture by interpolating their peak areas on the respective calibration curves.
-
Calculate the reaction conversion based on the initial concentration of the starting material and the measured concentrations of the reactant and product.
dot graph "hplc_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; "Reaction_Aliquot" -> "Dilution" -> "Filtration"; }
subgraph "cluster_analysis" { label = "HPLC Analysis"; style=filled; color="#F1F3F4"; "Filtration" -> "Injection" -> "Separation" -> "Detection" -> "Data_Analysis"; }
"Data_Analysis" -> "Conversion_Calculation" [color="#34A853"]; } Caption: HPLC analysis workflow for reaction conversion.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method
qNMR has emerged as a powerful tool for quantitative analysis as the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6] This allows for the determination of the relative molar amounts of different compounds in a mixture, often without the need for a calibration curve for each analyte.
Leveraging Distinct ¹H NMR Signals
The key to a successful qNMR experiment is the identification of well-resolved signals for both the starting material and the product that do not overlap with each other or with signals from other components in the reaction mixture.
-
2-fluoro-5-nitroaniline: The ¹H NMR spectrum of 2-fluoro-5-nitroaniline shows distinct signals for the aromatic protons.[7][8]
-
This compound: The product will have its own unique set of aromatic proton signals, and importantly, a new singlet corresponding to the methyl protons of the acetamide group, typically appearing around 2.2 ppm.[9][10] This singlet is often in a clear region of the spectrum, making it an excellent candidate for integration.
Experimental Protocol: ¹H qNMR Method
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh an aliquot of the reaction mixture.
-
Dissolve the aliquot in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a precisely weighed amount of an internal standard. The internal standard should be a compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dioxane).
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1).
-
Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.
Quantification:
-
Integrate the well-resolved signals of the starting material, the product, and the internal standard.
-
Calculate the molar ratio of the starting material and product relative to the internal standard using the following formula:
Concentration of Analyte = (Integral of Analyte / Number of Protons) / (Integral of Standard / Number of Protons) * (Concentration of Standard)
-
Determine the reaction conversion from the molar amounts of the starting material and product.
dot graph "qnmr_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; "Reaction_Aliquot" -> "Dissolution_in_Deuterated_Solvent" -> "Addition_of_Internal_Standard"; }
subgraph "cluster_analysis" { label = "NMR Analysis"; style=filled; color="#F1F3F4"; "Addition_of_Internal_Standard" -> "Data_Acquisition" -> "Signal_Integration" -> "Molar_Ratio_Calculation"; }
"Molar_Ratio_Calculation" -> "Conversion_Calculation" [color="#34A853"]; } Caption: qNMR analysis workflow for reaction conversion.
UV-Visible Spectrophotometry: A Rapid and Cost-Effective Approach
UV-Vis spectrophotometry is a simple, rapid, and inexpensive technique for quantitative analysis based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[11]
The Chromophoric Advantage and Its Limitations
Both the starting material, 2-fluoro-5-nitroaniline, and the product, this compound, contain a nitroaromatic chromophore, which results in strong UV absorbance.[12] This makes UV-Vis spectrophotometry a viable option for monitoring the reaction. However, the spectra of the reactant and product are likely to overlap, which presents a challenge for direct quantification in a mixture.
Experimental Protocol: UV-Vis Spectrophotometric Method
Instrumentation:
-
A reliable UV-Vis spectrophotometer.
Method Development:
-
Determine λmax: Record the UV-Vis absorption spectra of pure 2-fluoro-5-nitroaniline and this compound in a suitable solvent (e.g., ethanol or acetonitrile) to determine their respective wavelengths of maximum absorbance (λmax).
-
Check for Overlap: Assess the degree of spectral overlap. If there is a wavelength where one component absorbs strongly and the other absorbs weakly, a single-wavelength measurement may be feasible. More likely, a simultaneous equation method or a multicomponent analysis will be necessary.
-
Determine Molar Extinction Coefficients (ε): For each compound, prepare a series of solutions of known concentrations and measure their absorbance at their respective λmax. Plot absorbance versus concentration to generate a Beer-Lambert plot. The slope of the line is the molar extinction coefficient.
Sample Preparation:
-
Take a precise aliquot of the reaction mixture.
-
Dilute it to a known volume with the chosen solvent to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).
Quantification (Simultaneous Equation Method):
-
Measure the absorbance of the diluted reaction mixture at the λmax of the starting material (λ₁) and the λmax of the product (λ₂).
-
Use the following simultaneous equations to solve for the concentrations of the starting material (Cₛ) and the product (Cₚ):
A₁ = εₛ₁Cₛ + εₚ₁Cₚ A₂ = εₛ₂Cₛ + εₚ₂Cₚ
Where A is the absorbance at a given wavelength, and ε is the molar extinction coefficient of the subscripted species at that wavelength.
-
Calculate the reaction conversion from the determined concentrations.
dot graph "uvvis_workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_dev" { label = "Method Development"; style=filled; color="#F1F3F4"; "Determine_λmax" -> "Determine_Molar_Extinction_Coefficients"; }
subgraph "cluster_analysis" { label = "Quantitative Analysis"; style=filled; color="#F1F3F4"; "Reaction_Aliquot_Dilution" -> "Measure_Absorbance_at_two_λ" -> "Simultaneous_Equation_Calculation"; }
"Simultaneous_Equation_Calculation" -> "Conversion_Calculation" [color="#34A853"]; } Caption: UV-Vis analysis workflow for reaction conversion.
Conclusion and Recommendations
The choice of the most suitable analytical technique for monitoring the conversion of 2-fluoro-5-nitroaniline to this compound depends on the specific requirements of the analysis.
-
For the highest accuracy and selectivity, especially in the presence of impurities, HPLC is the recommended method. Its ability to physically separate the components of the mixture before quantification minimizes the risk of interference.
-
When high throughput and rapid analysis are critical, and the reaction mixture is relatively clean, qNMR offers a significant advantage. Its nature as a primary ratio method can also simplify quantification by reducing the reliance on individual calibration standards.
-
For routine process monitoring where cost and speed are the primary drivers, UV-Vis spectrophotometry can be a valuable tool. However, careful method development is required to address the potential for spectral overlap.
By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the robust and reliable quantitative analysis of this important chemical transformation.
References
- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
PubChem. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]
- Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
-
MicroSolv Technology Corporation. (2025). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]
-
Gorobets, N. Y., et al. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Clark, J. (2015).
-
ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline, (c) 4-nitroaniline, (d) 2-nitrophenol, and (e) nitrobenzene. Retrieved from [Link]
-
NIST. (n.d.). Acetamide, N-butyl-. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Fluoro-5-nitroaniline, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]
- 3. Preparation of acetanilide [cs.gordon.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 2-Fluoro-5-nitroaniline 98 369-36-8 [sigmaaldrich.com]
- 6. n-(5-Chloro-2-nitrophenyl)acetamide | C8H7ClN2O3 | CID 224170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis Of Acetanilide Lab Report - 1575 Words | 123 Help Me [123helpme.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. expertwritinghelp.com [expertwritinghelp.com]
- 12. 2-fluoro-5-nitroaniline 98 %, Thermo Scientific Chemicals 100 g | Buy Online [thermofisher.com]
A Comparative Guide to the Kinetic Studies of N-(2-fluoro-5-nitrophenyl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic selection of reactive intermediates is paramount. N-(2-fluoro-5-nitrophenyl)acetamide stands as a key building block, prized for its predictable reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of a nitro group meta to the fluorine and ortho to the acetamido group creates a unique electronic environment that dictates its synthetic utility.
This guide provides an in-depth comparative analysis of the kinetic behavior of this compound. In the absence of extensive direct kinetic data for this specific molecule in publicly available literature, this document leverages established principles of physical organic chemistry and available data from analogous compounds to offer a robust comparison of its expected reactivity against relevant alternatives. We will delve into the mechanistic underpinnings of its reactivity, present a framework for comparative kinetic analysis, and provide detailed experimental protocols that are self-validating, empowering researchers to make informed decisions in their synthetic endeavors.
The Decisive Role of Structure in SNAr Reactivity
The workhorse reaction for this compound is the Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is critically dependent on three key factors: the nature of the leaving group, the degree of activation of the aromatic ring by electron-withdrawing groups (EWGs), and the nucleophilicity of the attacking species.
The acetamido group (-NHCOCH₃) is an ortho, para-directing activator in electrophilic aromatic substitution. However, in the context of SNAr, the lone pair on the nitrogen can be delocalized into the ring, slightly deactivating it towards nucleophilic attack compared to an unsubstituted ring. The nitro group (-NO₂) is a powerful EWG that strongly activates the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance and induction. The fluorine atom, due to its high electronegativity, is an excellent leaving group in SNAr reactions, a trend that is opposite to that observed in aliphatic nucleophilic substitution (Sₙ2) reactions.
dot graph "SNAr_Mechanism" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
reactant [label="this compound + Nu⁻"]; meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Substituted Product + F⁻"];
reactant -> meisenheimer [label="k₁ (rate-determining)"]; meisenheimer -> product [label="k₂ (fast)"]; }
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Kinetic Performance: A Data-Informed Perspective
The Leaving Group Effect: Fluorine's Superiority
In SNAr reactions, the reactivity of halogens as leaving groups follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom to which it is attached more electrophilic. The C-F bond breaking occurs in the fast, second step and therefore its high bond strength does not impede the reaction rate.
| Leaving Group (X) in N-(2-X-5-nitrophenyl)acetamide | Relative Rate of SNAr | Rationale |
| F | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, increasing the electrophilicity of the carbon center and accelerating the rate-determining nucleophilic attack. |
| Cl | Intermediate | Chlorine is less electronegative than fluorine, resulting in a lower rate of nucleophilic attack compared to the fluoro-analog. |
| Br | Lower | Bromine's lower electronegativity further reduces the rate of the initial nucleophilic addition. |
| I | Lowest | Iodine is the least electronegative of the common halogens, leading to the slowest reaction rate in this series. |
This table is a qualitative representation based on established principles of SNAr reactivity.
The Influence of Substituent Position
The position of the electron-withdrawing nitro group relative to the leaving group is a critical determinant of reactivity. The nitro group exerts its activating effect most strongly from the ortho and para positions, where it can stabilize the negative charge of the Meisenheimer intermediate through resonance. In this compound, the nitro group is in the meta position relative to the fluorine leaving group. This means that the activation is primarily due to the inductive effect of the nitro group, which is weaker than the resonance effect.
| Compound | Position of -NO₂ relative to -F | Expected Relative Rate | Rationale |
| This compound | meta | Moderate | Activation is primarily through the inductive effect of the nitro group. |
| N-(2-fluoro-4-nitrophenyl)acetamide | para | High | The nitro group is para to the fluorine, allowing for strong resonance stabilization of the Meisenheimer complex. |
| N-(4-fluoro-3-nitrophenyl)acetamide | ortho | High | The nitro group is ortho to the fluorine, providing strong resonance stabilization of the intermediate. |
This table provides a qualitative comparison based on the principles of resonance and inductive effects in SNAr reactions.
Experimental Protocols for Comparative Kinetic Studies
To empirically determine the relative reactivities of this compound and its analogs, a well-designed kinetic experiment is essential. The following protocol outlines a method for a comparative study using UV-Vis spectroscopy, a widely accessible and reliable technique for monitoring the progress of SNAr reactions where the product has a different UV-Vis spectrum from the reactants.
dot graph "Kinetic_Study_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
subgraph "Preparation" { prep_reagents [label="Prepare stock solutions of substrates and nucleophile"]; thermostat [label="Thermostat the reaction vessel and UV-Vis cuvette holder"]; }
subgraph "Reaction & Measurement" { initiate [label="Initiate the reaction by mixing reactants in the cuvette"]; monitor [label="Monitor absorbance change over time at a fixed wavelength"]; }
subgraph "Data Analysis" { plot [label="Plot Absorbance vs. Time"]; calculate_kobs [label="Calculate the pseudo-first-order rate constant (k_obs)"]; determine_k2 [label="Determine the second-order rate constant (k₂)"]; }
prep_reagents -> thermostat -> initiate -> monitor -> plot -> calculate_kobs -> determine_k2; }
Caption: Workflow for a comparative kinetic study using UV-Vis spectroscopy.
Detailed Protocol: Comparative Kinetics of SNAr Reactions
Objective: To determine and compare the second-order rate constants for the reaction of this compound and its chloro-analog with piperidine in acetonitrile at 25°C.
Materials:
-
This compound
-
N-(2-chloro-5-nitrophenyl)acetamide
-
Piperidine (freshly distilled)
-
Acetonitrile (HPLC grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M stock solution of piperidine in acetonitrile.
-
Prepare 10 mM stock solutions of this compound and N-(2-chloro-5-nitrophenyl)acetamide in acetonitrile.
-
-
Determination of Analytical Wavelength (λ_max):
-
Record the UV-Vis spectrum of the final product of the reaction of this compound with piperidine to determine the wavelength of maximum absorbance (λ_max) where the starting material has minimal absorbance.
-
-
Kinetic Runs:
-
Set the spectrophotometer to the determined λ_max and thermostat the cuvette holder to 25.0 ± 0.1 °C.
-
In a 1 cm quartz cuvette, place 2.0 mL of a 0.1 M solution of piperidine in acetonitrile (prepared by diluting the stock solution).
-
To initiate the reaction, rapidly inject 20 µL of the 10 mM stock solution of this compound into the cuvette, cap, and invert several times to mix.
-
Immediately start recording the absorbance at λ_max as a function of time for at least 3 half-lives.
-
Repeat the kinetic run with at least three different concentrations of piperidine (e.g., 0.05 M, 0.15 M, 0.2 M) to establish the order of the reaction with respect to the nucleophile.
-
Repeat the entire procedure for N-(2-chloro-5-nitrophenyl)acetamide.
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics under conditions of a large excess of piperidine. The observed rate constant, kobs, can be determined by fitting the absorbance vs. time data to the following equation: At = A∞ - (A∞ - A₀)e-kobst where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant, k₂, is determined from the slope of a plot of kobs versus the concentration of piperidine: kobs = k₂[Piperidine]
-
Conclusion
This compound is a valuable reagent in organic synthesis, offering a balance of reactivity and stability. Its kinetic behavior in SNAr reactions is governed by the fundamental principles of physical organic chemistry. While direct comparative kinetic data is sparse, a thorough understanding of the effects of the leaving group and substituent positioning allows for a predictive assessment of its performance relative to other halogenated and nitrated anilines. The provided experimental framework offers a clear path for researchers to quantify these differences, enabling the rational design of synthetic routes and the optimization of reaction conditions. This guide serves as a foundational resource for leveraging the synthetic potential of this compound in the development of novel chemical entities.
References
- Bunnett, J. F. (1951). Mechanism and reactivity in aromatic nucleophilic substitution reactions. Quarterly Reviews, Chemical Society, 5(1), 1-16.
- Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
- Terrier, F. (2013). Nucleophilic Aromatic Substitution. In Modern Nucleophilic Aromatic Substitution (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.
- Crampton, M. R. (1969). Meisenheimer complexes. Advances in Physical Organic Chemistry, 7, 211-257.
- Marrows, A. A., & Widdowson, D. A. (1991). Nucleophilic Aromatic Substitution. In Comprehensive Organic Synthesis (Vol. 4, pp. 447-464). Pergamon.
- This is a representative list of foundational references.
Safety Operating Guide
Navigating the Synthesis Landscape: A Guide to Safely Handling N-(2-fluoro-5-nitrophenyl)acetamide
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel molecular entities, the safe and effective handling of chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-(2-fluoro-5-nitrophenyl)acetamide, a compound of interest in contemporary synthetic chemistry. In the absence of a comprehensive safety data sheet for this specific molecule, this directive is built upon a conservative assessment of its structural components—a fluoro-aromatic group and a nitro-aromatic group—to ensure the highest standards of laboratory safety.
Hazard Analysis: A Proactive Stance on Safety
Table 1: Physicochemical and Hazard Data
| Property | Value | Source(s) |
| CAS Number | 454-07-9 | [6] |
| Molecular Formula | C8H7FN2O3 | [6] |
| Molecular Weight | 198.15 g/mol | [6] |
| Melting Point | 180-182 °C | [6] |
| Boiling Point | 365.2 ± 32.0 °C (Predicted) | [6] |
| Density | 1.429 ± 0.06 g/cm3 (Predicted) | [6] |
| Hazard Class | IRRITANT | [6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The following PPE is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.
-
Eye and Face Protection : Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing or dust generation, a full-face shield should be worn in conjunction with safety goggles.[7]
-
Hand Protection : Chemically resistant gloves are essential. Nitrile gloves are a suitable initial choice, but it is crucial to consult glove compatibility charts for the specific solvents being used in your procedure. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[8]
-
Respiratory Protection : All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particulates.[9] If a fume hood is not available or if there is a risk of generating fine dust, a NIOSH-approved respirator with a particulate filter (P95 or P100) is required.[10]
-
Body Protection : A standard laboratory coat is required. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron or suit should be worn.[11] Protective footwear, such as closed-toe shoes, is mandatory in the laboratory.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic and well-documented operational plan is critical for minimizing risk and ensuring reproducible results. The following workflow provides a procedural guide for the safe handling of this compound.
Pre-Handling Checklist
-
Information Review : Thoroughly review this safety guide and any available safety data sheets for all chemicals to be used in the procedure.
-
Engineering Controls : Confirm that the chemical fume hood is operational and has a current certification. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]
-
PPE Inspection : Inspect all personal protective equipment for integrity and proper fit.
-
Spill Kit : Ensure a spill kit appropriate for solid chemical spills is readily available.
Handling Procedure
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within the chemical fume hood to minimize the generation of airborne dust. Use appropriate tools, such as a spatula or powder funnel, to avoid spills.
-
Dissolution : When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Reaction Monitoring : Monitor the reaction from outside the fume hood sash whenever possible.
-
Post-Handling : Upon completion of the work, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.[9]
Emergency Procedures
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
-
Skin Contact : Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed container.
-
Liquid Waste : Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Disposal : All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8][13]
Visualizing the Workflow for Safe Handling
To further clarify the operational plan, the following diagram illustrates the key stages of safely handling this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
-
Benchchem. Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. 1
-
Benchchem. Personal protective equipment for handling 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one. 9
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Cayman Chemical. Safety Data Sheet.
-
US EPA. Personal Protective Equipment.
-
Cefic. for the SAFE USE of PHENOL. 11
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Santa Cruz Biotechnology. Fluoroacetamide. 13
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Novarlo. Personal Protective Equipment Products. 7
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PubChem. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide.
-
Sigma-Aldrich. SAFETY DATA SHEET. 4
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ChemicalBook. 454-07-9(N1-(2-FLUORO-5-NITROPHENYL)ACETAMIDE) Product Description.
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SAFETY DATA SHEET. 2'-Nitroacetanilide. 2
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Fisher Scientific. SAFETY DATA SHEET - Acetamide. 3
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ChemicalBook. N-(2-METHYL-5-NITROPHENYL)ACETAMIDE - Safety Data Sheet. 8
-
Cole-Parmer. Material Safety Data Sheet - N1-(4,5-dichloro-2-nitrophenyl)acetamide, 97%. 12
-
PubChem. Fluoroacetamide.
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Benchchem. An In-depth Technical Guide to the Material Safety of N-(2-Methyl-5-nitrophenyl)acetamide. 14
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Capot Chemical. MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. 10
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Benchchem. "N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties. 15
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NIST. Acetamide, N-(2-nitrophenyl)-.
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LPS.org. Safety Data Sheet (SDS) Acetamide. 5
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
